4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNOEHIMWZDRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491517 | |
| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-71-0 | |
| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: The Privileged Scaffold of Modern Antiplatelet Therapy
For decades, the prevention of thrombotic events has been a cornerstone of cardiovascular medicine. At the heart of this therapeutic area lies a class of drugs built upon a unique heterocyclic core: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine . This scaffold is the defining structural feature of the thienopyridine class of antiplatelet agents, which includes landmark drugs such as Ticlopidine, Clopidogrel, and Prasugrel.[1][2] This guide provides a comprehensive technical overview of this critical molecular entity, from its fundamental synthesis to its profound impact on pharmacology and drug development, tailored for researchers, medicinal chemists, and clinical development professionals.
The this compound Core: A Structural Overview
The this compound molecule, often referred to simply as the thienopyridine core, is a bicyclic heterocycle consisting of a thiophene ring fused to a tetrahydropyridine ring.[3][4] Its chemical formula is C₇H₉NS.[5] This structure is not merely a chemical curiosity; it serves as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an exceptionally valuable starting point for drug discovery. In this case, the scaffold provides the essential geometry for irreversible antagonism of the P2Y12 receptor, a critical node in platelet activation.[1][6]
The core's value lies in its utility as a key intermediate for creating a library of derivatives.[6] The secondary amine within the tetrahydropyridine ring is a crucial handle for chemical modification, allowing for the attachment of various side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties. This adaptability is what has allowed for the generational evolution of thienopyridine drugs, each improving upon the last.
Synthesis of the Core Scaffold: The Pictet-Spengler Approach
A robust and widely utilized method for constructing the this compound nucleus is a variation of the Pictet-Spengler reaction. This powerful reaction forms a tetrahydroisoquinoline or related heterocyclic system from a β-arylethylamine and an aldehyde or ketone, followed by acid-catalyzed cyclization.
The synthesis of the thienopyridine core typically begins with 2-(thiophen-2-yl)ethan-1-amine. The causality behind this choice is clear: this starting material contains both the necessary thiophene ring and the ethylamine side chain required for the intramolecular cyclization that forms the fused pyridine ring.
Experimental Protocol: Synthesis of this compound Hydrochloride[7][8]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 equivalent) in a non-polar solvent such as dichloromethane.
-
Carbonyl Addition: Add paraformaldehyde (1.1 equivalents) to the solution. Paraformaldehyde is chosen as it serves as a stable, solid source of formaldehyde, which is the required one-carbon electrophile for the cyclization.
-
Initial Condensation: Heat the mixture to reflux (approximately 40-45°C) for 4-6 hours. During this step, the amine condenses with formaldehyde to form an intermediate Schiff base (iminium ion).
-
Cyclization and Aromatization: Cool the reaction to room temperature. Slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., 7% HCl in N,N-dimethylformamide). The acid serves a dual purpose: it protonates the thiophene ring, activating it for electrophilic attack, and catalyzes the intramolecular cyclization of the iminium ion onto the electron-rich thiophene ring. Heat the mixture to 70°C for another 4-6 hours to drive the reaction to completion.
-
Crystallization and Isolation: Cool the reaction mixture to approximately 15°C and stir for 8-10 hours to induce crystallization of the hydrochloride salt product.
-
Purification: Collect the solid product by filtration, wash with cold dichloromethane to remove any unreacted starting materials or soluble impurities, and dry under vacuum. The result is this compound hydrochloride as a crystalline solid.[7]
Workflow Visualization
Caption: Pictet-Spengler synthesis of the thienopyridine core.
The Pharmacology of Thienopyridines: Irreversible P2Y12 Antagonism
Thienopyridines exert their therapeutic effect by inhibiting platelet aggregation.[8] Platelets play a central role in hemostasis and thrombosis. Upon vascular injury, they are activated by various agonists, most notably adenosine diphosphate (ADP). ADP binds to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.
The P2Y12 receptor, a G-protein coupled receptor (GPCR), is the primary target of thienopyridines.[1] Its activation by ADP is crucial for sustaining the platelet response and for the full aggregation necessary to form a stable thrombus. By blocking this receptor, thienopyridines effectively sever a critical line of communication in the coagulation cascade.[9]
Mechanism of Action
The mechanism is a multi-step process that underscores the importance of metabolic activation, a defining characteristic of this drug class.
-
Prodrug Activation: Thienopyridines like Clopidogrel and Prasugrel are administered as inactive prodrugs.[10][11][12] They undergo extensive first-pass metabolism in the liver.
-
Metabolic Transformation: Hepatic cytochrome P450 (CYP) enzymes oxidize the thiophene ring of the parent compound to form a highly reactive thiolactone intermediate.[13][14] This intermediate is then hydrolyzed to open the ring, exposing a reactive thiol (-SH) group. This thiol-containing molecule is the active metabolite.[13][15]
-
Irreversible Inhibition: The active metabolite then circulates and encounters platelets. Its reactive thiol group forms a covalent disulfide bond with a cysteine residue on the extracellular domain of the P2Y12 receptor.[13][16]
-
Sustained Effect: This covalent bond is irreversible, meaning the receptor is permanently disabled.[16][17][18] The antiplatelet effect persists for the entire lifespan of the affected platelet (approximately 7-10 days).[9][13] Platelet function only returns to normal as new platelets are generated by the bone marrow.[17]
Signaling Pathway Visualization
Caption: Thienopyridines irreversibly block the P2Y12 receptor.
Key Thienopyridine Drugs: A Generational Comparison
The evolution of drugs based on the this compound core illustrates a classic story of medicinal chemistry optimization, aiming to enhance efficacy and improve safety.
Ticlopidine (First Generation)
The pioneer of the class, Ticlopidine, validated the P2Y12 receptor as a therapeutic target.[19] However, its use was hampered by a slow onset of action and, more critically, a risk of life-threatening hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP).[17][20]
Clopidogrel (Second Generation)
Clopidogrel (Plavix®) represented a major therapeutic advance with a significantly improved safety profile over Ticlopidine.[12][21] It became a blockbuster drug and a standard of care in dual antiplatelet therapy (DAPT) with aspirin.[22] Its primary limitation is its reliance on specific CYP enzymes for activation, particularly CYP2C19.[16][23] Genetic variations in this enzyme lead to a wide inter-patient variability in response, with "poor metabolizers" having a higher risk of treatment failure and adverse cardiovascular events.[23]
Prasugrel (Third Generation)
Prasugrel (Effient®) was designed to overcome the metabolic limitations of Clopidogrel.[15] Its activation pathway is more efficient, involving hydrolysis by esterases followed by a single CYP-dependent step, making it less susceptible to the genetic variations affecting CYP2C19.[10][13] This results in faster, more potent, and more consistent platelet inhibition than Clopidogrel.[19][24] The trade-off for this increased potency is a significantly higher risk of bleeding, and it is contraindicated in patients with a history of stroke or transient ischemic attack (TIA).[13][24]
| Feature | Ticlopidine | Clopidogrel | Prasugrel |
| Generation | First | Second | Third |
| Primary Use | Stroke prevention[17] | ACS, PCI, Stroke prevention[16] | ACS managed with PCI[10] |
| Activation | Hepatic CYP enzymes[25] | Two-step, CYP-dependent (mainly CYP2C19)[18][23] | Esterase hydrolysis then one CYP-dependent step[10][13] |
| Potency | Moderate | Moderate | High[19] |
| Key Limitation | Hematological toxicity (neutropenia, TTP)[20] | Genetic variability in response (CYP2C19)[23] | Higher bleeding risk[13][24] |
| Reversibility | Irreversible[17] | Irreversible[16] | Irreversible[10][13] |
Future Directions and the Legacy of the Scaffold
While the this compound scaffold has been immensely successful, its inherent limitations—namely the prodrug nature and irreversible inhibition—have driven the search for alternatives. This has led to the development of non-thienopyridine, direct-acting, and reversible P2Y12 inhibitors like Ticagrelor.[2][19] These newer agents offer a more predictable response and a faster offset of action, which is advantageous in patients who may require urgent surgery.
Nevertheless, the thienopyridine story is a testament to the power of scaffold-based drug design. The journey from Ticlopidine to Prasugrel showcases how a core molecular structure can be systematically modified to optimize a drug's therapeutic index. The this compound core remains a cornerstone of antiplatelet therapy and a foundational case study in modern medicinal chemistry. Its legacy continues to inform the development of novel antithrombotic agents, solidifying its place as a truly privileged and impactful chemical scaffold.
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- Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology, 21(8), 406-412.
- Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central.
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- Khan, I., et al. (2022). QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile. Journal of the Chemical Society of Pakistan, 44(2).
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An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Introduction: The Thienopyridine Scaffold in Modern Drug Discovery
The 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. As a bicyclic system containing both a thiophene and a reduced pyridine ring, it serves as a foundational structure for a variety of pharmacologically active agents. Thienopyridine derivatives are well-established as potent antagonists of the P2Y12 receptor, playing a crucial role in antiplatelet therapy to prevent thrombotic events.[1] The unique spatial arrangement and electronic properties imparted by the fused ring system allow for specific interactions with biological targets, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals.
The journey from a lead compound to a viable drug candidate is critically dependent on a molecule's physicochemical profile. Properties such as ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are not mere data points; they are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted values to fill existing data gaps and detailed, field-proven experimental protocols for their empirical determination.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior. The structure, molecular weight, and topology of this compound are the starting point for any physicochemical analysis.
| Identifier | Value | Source |
| Molecular Formula | C₇H₉NS | PubChem CID: 12337025[2] |
| Molecular Weight | 139.22 g/mol | PubChem CID: 12337025[2] |
| Canonical SMILES | C1C2=C(SC=C2)CCN1 | PubChem CID: 12337025[2] |
| InChIKey | HXNOEHIMWZDRTK-UHFFFAOYSA-N | PubChem CID: 12337025[2] |
| Physical Form | Solid (Hydrochloride Salt) | Santa Cruz Biotechnology[3] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like this compound. The presence of the basic nitrogen atom in the tetrahydro-pyridine ring means its charge state will be dictated by the pH of its environment. This directly impacts its solubility, permeability across biological membranes, and binding affinity to its target. For oral drug candidates, the pKa determines the extent of ionization in the varying pH environments of the gastrointestinal tract, governing absorption.
Trustworthiness: A reliable pKa value is foundational. All subsequent pH-dependent measurements, such as LogD and solubility, are interpreted through the lens of the pKa. The potentiometric titration method described below is a gold-standard, self-validating system, as the resulting titration curve provides a clear inflection point corresponding to the pKa.
Predicted pKa Value
| Property | Predicted Value | Method/Source |
| pKa (Basic) | 8.95 ± 0.20 | Chemicalize Prediction |
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of pKa by monitoring pH changes upon titration with a standardized acid.[4]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).
-
Titration Execution: Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[5] This can be calculated precisely by finding the maximum of the first derivative of the titration curve.
Lipophilicity (LogP & LogD): Gauging Membrane Permeability
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes and its potential for off-target binding. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species between octanol and water. However, for an ionizable molecule like our thienopyridine, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH.[6] A LogD at pH 7.4 is a key indicator of a drug's behavior in blood serum.
Trustworthiness: The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[3][7] Its accuracy relies on achieving true equilibrium and precise quantification in both phases, providing a robust, verifiable result.
Predicted Lipophilicity Values
| Property | Predicted Value | Method/Source |
| LogP | 1.45 ± 0.35 | Chemicalize Prediction |
| LogD (pH 7.4) | 1.28 | Chemicalize Prediction |
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This protocol describes the classic method for determining the distribution of a compound between an aqueous and an organic phase.[7]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated 1-octanol.
-
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility: A Prerequisite for Efficacy
Expertise & Experience: A compound must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a primary reason for the failure of drug candidates.[8] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most definitive measure.[9] It represents the true solubility limit and is essential information for formulation development and interpreting in vitro assay results.
Trustworthiness: The thermodynamic solubility assay is designed to be a self-validating system by ensuring that the measurement is taken only when the dissolved compound is in equilibrium with its solid form. The extended incubation period and subsequent separation of undissolved solid are critical steps to guarantee an accurate measurement of the saturated solution.
Predicted Solubility Value
| Property | Predicted Value | Method/Source |
| Aqueous Solubility (pH 7.4) | 2.15 mg/mL | Chemicalize Prediction |
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.[9][10]
Methodology:
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and incubate on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach thermodynamic equilibrium.
-
Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent for analysis.
-
Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a calibrated analytical method like HPLC-UV or LC-MS.
-
Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution, to obtain the thermodynamic solubility in units such as mg/mL or µM.
Thermal Properties: Melting Point and Stability
Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. Differential Scanning Calorimetry (DSC) is a powerful technique used not only to determine the melting point but also to study phase transitions, polymorphism, and thermal stability.[11][12] For pharmaceutical development, understanding the thermal behavior is critical for manufacturing processes, formulation, and storage.
Trustworthiness: DSC provides a self-validating thermogram where an endothermic event, such as melting, is represented by a distinct peak.[13] The onset temperature of this peak is a highly reproducible measure of the melting point, and the area under the peak corresponds to the enthalpy of fusion, providing further characterization of the material.
Reported Thermal Data (Hydrochloride Salt)
| Property | Value | Source |
| Melting Point | >140°C (decomposition) | ChemicalBook[1] |
Experimental Protocol: Melting Point Determination by DSC
This protocol describes the use of DSC to measure the melting point and other thermal transitions.[14]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical profile involves an initial equilibration at a starting temperature (e.g., 25 °C), followed by a linear temperature ramp (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
Data Acquisition: Initiate the temperature program. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the program progresses.
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic event like melting will appear as a peak. The melting point is typically reported as the onset temperature of the melting endotherm.[12] The peak temperature and the area of the peak (enthalpy of fusion) are also important parameters to record.
Conclusion
The physicochemical properties of this compound presented in this guide—pKa, lipophilicity, solubility, and thermal characteristics—form the essential dataset for any scientist engaged in its research or development. While experimental data for the parent compound is limited, the provided predicted values offer a strong starting point for computational modeling and experimental design. The detailed protocols included herein are rooted in established, reliable methodologies, empowering researchers to generate robust empirical data. A thorough understanding and application of these principles are indispensable for unlocking the full therapeutic potential of this important heterocyclic scaffold.
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PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. National Center for Biotechnology Information. Available from: [Link]
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4,5,6,7-Tetrahydrothieno[2,3-c]pyridine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The this compound core is a privileged scaffold, forming the basis of numerous pharmacologically active agents. Its correct structural assignment is therefore not merely an academic exercise but a critical requirement for ensuring efficacy, safety, and intellectual property protection.
This guide provides an in-depth, experience-driven walkthrough of the structure elucidation process for the this compound core. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a suite of modern analytical methods provides a self-validating system for structural confirmation.
Part 1: The Strategic Workflow - A Convergence of Evidence
Caption: Structure Elucidation Workflow for Heterocyclic Scaffolds.
Part 2: Foundational Analysis - Mass and Core Skeleton
The first step in any elucidation is to confirm the molecular formula. This is the domain of High-Resolution Mass Spectrometry (HRMS). For the parent this compound (C₇H₉NS), HRMS provides an exact mass measurement, distinguishing it from any other combination of atoms with the same nominal mass.
-
Why HRMS? Low-resolution MS might give a molecular ion peak (M+) at m/z 139, but HRMS will provide a value like 139.0456, which is highly specific to the elemental composition C₇H₉NS. This precision is the first checkpoint of our self-validating system.
Following mass confirmation, 1D Nuclear Magnetic Resonance (NMR) provides the initial blueprint of the molecular environment.
¹H and ¹³C NMR: The Atomic Census
¹H NMR spectroscopy identifies all unique proton environments, while ¹³C NMR does the same for the carbon skeleton. For our target molecule, we anticipate a specific set of signals.
-
Expertise in Action: The chemical shifts are influenced by the electronic environment. The thiophene ring is electron-rich, while the saturated pyridine ring has more aliphatic character. The fusion of these two systems results in a predictable pattern of signals.
| Expected ¹H NMR Data (Approx. δ, CDCl₃) | Expected ¹³C NMR Data (Approx. δ, CDCl₃) |
| H-2: ~6.9-7.1 ppm (d) | C-2: ~120-125 ppm |
| H-3: ~6.7-6.9 ppm (d) | C-3: ~118-122 ppm |
| H-4: ~3.8-4.0 ppm (t) | C-3a: ~128-132 ppm |
| H-5: ~2.9-3.1 ppm (t) | C-4: ~45-50 ppm |
| H-7: ~4.0-4.2 ppm (s) | C-5: ~25-30 ppm |
| N-H: Broad, variable | C-7: ~48-52 ppm |
| C-7a: ~135-140 ppm |
Note: The table presents predicted values based on known chemical principles and data from substituted analogs. Actual values may vary based on solvent and experimental conditions.
Part 3: Assembling the Puzzle - 2D NMR Correlation Spectroscopy
While 1D NMR provides the pieces, 2D NMR shows how they connect. This is the most critical phase for confirming the specific isomerism of the thieno[2,3-c]pyridine system.
COSY (Correlation Spectroscopy): Identifying Spin Systems
COSY reveals which protons are coupled to each other, typically through three bonds (³JHH). For our target, the most informative correlation is between the two adjacent methylene groups in the pyridine ring.
-
Causality: A cross-peak between the signals at δ ~3.9 ppm (H-4) and δ ~2.9 ppm (H-5) provides definitive evidence that these two groups are neighbors in the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
HSQC is a powerful and unambiguous experiment that correlates each proton directly to the carbon it is attached to.
-
Self-Validation: This experiment validates the assignments from the 1D spectra. For example, the proton at δ ~7.0 ppm (H-2) will show a direct correlation to the carbon at δ ~122 ppm (C-2), confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Isomer Confirmation
HMBC is the master key to unlocking the complete structure. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for piecing together the fused ring system and distinguishing it from other isomers like thieno[3,2-c]pyridine.
Key Diagnostic HMBC Correlations for the [2,3-c] Fusion:
-
H-2 to C-3a and C-7a: A correlation from the thiophene proton H-2 to the bridgehead carbons C-3a and C-7a is unequivocal proof of the ring fusion geometry.
-
H-4 to C-3a and C-5: The protons on the C-4 methylene will show correlations to the adjacent C-5 and the bridgehead C-3a, locking the pyridine ring to the thiophene "a" face.
-
H-7 to C-3a and C-7a: The protons on the C-7 methylene will correlate across the nitrogen to the bridgehead carbons, confirming the placement of the final methylene group.
Caption: Key HMBC correlations confirming the thieno[2,3-c] fusion.
Part 4: The Gold Standard - Single Crystal X-ray Diffraction
When all spectroscopic data point to a conclusive structure, X-ray crystallography provides the ultimate, unambiguous confirmation. By diffracting X-rays off a single, well-ordered crystal, one can generate a 3D electron density map of the molecule, revealing the precise location of every atom.
-
Trustworthiness: This technique is considered the gold standard because it is not based on interpretation of correlations but on a direct physical measurement of the atomic positions. Often, a derivative of the parent compound is synthesized to facilitate the growth of high-quality crystals.[1] The resulting crystal structure can then be used to definitively assign the stereochemistry and regiochemistry of the core scaffold.[1]
Part 5: Experimental Protocols
A self-validating system requires robust and reproducible data. The following is a generalized protocol for the NMR analysis of this compound.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).[2] Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a 30° or 45° pulse angle to ensure quantitative integration.
-
Set a sufficient relaxation delay (D1) of at least 2-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
Use a pulse program like zgpg30 for quantitative spectra if needed, or zgdc for routine analysis.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
2D COSY Acquisition:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Acquire a matrix of at least 1024 x 256 data points.
-
Process the data to generate a symmetrical 2D plot.
-
-
2D HSQC Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹JCH coupling constant to an average value of ~145 Hz.
-
Process the data to generate a 2D plot correlating proton and carbon chemical shifts.
-
-
2D HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (ⁿJCH) to an optimized value, typically around 8 Hz, to observe 2- and 3-bond correlations.
-
Acquire a sufficient number of scans to observe the weaker correlation signals.
-
-
Data Analysis:
-
Analyze all spectra in concert. Use the HSQC to assign directly bonded C-H pairs. Use the COSY to build proton-proton spin systems. Finally, use the crucial HMBC cross-peaks to assemble the complete molecular framework, confirming the thieno[2,3-c] connectivity.
-
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of this compound-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. Retrieved from [Link]
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PubMed. (2015). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. Appl Biochem Biotechnol, 175(3), 1700-9. Retrieved from [Link]
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NIST. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
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The Ascendant Therapeutic Potential of Novel Tetrahydrothienopyridine Scaffolds: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the tetrahydrothienopyridine scaffold has emerged as a "privileged" structure, a core molecular framework that consistently imparts diverse and significant pharmacological properties to its derivatives.[1][2] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of novel tetrahydrothienopyridine scaffolds, offering field-proven insights and detailed methodologies to empower your research and development programs.
Strategic Synthesis: Mastering the Gateway to Bioactivity
The biological potential of any novel scaffold is intrinsically linked to the accessibility and versatility of its synthetic routes. The Gewald three-component reaction stands as a cornerstone for the efficient, one-pot synthesis of polysubstituted 2-aminothiophenes, which are key precursors to the tetrahydrothienopyridine core.[3] This reaction's elegance lies in its convergence, allowing for the rapid generation of molecular diversity from readily available starting materials.
Experimental Protocol: Gewald Synthesis of a Tetrahydrothienopyridine Precursor
This protocol outlines a representative procedure for the synthesis of a 2-aminothiophene derivative, a critical building block for more complex tetrahydrothienopyridine systems.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To this stirred suspension, add a catalytic amount of morpholine (0.2 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 2-aminothiophene product under vacuum. The resulting compound can then be used in subsequent steps to construct the final tetrahydrothienopyridine scaffold.
Causality Behind Experimental Choices:
-
The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the base catalyst.
-
The catalytic amount of a secondary amine base like morpholine is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Cooling the reaction mixture post-completion decreases the solubility of the product, maximizing its precipitation and yield.
A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory
The true value of the tetrahydrothienopyridine scaffold lies in its remarkable biological versatility. Derivatives of this core structure have demonstrated potent activities across a range of therapeutic areas.[1]
Anticancer Activity: Targeting the Engines of Malignancy
A significant body of research highlights the potent cytotoxic effects of tetrahydrothienopyridine derivatives against various cancer cell lines.[4][5][6] These compounds often exert their anticancer effects through the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[5]
Table 1: In Vitro Anticancer Activity of Representative Tetrahydrothienopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | Hsp90 Inhibition, G2 Phase Arrest | [5][7] |
| T47D (Breast) | 11.7 | Hsp90 Inhibition, G2 Phase Arrest | [5][7] | |
| RKO (Colorectal) | 12.4 | Hsp90 Inhibition, G2 Phase Arrest | [5][7] | |
| 4a | A-549 (Lung) | <10 | Not specified | [4] |
| MCF-7 (Breast) | <10 | Not specified | [4] | |
| PC-3 (Prostate) | <10 | Not specified | [4] | |
| HepG2 (Liver) | <10 | Not specified | [4] | |
| Compound 15f | KM12C (Colon) | 0.007 | RON Kinase Inhibition | [8] |
| HT29 (Colon) | 0.609 | RON Kinase Inhibition | [8] | |
| SW620 (Colon) | 0.420 | RON Kinase Inhibition | [8] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. Tetrahydrothienopyridine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[9] The thieno[2,3-d]pyrimidine scaffold, a close relative, has been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages.
Antimicrobial and Antiviral Properties
The global challenge of antimicrobial resistance necessitates the discovery of new therapeutic agents. Tetrahydrothienopyridine derivatives have demonstrated encouraging antibacterial and antifungal activities.[10][11] Furthermore, certain thienopyridine analogues have shown potential as antiviral agents.[1]
Kinase Inhibitory Activity: Precision Targeting of Cellular Signaling
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Tetrahydrothienopyridine scaffolds have proven to be excellent platforms for the design of potent and selective kinase inhibitors.[8][12][13] Key targets include VEGFR-2, a crucial mediator of angiogenesis, and the Hedgehog signaling pathway component, Smoothened (Smo).[13][14]
Mechanistic Insights: Illuminating the Pathways to Therapeutic Efficacy
A deep understanding of the mechanism of action is paramount for the rational design and optimization of drug candidates. Tetrahydrothienopyridine derivatives have been shown to modulate several critical signaling pathways implicated in disease.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and its aberrant activation is linked to several cancers.[14] Novel tetrahydrothieno[3,2-c]pyridine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key transducer in the Hh pathway.[14]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by tetrahydrothienopyridine derivatives.
Caption: Inhibition of the Hedgehog signaling pathway by a tetrahydrothienopyridine derivative.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, it is essential to employ robust and well-validated experimental protocols.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Tetrahydrothienopyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrothienopyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Tetrahydrothienopyridine derivative
-
Luminescence-based kinase activity detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the tetrahydrothienopyridine derivative in the kinase assay buffer. Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.
-
Plate Setup: To the wells of a white 96-well plate, add the master mix. Then, add the diluted test compound or vehicle control.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The tetrahydrothienopyridine scaffold has unequivocally established itself as a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the further optimization of these scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets and the application of advanced drug delivery strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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Madácsi, R., et al. (2017). Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. ResearchGate. [Link]
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Al-Tel, T. H. (2022). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. IntechOpen. [Link]
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Ding, H., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]
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Mohsin, A., et al. (2021). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate. [Link]
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Li, J., et al. (2019). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. MDPI. [Link]
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Kawade, D. P., & Khedekar, P. B. (2012). Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. Der Pharma Chemica. [Link]
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Al-Omair, M. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2021). Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
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Unlocking a New Frontier in Fungicide Development: A Technical Guide to the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold
Abstract
The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to global food security, demanding the urgent discovery of novel chemical scaffolds with unique modes of action. This technical guide delves into the emergence of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine as a promising new lead scaffold for the development of next-generation fungicides. We will explore the foundational research that has illuminated its potent in vitro activity against key agricultural pathogens, detail the synthetic pathways for its derivatization, and analyze the initial mechanistic insights pointing towards a multi-faceted mode of action. This document is intended for researchers, chemists, and plant pathologists engaged in the discovery and development of innovative crop protection solutions.
Introduction: The Imperative for Novel Fungicide Scaffolds
The global agricultural landscape is in a constant battle against fungal diseases, which can devastate crops and lead to significant economic losses.[1] For decades, the agrochemical industry has relied on a limited number of fungicide classes, each with a specific mode of action.[2] This intense selection pressure has inevitably led to the emergence of resistant fungal strains, rendering many conventional treatments ineffective.[3][4] The development of new fungicides with novel modes of action is therefore not just a scientific pursuit, but a critical necessity to ensure sustainable agricultural productivity.[5] The discovery of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold represents a significant step forward in this endeavor, offering a fresh chemical blueprint with the potential to circumvent existing resistance mechanisms.[6]
The Dawn of a New Fungicide Class: Initial Discovery and In Vitro Efficacy
The journey of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine from a scaffold previously investigated for antidepressant activity to a potential fungicide began with a strategic screening of a compound library.[6] A seminal study first reported the antifungal properties of a series of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the core 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold.[6][7] This initial research demonstrated promising in vitro activity against a panel of economically important plant pathogenic fungi.[6]
Fungicidal Spectrum and Potency
The initial in vitro bioassays revealed that certain derivatives of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold exhibit potent fungicidal activity.[6] The most promising compounds demonstrated significant efficacy against Cercospora arachidicola, the causal agent of early leaf spot in peanuts, Rhizoctonia solani, a soil-borne pathogen with a wide host range, and Sclerotinia sclerotiorum, which causes white mold in numerous crops.[6]
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| I-1 | C. arachidicola | 4.61 | [6] |
| R. solani | >50 | [6] | |
| S. sclerotiorum | 6.66 | [6] | |
| I-5 | C. arachidicola | 6.23 | [6] |
| R. solani | >50 | [6] | |
| S. sclerotiorum | 5.89 | [6] | |
| I-7 | C. arachidicola | 5.12 | [6] |
| R. solani | >50 | [6] | |
| S. sclerotiorum | 6.11 | [6] | |
| I-12 | C. arachidicola | 5.88 | [6] |
| R. solani | 6.13 | [6] | |
| S. sclerotiorum | 5.42 | [6] | |
| Table 1: In vitro fungicidal activity (EC50 values) of key 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine derivatives against selected plant pathogenic fungi.[6] |
Notably, the activity of these compounds was comparable to or, in some cases, exceeded that of the commercial fungicide thifluzamide against certain pathogens like B. cinerea.[6] This early data underscores the potential of this scaffold as a foundation for the development of broad-spectrum fungicides.
Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold and its Derivatives
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core and its derivatives is accessible through established organic chemistry principles, with the Gewald reaction being a key strategy for the initial construction of the thiophene ring.[8][9] The general synthetic route allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis typically begins with the construction of a substituted 2-aminothiophene, often via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][10] This is followed by a series of reactions to build the fused pyridine ring and introduce further modifications.
Caption: Generalized synthetic workflow for 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine derivatives.
Experimental Protocol: Representative Synthesis of a 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivative (Compound I-7)
The following is a representative protocol adapted from the literature for the synthesis of a key derivative.[6]
Step 1: Synthesis of Intermediate 4a
-
To a solution of the appropriate starting materials in a suitable solvent, add the necessary reagents.
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from dichloromethane to yield the intermediate as a yellow solid.[6]
Step 2: Synthesis of Intermediate 5a
-
Dissolve Intermediate 4a and sodium azide in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 70 °C for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from methanol to yield the intermediate as a white solid.[6]
Step 3: Synthesis of Target Compound I-7
-
Combine the intermediate from Step 2 with the appropriate aryl halide in a suitable solvent.
-
Add a base and a catalyst, and heat the mixture under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final compound by column chromatography to yield a yellow solid.[6]
Unraveling the Mechanism of Action: A Dual-Pronged Attack
Preliminary mechanistic studies, primarily through transcriptome analysis of R. solani treated with a representative compound (I-12), suggest a novel and complex mode of action.[6] The data points towards the simultaneous inhibition of two critical cellular processes: nitrogen metabolism and the proteasome pathway.[6]
Inhibition of Nitrogen Metabolism
Nitrogen is an essential element for fungal growth and development, being a key component of amino acids, nucleic acids, and other vital biomolecules.[11] The disruption of nitrogen metabolism can have profound effects on a fungus's ability to thrive and cause disease.[12][13] Transcriptome analysis of compound I-12-treated R. solani revealed significant downregulation of genes involved in nitrogen assimilation and amino acid biosynthesis.[6] This suggests that the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold may interfere with the fungus's ability to acquire and utilize nitrogen from its environment, effectively starving it of essential building blocks.
Caption: Proposed dual mechanism of action of the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine scaffold.
Disruption of the Proteasome Pathway
The ubiquitin-proteasome system is a crucial cellular machinery responsible for the degradation of damaged or unwanted proteins, playing a vital role in cell cycle regulation, signal transduction, and stress responses.[14][15] Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cellular stress and ultimately apoptosis.[16][17] The transcriptome data for compound I-12 showed a significant impact on genes associated with the proteasome pathway, indicating that this is a likely target.[6] The inhibition of the proteasome represents a relatively new and underexploited mode of action for agricultural fungicides, making this scaffold particularly interesting.[18]
Structure-Activity Relationship (SAR) Insights
The initial study on this scaffold provided valuable preliminary SAR data, which is crucial for guiding the optimization of its fungicidal activity.[6] The analysis of various derivatives revealed that the nature and position of substituents on the phenyl ring significantly influence the antifungal potency. For instance, the introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring generally enhanced the fungicidal activity against the tested pathogens.[6] Further optimization of these substituents and exploration of other modification sites on the scaffold are promising avenues for future research.
Future Perspectives and the Challenge of Resistance
The discovery of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold as a novel fungicide lead is a significant advancement. However, the path from a lead compound to a commercial product is long and requires extensive research.
Key Areas for Future Investigation:
-
Broadening the Fungicidal Spectrum: In vivo testing against a wider range of economically important plant pathogens under greenhouse and field conditions is essential to determine the full potential of this scaffold.[19][20][21]
-
Elucidating the Precise Molecular Target(s): While transcriptome analysis provides valuable clues, further biochemical and genetic studies are needed to identify the specific enzyme(s) or protein(s) that are the direct targets of these compounds within the nitrogen metabolism and proteasome pathways.
-
Toxicology and Environmental Fate: Comprehensive studies on the mammalian toxicity and environmental impact of these compounds are mandatory for their registration and commercialization.
-
Formulation Development: Optimizing the formulation of the active ingredients will be crucial for enhancing their stability, bioavailability, and efficacy in field applications.
Proactive Resistance Management
The emergence of fungicide resistance is a constant threat.[22] While the novel mode of action of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold may initially provide a solution to existing resistance issues, it is crucial to proactively consider the potential for new resistance development.[4] Fungi can develop resistance through various mechanisms, including target site mutations, increased efflux of the fungicide, or metabolic degradation.[7][22] Future research should include baseline sensitivity studies and the development of resistance monitoring programs. Integrated pest management strategies, such as alternating the use of this new fungicide class with those having different modes of action, will be essential for preserving its long-term efficacy.
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold has emerged as a highly promising lead for the development of a new generation of fungicides. Its novel, dual mode of action targeting both nitrogen metabolism and the proteasome pathway offers a potential solution to the growing problem of fungicide resistance. The initial in vitro data is compelling, and the synthetic accessibility of the scaffold allows for extensive chemical optimization. While significant research and development are still required, the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core represents a valuable and exciting new direction in the ongoing quest for sustainable and effective crop protection.
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Spectroscopic Analysis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: A Technical Guide
Introduction
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural analog of biologically active molecules, its unambiguous identification and characterization are paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this thienopyridine derivative. The following sections detail the theoretical underpinnings, experimental protocols, and expected spectral data, offering a comprehensive resource for researchers in the field.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: IUPAC numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.[1]
-
Instrumentation: Acquire NMR spectra on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[2]
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly attached protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3]
¹H NMR Spectral Analysis (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons on the tetrahydropyridine ring.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | ~ 7.0 - 7.2 | Doublet | ~ 5.0 - 6.0 | Coupled to H3. |
| H3 | ~ 6.8 - 7.0 | Doublet | ~ 5.0 - 6.0 | Coupled to H2. |
| H4 | ~ 2.8 - 3.0 | Triplet | ~ 5.5 - 6.5 | Coupled to H5. |
| H5 | ~ 3.0 - 3.2 | Triplet | ~ 5.5 - 6.5 | Coupled to H4. |
| H7 | ~ 3.8 - 4.0 | Singlet | - | Methylene protons adjacent to nitrogen and the thiophene ring. |
| NH (6) | Broad singlet | - | - | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Causality of Chemical Shifts: The aromatic protons H2 and H3 are in the typical range for thiophene protons. The aliphatic protons H4 and H5 are triplets due to coupling with their adjacent methylene groups. The H7 protons are expected to be a singlet and shifted downfield due to the influence of the adjacent nitrogen and the aromatic thiophene ring. The NH proton will likely be a broad signal due to quadrupole broadening and exchange.
¹³C NMR Spectral Analysis (Expected)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | ~ 122 - 125 | Aromatic CH. |
| C3 | ~ 120 - 123 | Aromatic CH. |
| C3a | ~ 130 - 135 | Quaternary carbon at the ring junction. |
| C4 | ~ 25 - 30 | Aliphatic CH₂. |
| C5 | ~ 45 - 50 | Aliphatic CH₂ adjacent to nitrogen. |
| C7 | ~ 48 - 53 | Aliphatic CH₂ adjacent to nitrogen. |
| C7a | ~ 135 - 140 | Quaternary carbon at the ring junction. |
Causality of Chemical Shifts: The chemical shifts of the thiophene carbons (C2, C3, C3a, C7a) are in the expected aromatic region. The aliphatic carbons of the tetrahydropyridine ring (C4, C5, C7) are in the upfield region, with C5 and C7 being deshielded due to their proximity to the electronegative nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid/Solid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.[4]
IR Spectral Analysis (Expected)
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~ 3300 - 3400 | N-H stretch | Medium | Characteristic of a secondary amine.[5] |
| ~ 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Associated with the thiophene ring.[4] |
| ~ 2850 - 2960 | Aliphatic C-H stretch | Strong | From the methylene groups in the tetrahydropyridine ring. |
| ~ 1580 - 1650 | C=C stretch | Medium | Aromatic ring stretching of the thieno[2,3-c]pyridine system. |
| ~ 1450 - 1500 | C-C stretch (in-ring) | Medium | Aromatic ring stretching. |
| ~ 1250 - 1350 | C-N stretch | Medium to Strong | Characteristic of the amine functionality.[6] |
| ~ 800 - 850 | C-S stretch | Medium to Weak | Indicative of the thiophene ring. |
Interpretation of the Spectrum: The presence of a distinct N-H stretching band confirms the secondary amine. The combination of aromatic and aliphatic C-H stretching bands is indicative of the fused ring system. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method, such as direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.[7]
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Record the mass-to-charge (m/z) ratio of the ions.
-
Tandem MS (MS/MS) (Optional): For further structural confirmation, isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation spectrum.[8]
Mass Spectral Analysis (Expected)
-
Molecular Ion: The molecular weight of this compound is 139.22 g/mol . In EI-MS, a molecular ion peak (M⁺) is expected at m/z 139. In ESI-MS, the protonated molecular ion ([M+H]⁺) would be observed at m/z 140.
-
Fragmentation Pattern: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. A plausible fragmentation pathway is outlined below.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Expected Fragments:
| m/z | Proposed Fragment | Notes |
| 139 | [C₇H₉NS]⁺˙ | Molecular ion (M⁺˙). |
| 138 | [C₇H₈NS]⁺ | Loss of a hydrogen radical, likely from the carbon alpha to the nitrogen. |
| 111 | [C₅H₅NS]⁺˙ | Resulting from a retro-Diels-Alder (RDA) type fragmentation with the loss of ethene. |
| 110 | [C₅H₄NS]⁺ | Loss of a hydrogen radical from the m/z 111 fragment. |
Causality of Fragmentation: The fragmentation is expected to be initiated by the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to a stable radical cation. Another likely fragmentation pathway involves a retro-Diels-Alder (RDA) reaction in the tetrahydropyridine ring, resulting in the expulsion of a neutral ethene molecule.[9]
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The expected spectral data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related heterocyclic systems, ensuring the scientific integrity of their findings.
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Navigating the Therapeutic Landscape of Tetrahydrothienopyridines: A Technical Guide to Target Identification and Validation
Abstract
The tetrahydrothienopyridine (THP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of potent antiplatelet agents.[1][2] However, the therapeutic potential of THP derivatives extends far beyond this established application, with emerging evidence suggesting their utility in oncology, inflammation, and infectious diseases.[1][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on identifying and validating novel therapeutic targets for this versatile class of compounds. We will delve into the well-established pharmacology of THPs, explore burgeoning areas of research, and provide detailed, field-proven methodologies for robust target deconvolution and validation.
Section 1: The Core of Tetrahydrothienopyridine Pharmacology: The P2Y12 Receptor
The primary and most well-characterized target of clinically approved tetrahydrothienopyridine derivatives, such as clopidogrel and prasugrel, is the P2Y12 receptor.[4][5] This G-protein coupled receptor (GPCR) is predominantly expressed on the surface of platelets and plays a pivotal role in thrombosis and hemostasis.[6][7]
1.1. The P2Y12 Signaling Cascade: A Well-Trod Path
Adenosine diphosphate (ADP), released from dense granules of activated platelets, is the endogenous agonist for the P2Y12 receptor.[8][9] Upon ADP binding, the P2Y12 receptor, which is coupled to the Gi protein, initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[6][8][9]
This cascade involves two primary downstream pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP results in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.[8]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates PI3K, which in turn phosphorylates and activates Akt (Protein Kinase B).[8][9] This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[8]
P2Y12 Receptor Signaling Pathway
Section 2: Beyond Antiplatelet Activity: Exploring Novel Therapeutic Horizons
While the antiplatelet effects of THPs are well-documented, the chemical scaffold itself possesses significant potential for interacting with a broader range of biological targets. This section explores emerging areas where THP derivatives are being investigated for novel therapeutic applications.
2.1. Tetrahydrothienopyridines in Oncology
Recent studies have highlighted the potential of THP derivatives as anticancer agents.[10][11] The structural versatility of the THP core allows for modifications that can lead to compounds with cytotoxic and anti-angiogenic properties.[12]
-
Potential Targets:
-
Tyrosine Kinases: Certain thienopyrimidine derivatives have been identified as tyrosine kinase inhibitors, a well-established class of anticancer targets.[12]
-
Heat Shock Protein 90 (Hsp90): Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Hsp90, a chaperone protein crucial for the stability of many oncoproteins.[3][13]
-
Smoothened (Smo) Receptor: Novel tetrahydrothieno[3,2-c]pyridine derivatives have shown promise as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in various cancers.[14]
-
2.2. Anti-inflammatory and Immunomodulatory Roles
The anti-inflammatory potential of THP derivatives is another promising area of research.[1][15] Several studies have demonstrated the ability of these compounds to modulate inflammatory pathways.
-
Potential Targets:
-
Cytokine Production: Some tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]
-
Nitric Oxide (NO) Production: Certain thienopyridine derivatives have demonstrated inhibitory effects on nitric oxide production in macrophages, a key process in inflammation.[18][19]
-
The table below summarizes the potential therapeutic targets for tetrahydrothienopyridine derivatives beyond the P2Y12 receptor.
| Therapeutic Area | Potential Target Class | Specific Examples | Key Cellular Process |
| Oncology | Tyrosine Kinases | VEGFR-2[12] | Angiogenesis, Cell Proliferation |
| Chaperone Proteins | Hsp90[3][13] | Protein Folding and Stability | |
| GPCRs | Smoothened (Smo) Receptor[14] | Hedgehog Signaling Pathway | |
| Inflammation | Cytokine Signaling | TNF-α, IL-6[18] | Inflammatory Response |
| Inflammatory Mediators | Nitric Oxide (NO)[18][19] | Vasodilation, Inflammation |
Section 3: A Practical Guide to Target Deconvolution and Validation
Identifying the specific molecular target of a bioactive small molecule is a critical yet often challenging step in drug discovery.[17] This section provides a detailed, step-by-step guide to common and effective experimental workflows for the target deconvolution of novel tetrahydrothienopyridine derivatives.
3.1. Target Identification Workflow
A systematic approach is crucial for successfully identifying the molecular target(s) of a THP derivative. The following workflow outlines a logical progression from initial hit identification to target validation.
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The Evolving Landscape of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Analogues: A Technical Guide to Unlocking Novel Therapeutics
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space surrounding this remarkable core. We will delve into the intricacies of its synthesis, dissect the critical structure-activity relationships that govern its biological effects, and present detailed protocols for its biological evaluation and in-silico analysis. This guide is designed to empower researchers to navigate and expand the therapeutic potential of this compound analogues.
The Strategic Synthesis of the this compound Scaffold: Building the Foundation
The rational design and synthesis of analogues are predicated on efficient and versatile synthetic routes to the core structure. Two primary methodologies have proven to be particularly effective in constructing the this compound skeleton: the Gewald three-component reaction and the Pictet-Spengler reaction. The choice of method is often dictated by the desired substitution pattern on the thiophene and pyridine rings.
The Gewald Three-Component Reaction: A Convergent Approach to Substituted 2-Aminothiophenes
The Gewald reaction is a powerful one-pot synthesis that brings together a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2][3] This intermediate is then poised for the construction of the fused pyridine ring.
The causality behind this experimental choice lies in its convergent nature, allowing for the rapid generation of diverse 2-aminothiophene building blocks. The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile forms a stable intermediate, which then reacts with sulfur in a complex cyclization and tautomerization sequence to afford the desired product.[1]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reaction Setup: To a solution of the desired ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.1 eq).
-
Knoevenagel Condensation: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the Knoevenagel adduct by Thin Layer Chromatography (TLC).
-
Thiophene Ring Formation: Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 78 °C for ethanol) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials and the formation of the 2-aminothiophene product.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-aminothiophene derivative.
The Pictet-Spengler Reaction: Forming the Tetrahydropyridine Ring
The Pictet-Spengler reaction is a classic and highly effective method for constructing the tetrahydropyridine ring of the this compound system. This reaction involves the condensation of a β-arylethylamine (in this case, a 2-(thienyl)ethylamine derivative) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5][6]
The expertise in choosing this reaction stems from its reliability and diastereoselective potential, particularly when using chiral starting materials. The electrophilic iminium ion, formed in situ from the amine and carbonyl compound under acidic conditions, is the key reactive intermediate that undergoes cyclization onto the nucleophilic thiophene ring.[4]
Experimental Protocol: Pictet-Spengler Cyclization to Form the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core
This protocol describes the synthesis of the isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key intermediate for many pharmaceutical agents.[7]
-
Reaction Setup: In a reaction vessel equipped with a Dean-Stark apparatus, combine 2-thienylethylamine (1.0 eq) and dichloroethane.
-
Imination: Add polyoxymethylene (a source of formaldehyde, ~1.1 eq) and heat the mixture to reflux. Continuously remove the water formed during the reaction.
-
Cyclization: After 4-6 hours, cool the reaction mixture and add a solution of hydrochloric acid in a suitable solvent (e.g., N,N-dimethylformamide or diethyl ether).
-
Heating: Heat the reaction mixture to approximately 70°C for 4-6 hours to facilitate the cyclization.
-
Crystallization and Isolation: Cool the reaction mixture to induce crystallization. Filter the resulting solid, wash with a cold solvent like dichloromethane, and dry under vacuum to obtain the hydrochloride salt of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
Caption: Key SAR points for anticancer activity.
Antifungal Activity: A New Frontier
Recent investigations have unveiled the potential of this compound analogues as novel antifungal agents. [8][9]A study by Li et al. (2022) identified a series of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives with promising activity against various plant pathogenic fungi. [8]
| Compound | R-group | C. arachidicola EC₅₀ (µg/mL) | R. solani EC₅₀ (µg/mL) | S. sclerotiorum EC₅₀ (µg/mL) |
|---|---|---|---|---|
| I-1 | Phenyl | 6.66 | - | 5.23 |
| I-5 | 2-Fluorophenyl | 4.61 | 5.98 | - |
| I-7 | 4-Fluorophenyl | - | 5.34 | 6.12 |
| I-12 | 4-Chlorophenyl | 5.89 | 6.21 | 4.98 |
Data extracted from Li et al. (2022). [8] The SAR in this series suggests that the nature and position of the substituent on the phenyl ring at the 5-position significantly influence the antifungal potency and spectrum. [8]For instance, the presence of a fluorine atom at the 2-position (compound I-5 ) leads to potent activity against C. arachidicola and R. solani. [8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The this compound scaffold has also been explored for its anti-inflammatory properties. [6][10]Analogues have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines. [11][12]A study by Abuelizz et al. (2021) investigated a series of pyridine derivatives and their inhibitory effect on ROS production, a key driver of inflammation. [13]
| Compound | R-group | % Inhibition of ROS | IC₅₀ (µg/mL) |
|---|---|---|---|
| 5 | N-(3-Aminophenyl)isonicotinamide | 95.9 | 1.42 ± 0.1 |
| 6 | N-(4-Aminophenyl)isonicotinamide | 94.2 | 2.53 ± 0.3 |
| Ibuprofen | (Standard) | 52.8 | 11.2 ± 1.9 |
Data extracted from Abuelizz et al. (2021). [13] These results demonstrate that isonicotinamide derivatives of the pyridine core can be highly potent inhibitors of ROS production, significantly outperforming the standard anti-inflammatory drug ibuprofen. [13]The position of the amino group on the phenyl ring appears to influence potency, with the meta-substituted analogue (5 ) being more active than the para-substituted analogue (6 ). [13]
Rigorous Biological Evaluation: From In Vitro Assays to In Vivo Models
The comprehensive evaluation of novel this compound analogues requires a battery of well-validated biological assays. The choice of assays should be guided by the intended therapeutic application.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cell lines. [14]
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells (e.g., HSC3, T47D, RKO) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain. [15][16][17]
Experimental Protocol: Antifungal Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). [11][12]
Experimental Protocol: NO Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of novel analogues.
Computational Chemistry in Drug Discovery: A Predictive Approach
In modern drug discovery, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are indispensable tools for accelerating the identification and optimization of lead compounds. [18][19][20]
Molecular Docking: Visualizing Ligand-Target Interactions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the binding mode and key molecular interactions. [18][21]A study by Al-Wahaibi et al. (2023) utilized molecular docking to understand the binding of their thieno[2,3-c]pyridine derivatives to the active site of Hsp90. [14]These in silico studies can rationalize the observed SAR and guide the design of new analogues with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. [7][20]By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of virtual compounds, thereby prioritizing synthetic efforts. A 3D-QSAR study on thienopyridine analogues as IKKβ inhibitors demonstrated that hydrophobic and electrostatic fields are crucial for biological activity, suggesting that substitution with hydrophobic, electron-withdrawing groups at specific positions could enhance potency. [7]
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. The integration of traditional synthetic exploration with modern computational techniques will undoubtedly accelerate the development of the next generation of drugs based on this remarkable heterocyclic core. Future research should focus on exploring less-investigated biological activities, developing novel synthetic methodologies to access even greater chemical diversity, and employing advanced in silico techniques to refine our understanding of the complex interplay between structure and function.
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An In-Depth Technical Guide to the In Silico Prediction of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Bioactivity
Abstract
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antithrombotic drugs such as Ticlopidine and Clopidogrel.[1][2][3] Its inherent structural features and proven pharmacological potential make it a fertile ground for the discovery of novel therapeutics targeting a wide range of diseases.[4][5][6] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of bioactivity for novel derivatives of this scaffold. Moving beyond a mere recitation of methods, this document elucidates the causal logic behind each computational step, empowering researchers, scientists, and drug development professionals to design, execute, and interpret robust predictive models. We will traverse the entire workflow, from target identification and ligand preparation to advanced molecular modeling and ADMET profiling, establishing a self-validating system for the early-stage assessment of therapeutic potential.
Introduction: The Thienopyridine Scaffold and the Imperative for In Silico Assessment
The thienopyridine nucleus, a fusion of thiophene and pyridine rings, is a cornerstone of modern pharmacology.[4] Clinically significant derivatives, such as Ticlopidine and Clopidogrel, function as irreversible antagonists of the P2Y12 receptor on platelets, a critical node in ADP-mediated platelet aggregation and thrombosis.[2][3][7][8][9][10][11] The proven success of these agents validates the this compound core as a pharmacologically significant scaffold. However, the therapeutic landscape extends far beyond antiplatelet activity, with derivatives showing promise as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[4][5][12]
The traditional drug discovery pipeline is notoriously time-consuming and expensive.[13] In silico methods, or computer-aided drug design (CADD), offer a paradigm shift, enabling the rapid, cost-effective screening and prioritization of novel chemical entities before resource-intensive synthesis and in vitro testing.[14][15][16] By predicting a molecule's potential bioactivity, binding affinity, and pharmacokinetic profile, we can embrace a "fail early, fail cheap" philosophy, focusing laboratory efforts on candidates with the highest probability of success.
This guide details an integrated in silico workflow tailored for the exploration of the this compound chemical space.
Foundational Steps: Target Identification and Molecular Preparation
The validity of any in silico prediction hinges on the quality of the input data. This foundational phase involves identifying the biological target and meticulously preparing the 3D structures of both the target and the novel thienopyridine ligands.
Target Identification
While the P2Y12 receptor is the canonical target for many thienopyridines, the scaffold's versatility suggests a broader range of potential interactions.[4][7][8] Target identification can proceed via several strategies:
-
Literature-Based Approach: For known bioactivities (e.g., anti-inflammatory), mine literature for validated targets in relevant pathways.
-
Similarity-Based Approach: If a novel thienopyridine derivative shows structural similarity to a known ligand, the target of that known ligand becomes a high-priority candidate. This leverages the principle that similar molecules often exhibit similar biological activities.[14]
-
Reverse Docking/Screening: This powerful technique involves docking the thienopyridine ligand against a panel of known protein structures to identify potential off-target effects or novel targets.
For this guide, we will proceed with the well-characterized human P2Y12 receptor , a G-protein coupled receptor (GPCR) central to hemostasis and thrombosis.[9][17][18]
Experimental Protocol: Ligand and Target Structure Preparation
Rationale: The accuracy of docking and other structure-based methods is critically dependent on the geometric and energetic correctness of the input molecules. This protocol ensures that both ligand and protein are in a computationally ready state.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Step 2.2.1: Sketch a novel this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Step 2.2.2: Convert the 2D sketch to a 3D structure.
-
Step 2.2.3: Assign correct protonation states at a physiological pH of 7.4. This is crucial as charge states dictate electrostatic interactions.
-
Step 2.2.4: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step relieves steric clashes and finds a low-energy, stable conformation.
-
-
Target Preparation:
-
Step 2.2.5: Download the crystal structure of the human P2Y12 receptor from the Protein Data Bank (PDB). For example, PDB ID: 4O2B.
-
Step 2.2.6: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for binding.
-
Step 2.2.7: Add hydrogen atoms, which are typically absent in crystal structures but are vital for defining hydrogen bonding networks.
-
Step 2.2.8: Repair any missing side chains or loops in the protein structure using built-in software tools.
-
Step 2.2.9: Define the binding site. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or based on literature-defined active site residues.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically reported as a binding energy or score.[14][19][20] It is a cornerstone of structure-based virtual screening.[21][22]
Causality: The fundamental principle is that a ligand will adopt a conformation (a "pose") within the receptor's binding pocket that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes unfavorable ones (e.g., steric clashes). The docking score is a function used to quantify this energetic landscape.[20]
Experimental Protocol: Virtual Screening via Molecular Docking
Trustworthiness: To ensure the docking protocol is valid, a self-validation step is performed. The native ligand (if present in the crystal structure) is removed and then re-docked. A reliable protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of <2.0 Å.
Step-by-Step Methodology:
-
Step 3.1.1: Using the prepared P2Y12 receptor, define a grid box that encompasses the entire binding pocket.
-
Step 3.1.2: For each prepared thienopyridine derivative, use a docking program (e.g., AutoDock Vina) to search for optimal binding poses within the defined grid box.
-
Step 3.1.3: The program will generate multiple possible binding poses for each ligand, ranked by their docking scores.
-
Step 3.1.4: Analyze the top-ranked poses. Scrutinize the specific molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and key residues of the P2Y12 receptor.
-
Step 3.1.5: Compare the docking scores across different derivatives. A more negative score generally indicates a more favorable binding affinity.
Data Presentation: Docking Results
| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues (P2Y12) | Number of H-Bonds |
| THP-001 | -9.8 | Tyr105, Cys182, Arg256 | 3 |
| THP-002 | -8.5 | Tyr105, Phe252 | 1 |
| THP-003 | -10.2 | Glu180, Cys182, Arg256 | 4 |
| Clopidogrel | -9.5 | Tyr105, Cys182, Arg256 | 3 |
Pharmacophore Modeling: Abstracting Key Chemical Features
A pharmacophore is an abstract ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[13][23] Pharmacophore modeling is less computationally intensive than docking and is ideal for rapidly screening very large compound databases or for designing novel molecules that possess the desired features.[24]
Methodologies:
-
Structure-Based: A pharmacophore can be generated directly from the key interaction points between the receptor and a docked ligand.[25]
-
Ligand-Based: When a receptor structure is unknown, a pharmacophore can be derived by aligning a set of known active molecules and identifying the chemical features they share in common.[24]
Experimental Protocol: Pharmacophore-Based Virtual Screening
Rationale: This protocol uses the binding pose of the top-ranked thienopyridine derivative (THP-003 from docking) to create a structure-based pharmacophore model, which can then be used as a 3D query to find other molecules with a similar interaction profile.
Step-by-Step Methodology:
-
Step 4.1.1: Using the docked complex of THP-003 and the P2Y12 receptor, identify key pharmacophoric features. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.
-
Step 4.1.2: Generate a 3D pharmacophore model that includes these features with specific geometric constraints (distances and angles).
-
Step 4.1.3: Use this model as a query to screen a large compound database (e.g., ZINC, ChEMBL).
-
Step 4.1.4: The screening will yield a set of "hits" – molecules from the database that can map their chemical features onto the pharmacophore model. These hits are structurally diverse but share the key interaction potential of the original ligand.
QSAR: Quantifying the Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14][15][26]
Trustworthiness and Authoritative Grounding: A QSAR model's predictive power must be rigorously validated to be considered reliable for regulatory or decision-making purposes. The Organisation for Economic Co-operation and Development (OECD) has established five principles for QSAR model validation, which represent the gold standard in the field.[27][28][29][30][31][32]
The Five OECD Principles for QSAR Validation:
-
A defined endpoint: The biological activity must be clearly defined and measured consistently.[27][32]
-
An unambiguous algorithm: The mathematical method used to create the model must be transparently reported.[27][32]
-
A defined applicability domain (AD): The model should only be used to make predictions for compounds that are similar to those in the training set.[28]
-
Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be evaluated with appropriate statistical metrics.[27][28][29]
-
A mechanistic interpretation, if possible: The model should, ideally, be explainable in terms of underlying chemical or biological mechanisms.[29][32]
Experimental Protocol: QSAR Model Development
Rationale: This protocol outlines the creation of a QSAR model to predict the inhibitory concentration (IC50) of new thienopyridine derivatives against the P2Y12 receptor, based on a dataset of existing compounds with known activities.
Step-by-Step Methodology:
-
Step 5.1.1: Data Collection: Compile a dataset of thienopyridine derivatives with experimentally determined IC50 values against the P2Y12 receptor.
-
Step 5.1.2: Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties, topological indices).
-
Step 5.1.3: Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is held back to evaluate its predictive performance on unseen data.[26]
-
Step 5.1.4: Model Building: Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or a machine learning algorithm like Random Forest) to build an equation relating the descriptors (independent variables) to the biological activity (dependent variable).[26][33]
-
Step 5.1.5: Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate statistical metrics (e.g., R², Q², RMSE) to assess the model's predictive accuracy.[29]
-
Data Presentation: QSAR Model Performance
| Metric | Training Set | Test Set | Acceptable Value |
| R² (Coefficient of Determination) | 0.88 | 0.75 | > 0.6 |
| Q² (Cross-validated R²) | 0.79 | N/A | > 0.5 |
| RMSE (Root Mean Square Error) | 0.25 | 0.31 | As low as possible |
In Silico ADMET Profiling: Predicting Drug-Likeness
A compound can have excellent potency against its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[15][34] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial.[16][25][35][36]
Causality: Physicochemical properties such as solubility, lipophilicity (LogP), and molecular size govern how a molecule behaves in the body. Computational models, often based on large datasets of experimental results, can predict these properties and potential liabilities, such as inhibition of key metabolic enzymes (e.g., Cytochrome P450s) or the hERG potassium channel (a cardiotoxicity risk).[34]
Experimental Protocol: ADMET Prediction
Rationale: This protocol uses readily available web-based tools to generate a comprehensive ADMET profile for a lead candidate, such as THP-003.
Step-by-Step Methodology:
-
Step 6.1.1: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the lead candidate.
-
Step 6.1.2: Submit the SMILES string to a comprehensive ADMET prediction web server (e.g., SwissADME, admetSAR).
-
Step 6.1.3: Analyze the output, paying close attention to key parameters.
Data Presentation: ADMET Profile for Lead Candidate THP-003
| Property Category | Parameter | Predicted Value | Acceptable Range/Comment |
| Physicochemical | Molecular Weight | 412.5 g/mol | < 500 |
| LogP | 3.8 | < 5 | |
| H-Bond Donors | 2 | < 5 | |
| H-Bond Acceptors | 5 | < 10 | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral dosing |
| BBB Permeant | No | Low risk of CNS side effects | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Passes Rule of Five |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity |
| AMES Toxicity | No | Non-mutagenic |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for predicting the bioactivity of novel this compound derivatives. By integrating molecular docking, pharmacophore modeling, QSAR, and ADMET profiling, researchers can build a comprehensive, evidence-based case for a compound's therapeutic potential before committing to costly and time-consuming laboratory synthesis.
The strength of this approach lies in its integrated, self-validating nature. Docking provides initial binding hypotheses, which are abstracted into pharmacophore models for broader screening. The principles learned are then quantified through robust, OECD-compliant QSAR models. Finally, ADMET profiling grounds these predictions in the practical realities of pharmacokinetics and safety.
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Foreword: The Enduring Scaffold—From Cardiovascular Triumphs to Oncological Frontiers
An In-Depth Technical Guide to the Thienopyridine Core in Medicinal Chemistry
The thienopyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a cornerstone of modern medicinal chemistry. Initially propelled into the therapeutic limelight by its profound impact on cardiovascular medicine, this versatile scaffold is now demonstrating remarkable potential across a spectrum of new targets, including challenging protein kinases in oncology. This guide is designed for the practicing medicinal chemist, the process development scientist, and the translational researcher. It moves beyond a simple recitation of facts to explore the underlying principles, the causal relationships in structure-activity profiles, and the practical methodologies that underpin the investigation of this privileged core. We will dissect its evolution, from the first-generation antiplatelet agents to the latest kinase inhibitors, providing not just the "what," but the critical "why" behind the design and application of these vital therapeutic agents.
Part 1: The Archetype - Thienopyridines as P2Y12 Receptor Antagonists
The most prominent therapeutic application of the thienopyridine scaffold is in the development of antiplatelet agents that target the P2Y12 receptor, a critical node in the process of thrombosis.
Mechanism of Action: Irreversible Inhibition of Platelet Aggregation
Platelets play a central role in atherothrombosis.[1][2] Upon vascular injury, agonists like adenosine diphosphate (ADP) are released, binding to receptors on the platelet surface to trigger activation and aggregation.[3] The P2Y12 receptor, a G-protein coupled receptor, is the predominant mediator of ADP-stimulated platelet aggregation.[4]
Thienopyridine-based drugs function as selective, irreversible antagonists of this P2Y12 receptor.[5] However, they are not directly active. They are prodrugs that require metabolic activation in the liver to generate a reactive thiol metabolite.[1][6][7] This active metabolite then forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor, locking it in an inactive conformation.[3][4] This irreversible binding means the platelet is inhibited for its entire lifespan (7-10 days), a key pharmacokinetic and pharmacodynamic consideration.[3][4][7]
Below is a diagram illustrating the signaling pathway and the point of intervention for thienopyridines.
Caption: P2Y12 signaling pathway and irreversible inhibition by thienopyridines.
The Generations: A Story of Metabolic Optimization
The clinical success and limitations of successive thienopyridine drugs are intrinsically linked to their metabolic activation pathways. These drugs are prodrugs, and the efficiency of their conversion to the active thiol metabolite dictates their onset of action, potency, and inter-patient variability.[6]
-
First Generation (Ticlopidine): Though effective, its use was limited by severe side effects, including neutropenia and thrombotic thrombocytopenic purpura.[2][8][9]
-
Second Generation (Clopidogrel): Clopidogrel offered a much-improved safety profile and became a blockbuster drug.[2] However, its metabolic activation is an inefficient, two-step process heavily reliant on hepatic cytochrome P450 (CYP) enzymes, particularly CYP2C19.[6][10] A significant portion of the administered dose is hydrolyzed by esterases to an inactive carboxylic acid derivative, meaning only a small fraction becomes the active metabolite.[6] This metabolic bottleneck is the primary cause for its delayed onset of action and significant response variability, especially in patients with genetic polymorphisms in CYP2C19 ("poor metabolizers").[6][11]
-
Third Generation (Prasugrel): Prasugrel was rationally designed to overcome the metabolic limitations of clopidogrel. Its activation pathway is more efficient. It is rapidly hydrolyzed by esterases to an intermediate thiolactone, which is then oxidized in a single CYP-dependent step to the active metabolite.[6][12] This pathway is less dependent on the polymorphic CYP2C19, resulting in a faster onset, higher levels of the active metabolite, and more consistent platelet inhibition across different patient populations.[11][13][14]
The metabolic pathways are contrasted in the workflow below.
Caption: Contrasting metabolic activation of Clopidogrel and Prasugrel.
Pharmacokinetic and Pharmacodynamic Comparison
The differences in metabolic activation translate directly to measurable differences in pharmacokinetic (PK) and pharmacodynamic (PD) properties.
| Parameter | Clopidogrel | Prasugrel | Rationale for Difference |
| Tmax (Active Metabolite) | ~1 hour[15] | ~30 minutes[13][14][15] | More efficient, single-step CYP activation for Prasugrel.[6] |
| Metabolic Efficiency | Low; ~15% converted to active form. | High; activation is the major metabolic route. | Clopidogrel is primarily diverted to an inactive pathway by esterases.[6] |
| CYP2C19 Dependence | High[6][11] | Low[6][13] | Prasugrel's activation relies more on other CYPs like CYP3A4 and CYP2B6.[12] |
| Onset of Action | Delayed (2-4 hours)[1] | Rapid (~30 minutes)[13][14] | Faster generation of higher plasma concentrations of the active metabolite.[15] |
| Platelet Inhibition | Moderate and variable. | Potent and consistent.[13][14] | Less inter-individual variability due to genetic factors.[15] |
| Half-life (Active Met.) | ~30 minutes | ~4 hours[13][14] | Differences in the chemical structure of the active metabolites influence their clearance. |
Experimental Protocol: In Vitro Platelet Aggregation Assay
To evaluate novel thienopyridine derivatives, a robust and validated protocol for measuring platelet aggregation is essential. Light Transmission Aggregometry (LTA) is the gold standard.
Objective: To determine the inhibitory effect of a test compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Draw whole blood from a healthy, consenting donor (who has not taken antiplatelet medication for at least 14 days) into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) into a separate polypropylene tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Re-centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
-
Collect the supernatant (platelet-poor plasma, PPP), which will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Add 50 µL of the test compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control and incubate for a pre-determined time (e.g., 5 minutes).
-
Initiate aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximal aggregation percentage is determined for each concentration of the test compound.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.
-
Part 2: Expanding Horizons - Thienopyridines as Kinase Inhibitors
The privileged nature of the thienopyridine scaffold extends beyond P2Y12. Its rigid, planar structure and ability to be functionalized at multiple positions make it an attractive core for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[16]
Rationale for Kinase Targeting
The thienopyridine core can act as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. Different isomers of the core (e.g., thieno[2,3-b]pyridine, thieno[3,2-b]pyridine) present the nitrogen and sulfur atoms in different spatial arrangements, allowing for tailored interactions with various kinase targets.[16][17]
Case Study: Thieno[2,3-b]pyridines as RON Kinase Inhibitors
Recent research has identified thieno[2,3-b]pyridine derivatives as potent inhibitors of the RON (Recepteur d'Origine Nantais) tyrosine kinase, a target implicated in several cancers.[18]
-
Lead Identification: A primary hit compound (AM-495) showed nanomolar potency against RON and its oncogenic splice variants but suffered from poor solubility and bioavailability.[18]
-
Structure-Activity Relationship (SAR) and Optimization:
-
Hinge Binding: The thienopyridine core itself establishes key interactions within the ATP-binding pocket.[18]
-
Solvent-Front Modifications: Introduction of a morpholine-containing side chain at one position of the core dramatically improved both inhibitory activity and antiproliferative effects in cancer cell lines. This modification extends into the solvent-exposed region of the kinase, forming additional favorable interactions.[18]
-
Selectivity Tuning: Modifications at other positions of the core allowed for optimization of selectivity against other kinases, such as EGFR.[17]
-
Result: This optimization campaign led to compound 15f , which exhibited excellent in vitro kinase inhibition (IC50 = 0.39 nM), potent antiproliferative activity, and significant in vivo tumor growth inhibition in xenograft models.[18]
-
| Compound/Modification | RON Kinase IC50 (nM) | KM12C Cell GI50 (nM) | Rationale for Design Choice |
| Lead Compound 6 | Potent | Moderate | Initial hit with good potency but poor PK properties.[18] |
| Compound 15a (Pyridine at C2) | Acceptable | Poor | Introduction of a group to probe interactions in the pocket.[18] |
| Compound 15e ((Methoxyethyl)amino) | 0.45 | Poor | Attempt to improve potency and solubility by targeting the solvent-exposed region.[18] |
| Compound 15f (Morpholine) | 0.39 | 7 | Optimal group to occupy a hydrophobic solvent region and form additional H-bonds, boosting potency and cell activity.[18] |
Part 3: Synthetic Strategies for Core Elaboration
The ability to efficiently synthesize diverse libraries of thienopyridine derivatives is paramount for successful medicinal chemistry campaigns. Numerous synthetic routes have been developed, often starting from functionalized thiophene or pyridine precursors.
General Synthetic Workflow
A common and versatile approach involves the construction of the thiophene ring onto a pre-existing pyridine or vice-versa, followed by functionalization. The Gewald reaction is a classic and powerful method for synthesizing 2-aminothiophenes, which are key intermediates.
Caption: General workflow for the synthesis of thienopyridine libraries.
Representative Synthetic Protocol: N-Alkylation and Acylation
The following protocol is adapted from the synthesis of novel thienopyridine amino acid prodrugs, demonstrating key transformations for scaffold elaboration.[19]
Objective: To synthesize an acylated thienopyridine derivative from a starting thiolactone.
Step 1: N-Alkylation of the Thienopyridine Core
-
To a stirred solution of methyl 2-bromo-2-(2-chlorophenyl)acetate (1.0 eq) in acetonitrile (10 volumes), add 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-one hydrochloride (1.1 eq) and potassium bicarbonate (3.0 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor reaction completion by TLC or LC-MS.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude N-alkylated thiolactone intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Acylation with an N-Boc Protected Amino Acid
-
Dissolve the N-alkylated thiolactone from Step 1 (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add the desired N-Boc-L-amino acid (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash successively with cold 1.0 M aq. HCl, saturated aq. NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting product by silica gel column chromatography to yield the desired acylated thienopyridine derivative.
Conclusion and Future Outlook
The thienopyridine core is a testament to the power of a privileged scaffold in medicinal chemistry. Its journey from an antiplatelet mainstay to a versatile platform for targeting kinases in oncology showcases its remarkable adaptability.[20] The deep understanding of its metabolic pathways, driven by the challenges of clopidogrel therapy, has provided invaluable lessons in prodrug design and the importance of pharmacogenomics. Future explorations will likely focus on developing derivatives with novel therapeutic applications, such as anti-inflammatory, antimicrobial, and antiviral agents.[16][20] The continued innovation in synthetic methodologies will be crucial to unlock the full potential of this enduring and valuable chemical core.[[“]]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Introduction: The Concept of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the development of novel therapeutics.[1][2][3][4] These structures are not merely passive skeletons; they present a specific three-dimensional arrangement of atoms and functional groups that can engage in key interactions with a variety of proteins. The strategic advantage of employing privileged scaffolds lies in the accelerated discovery of new drug candidates, as they provide a validated starting point for library synthesis and lead optimization.[1][4] Among these esteemed structures, the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core has carved out a significant niche, particularly in the realm of cardiovascular medicine.[5]
This technical guide offers an in-depth exploration of the this compound scaffold, from its fundamental synthesis to its pivotal role in the design of blockbuster antiplatelet agents. We will delve into the synthetic methodologies that provide access to this core, dissect the mechanism of action of its most prominent derivatives, and explore the structure-activity relationships that govern its biological effects.
Synthesis of the this compound Core: A Gateway to Innovation
The construction of the this compound nucleus is a critical first step in the journey towards its therapeutic applications. Several synthetic strategies have been developed to access this scaffold, with the choice of route often depending on the desired substitution pattern. A common and versatile approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the piperidine ring.
One of the most powerful methods for the synthesis of the initial 2-aminothiophene precursors is the Gewald reaction .[6][7][8][9][10] This one-pot, multi-component reaction brings together a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][9][10]
Illustrative Synthetic Workflow: The Gewald Reaction
The following diagram outlines the general workflow for the Gewald reaction, a cornerstone in the synthesis of the precursors to the thienopyridine scaffold.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction
The following is a representative, step-by-step protocol for the synthesis of a 2-aminothiophene, a key intermediate for the this compound core.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of Base: Slowly add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Once the 2-aminothiophene is in hand, the fused piperidine ring can be constructed through various cyclization strategies. A common method involves the reaction of the 2-aminothiophene with a suitable dielectrophile, such as a dihaloalkane, or through a Pictet-Spengler type reaction.[5] For the synthesis of the unsubstituted this compound core, a frequently employed method involves the reaction of 2-(thiophen-2-yl)ethanamine with an acidic catalyst and formaldehyde or its equivalent.[11]
The this compound Scaffold in Medicine: A Focus on Antiplatelet Therapy
The therapeutic value of the this compound scaffold is most prominently demonstrated by its role in the development of a class of antiplatelet drugs known as P2Y12 receptor antagonists.[12][13][14] These drugs are mainstays in the prevention of thrombotic events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.[14][15]
Key Drugs Featuring the Thienopyridine Core
| Drug Name | Year of First Approval (Approx.) | Key Structural Modification |
| Ticlopidine | 1991 | 2-chlorobenzyl group on the piperidine nitrogen |
| Clopidogrel | 1997 | Methyl (2-chlorophenyl)acetate group on the piperidine nitrogen |
| Prasugrel | 2009 | Acetoxy group and a cyclopropylcarbonyl moiety |
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
Ticlopidine, clopidogrel, and prasugrel are all prodrugs that require metabolic activation in the liver, primarily through the cytochrome P450 (CYP) enzyme system, to exert their pharmacological effect.[16][17][18][19][20] The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor on the surface of platelets.[21] This irreversible binding prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby blocking ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[21][22][23][24][25]
The following diagram illustrates the signaling pathway of P2Y12 receptor-mediated platelet aggregation and the inhibitory action of thienopyridine drugs.
Caption: The P2Y12 receptor signaling cascade and its inhibition by thienopyridines.
Structure-Activity Relationship (SAR) and Pharmacological Insights
The evolution from ticlopidine to clopidogrel and then to prasugrel provides a compelling case study in the power of medicinal chemistry to refine the properties of a privileged scaffold.
-
Ticlopidine , the first-generation thienopyridine, demonstrated the therapeutic potential of P2Y12 receptor antagonism but was associated with a risk of serious hematological side effects.[22][25][26]
-
Clopidogrel introduced an ester-containing side chain, which, upon metabolism, leads to the active thiol metabolite.[18][20][23][27][28] While generally safer than ticlopidine, clopidogrel's efficacy is hampered by its reliance on specific CYP enzymes (notably CYP2C19) for activation, leading to significant inter-individual variability in response.[18][28]
-
Prasugrel represents a third-generation thienopyridine designed to overcome the limitations of clopidogrel.[15][16][19][29][30][31] Its metabolic activation is more efficient and less dependent on CYP2C19, resulting in a more rapid onset of action and more consistent platelet inhibition.[12][32] However, this increased potency is also associated with a higher risk of bleeding.[15]
The key takeaway from the SAR of these compounds is that modifications to the substituent on the piperidine nitrogen of the this compound scaffold have a profound impact on the pharmacokinetic and pharmacodynamic properties of the resulting drug.
Conclusion: A Scaffold of Enduring Significance
The this compound core stands as a testament to the power of the privileged scaffold concept in drug discovery. Its journey from a synthetic curiosity to the cornerstone of life-saving antiplatelet therapies highlights the intricate interplay of organic synthesis, pharmacology, and medicinal chemistry. For researchers and drug development professionals, this scaffold continues to offer a rich platform for the design of new therapeutic agents, not only in the cardiovascular arena but potentially in other disease areas as well. A deep understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for unlocking its full potential in the ongoing quest for novel and improved medicines.
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literature review of substituted 4,5,6,7-tetrahydrothieno pyridines biological activity
An In-depth Technical Guide to the Biological Activities of Substituted 4,5,6,7-Tetrahydrothienopyridines for Researchers, Scientists, and Drug Development Professionals.
Abstract
The 4,5,6,7-tetrahydrothienopyridine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive review of the diverse pharmacological activities exhibited by substituted derivatives of this scaffold, with a focus on recent advancements and their implications for drug discovery. We will delve into the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by detailed mechanistic insights, structure-activity relationships (SAR), and exemplary experimental protocols. The content is structured to offer researchers and drug development professionals a thorough understanding of the therapeutic potential of 4,5,6,7-tetrahydrothienopyridines and to facilitate the design of future therapeutic agents based on this versatile chemical framework.
Introduction: The Versatility of the Tetrahydrothienopyridine Scaffold
The fusion of a thiophene ring with a tetrahydropyridine ring gives rise to the 4,5,6,7-tetrahydrothienopyridine system, a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3] This structural motif is present in several marketed drugs and clinical candidates, underscoring its therapeutic relevance.[1][2][3] The unique combination of the electron-rich thiophene ring and the basic nitrogen of the tetrahydropyridine ring, along with multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of derivatives with diverse biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide aims to provide an in-depth exploration of these activities, offering a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics.
Synthetic Pathways to Substituted 4,5,6,7-Tetrahydrothienopyridines
The biological evaluation of any scaffold is intrinsically linked to the synthetic accessibility of its derivatives. A common and versatile method for the synthesis of 2-amino-substituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridines is the Gewald three-component reaction.[4] This one-pot synthesis involves the reaction of a cyclic ketone (such as N-substituted-4-piperidones), an activated nitrile, and elemental sulfur. The choice of substituents on the piperidone nitrogen and the nature of the activated nitrile are crucial determinants of the final substitution pattern and, consequently, the biological activity.
Caption: Generalized scheme of the Gewald three-component reaction for the synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines.
Anticancer Activity: A Prominent Therapeutic Avenue
Substituted 4,5,6,7-tetrahydrothienopyridines have emerged as a promising class of anticancer agents, with derivatives showing potent cytotoxicity against a range of human cancer cell lines.[5][6][7][8][9]
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain tetrahydropyridothienopyrimidine-urea derivatives have been identified as potent inhibitors of VEGFR-2 phosphorylation.[5] VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking this pathway, these compounds can effectively starve the tumor of its blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted tetrahydrothienopyridine derivatives, leading to anti-angiogenic effects.
-
Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that these derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, compound 11n from one study was shown to induce apoptotic cell death in HUVEC and MCF-7 cells, cause sub-G1 phase arrest in the cell cycle, and increase the levels of caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
Cytotoxicity Profile
The following table summarizes the in vitro cytotoxic activity of representative substituted tetrahydrothienopyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11n | MCF-7 (Breast) | 2.67 | [5] |
| SW-480 (Colon) | 6.84 | [5] | |
| HEPG-2 (Liver) | 7.20 | [5] | |
| HUVEC (Endothelial) | 2.09 | [5] | |
| 7e | MCF-7 (Breast) | < 0.1 (GI₅₀) | [6] |
| 8f | MCF-7 (Breast) | < 0.1 (GI₅₀) | [6] |
| Pyrazolo quinoline (15) | MCF-7 (Breast) | Data not quantified | [8] |
| HepG2 (Liver) | Data not quantified | [8] | |
| A549 (Lung) | Data not quantified | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HEPG-2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2.81–29.6 µg/mL) and a vehicle control. Include a positive control like Sorafenib.[5] Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity
Derivatives of the 4,5,6,7-tetrahydrothienopyridine scaffold have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[4][10][11]
Spectrum of Activity and Structure-Activity Relationships
Studies have shown that the substitution pattern on the tetrahydrothienopyridine core significantly influences the antimicrobial potency and spectrum. For example, a series of N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were found to be active primarily against Gram-positive bacteria.[4] Interestingly, the chirality at the N-substituent played a crucial role, with the (R)-enantiomers displaying greater antimicrobial potency than their (S)-counterparts.[4] In other studies, quinolone-bearing derivatives showed in vitro activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin.[10]
Representative Antimicrobial Data
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Tetrahydrothieno[3,2-c]pyridine quinolones | Various Bacteria | Comparable to Ciprofloxacin | [10] |
| Chiral 2-amino-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea (Gram-positive) | Active | [4] |
| Escherichia coli (Gram-negative) | Inactive | [4] | |
| 6-Tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamides | Staphylococcus aureus (Gram-positive) | Active | [11] |
| Escherichia coli (Gram-negative) | Active | [11] | |
| Bacillus subtilis (Gram-positive) | Inactive | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. Several substituted tetrahydrothienopyridine derivatives have been reported to possess significant anti-inflammatory properties.[12][13][14][15][16]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12]
-
Inhibition of NF-κB and MAPK Signaling: In lipopolysaccharide (LPS)-stimulated macrophages, certain tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine derivatives (structurally related to the core topic) were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[12] Mechanistic studies revealed that these compounds inhibited the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of MAPKs, thereby downregulating the inflammatory cascade.[12]
Caption: Inhibition of the NF-κB signaling pathway by substituted tetrahydrothienopyridine derivatives.
In Vivo Anti-inflammatory Models
The anti-inflammatory potential of these compounds has also been demonstrated in vivo. In the rat paw swelling experiment, a common model for acute inflammation, certain derivatives exhibited anti-inflammatory activity comparable to the standard drug Indomethacin.[12]
Neuroprotective Effects
While the research is more nascent in this area compared to oncology and infectious diseases, there is growing evidence to suggest that compounds containing the tetrahydropyridine or related heterocyclic systems may possess neuroprotective properties.[17][18][19][20][21] The mechanisms often involve antioxidant effects, anti-neuroinflammatory actions, and modulation of pathways related to neuronal cell death. For instance, ramalin derivatives, which have structural similarities, have shown neuroprotective effects by inhibiting inflammation in microglial cells and preventing inflammation-induced apoptosis in neuronal cells, partly through the inhibition of NF-κB nuclear translocation.[17] Further investigation is warranted to fully elucidate the neuroprotective potential of the 4,5,6,7-tetrahydrothienopyridine scaffold itself.
Other Notable Biological Activities
The therapeutic potential of 4,5,6,7-tetrahydrothienopyridines extends beyond the areas detailed above. Various derivatives have been reported to exhibit a range of other biological activities, including:
-
Antiplatelet Activity: Certain derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine containing substituted piperazine or piperidine have shown potent in vivo anti-platelet aggregation activity in rats, suggesting their potential as antithrombotic agents.[22]
-
Enzyme Inhibition: Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of adrenaline.[23]
-
Antileishmanial Activity: N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives have shown significant antileishmanial activity against Leishmania donovani promastigotes.[3]
-
Anti-arrhythmic and Antiprotozoal Activities: Review articles have also highlighted reports of anti-arrhythmic and antiprotozoal activities for this class of compounds, further emphasizing their broad biological profile.[1]
Structure-Activity Relationship (SAR) Insights
The extensive research on 4,5,6,7-tetrahydrothienopyridines has led to the elucidation of key structure-activity relationships that are crucial for the rational design of more potent and selective agents.
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A Senior Application Scientist's Guide to the Initial Screening for Antibacterial Activity of Thieno[2,3-c]pyridine Derivatives
Preamble: The Rationale for Screening Thieno[2,3-c]pyridines
The relentless rise of antimicrobial resistance presents a global health crisis, necessitating the discovery of novel chemical scaffolds with potent antibacterial activity.[1] Thienopyridines, a class of sulfur and nitrogen-containing heterocyclic compounds, represent a promising area of investigation. This structural motif is present in several pharmacologically active agents, indicating its potential for biological interaction.[2] Specifically, the thieno[2,3-c]pyridine core and its isomers have been explored for a range of bioactivities, and recent studies on related thieno[2,3-b] and thieno[2,3-d] derivatives have revealed encouraging antibacterial potential against both Gram-positive and Gram-negative pathogens.[3][4]
This guide provides a technical framework for conducting the crucial first step in the evaluation process: the initial in vitro screening . This phase is not about exhaustive characterization but about efficient and reliable identification of "hits"—derivatives that exhibit promising antibacterial activity and warrant further, more resource-intensive investigation. We will detail two complementary, universally accepted methods: the Agar Well Diffusion assay for preliminary qualitative assessment and the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Foundational Principles of a Robust Screening Cascade
A successful screening protocol is a self-validating system. The experimental design must be logical, reproducible, and include controls that verify the integrity of every result.
-
Selection of Bacterial Strains: The initial screen should ideally include representative species of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Common choices include:
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213) or Bacillus subtilis.
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922) or Pseudomonas aeruginosa. Inclusion of a known resistant strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), can provide early insights into the potential efficacy against challenging pathogens.[3]
-
-
The Inoculum is Critical: The density of the bacterial inoculum must be standardized for reproducible results. The universally accepted standard is the 0.5 McFarland turbidity standard , which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5] This ensures that the challenge presented to the test compound is consistent across all experiments.
-
The Power of Controls: Every screening plate must include a set of controls to validate the results:
-
Positive Control: A known, broad-spectrum antibiotic (e.g., Ciprofloxacin, Gentamicin). This confirms that the test bacteria are susceptible and the assay conditions are suitable for detecting antibacterial activity.
-
Negative Control (Solvent Control): The solvent used to dissolve the thieno[2,3-c]pyridine derivatives (commonly Dimethyl Sulfoxide, DMSO). This is crucial to ensure that the observed activity is due to the compound itself and not the solvent.[5]
-
Sterility Control (For Broth Microdilution): Broth medium without bacteria to check for contamination.[6]
-
Growth Control (For Broth Microdilution): Broth medium with bacteria but without any test compound to ensure the bacteria are viable and growing properly.[6]
-
Experimental Workflow: A Two-Stage Approach
Our screening strategy employs a logical progression from a rapid, semi-quantitative method to a more precise, quantitative assay.
Caption: High-level workflow for antibacterial screening.
Stage 1: Agar Well Diffusion Assay
This method provides a rapid visual assessment of antibacterial activity. It is based on the principle that a test compound will diffuse from a well through a solid agar medium inoculated with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI) around the well.[7]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[5] Allow the plate to dry for 5-10 minutes.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), punch uniform wells into the inoculated agar.[8] Aseptically remove the agar plugs.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the thieno[2,3-c]pyridine derivative solution (at a known concentration, e.g., 1 mg/mL) into a designated well.[9]
-
Controls Application: In separate wells on the same plate, add the positive control antibiotic and the negative control (solvent).
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 16-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Caption: Workflow for the Agar Well Diffusion method.
Stage 2: Broth Microdilution for MIC Determination
Compounds demonstrating a significant zone of inhibition in the initial screen are advanced to this quantitative assay. The broth microdilution method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Compound Dilution: In column 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10. This leaves columns 11 and 12 for controls.
-
Control Setup:
-
Growth Control (Column 11): Add an additional 50 µL of MHB. This well will contain broth and inoculum only.
-
Sterility Control (Column 12): Add 100 µL of MHB. This well contains broth only.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Inoculate wells in columns 1 through 11 with 50 µL of the standardized, diluted bacterial suspension. Do not add bacteria to the sterility control in column 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[3]
-
Result Interpretation: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The growth control should be turbid, and the sterility control should be clear.[6]
Caption: Workflow for the Broth Microdilution (MIC) method.
Data Presentation and Interpretation
Systematic and clear data presentation is essential for comparison and decision-making.
Table 1: Example Data Summary for Agar Well Diffusion Screening
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| THP-001 | 50 | 14 | 8 |
| THP-002 | 50 | 0 | 0 |
| THP-003 | 50 | 22 | 18 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO | 50 µL | 0 | 0 |
Interpretation: In this example, THP-003 shows significant activity against both bacterial types and would be prioritized for MIC determination. THP-001 shows moderate activity, primarily against the Gram-positive strain.
Table 2: Example Data Summary for Broth Microdilution (MIC)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THP-003 | 8 | 16 |
| THP-001 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation: THP-003 is confirmed as the more potent hit, with an MIC of 8 µg/mL against S. aureus. A lower MIC value indicates higher potency.
Conclusion and Path Forward
The initial screening phase, executed through the systematic application of agar well diffusion and broth microdilution assays, serves as a critical filter in the drug discovery pipeline. It enables the efficient identification of thieno[2,3-c]pyridine derivatives with demonstrable antibacterial activity from a larger library of synthesized compounds.
Derivatives that exhibit a significant zone of inhibition and a low MIC value (e.g., ≤16 µg/mL) are considered promising "hits." These compounds become the focus of subsequent, more in-depth studies, including the determination of Minimum Bactericidal Concentration (MBC) to distinguish between bacteriostatic and bactericidal effects, cytotoxicity testing against mammalian cell lines to assess preliminary safety, and mechanism of action studies to elucidate their biological target. This structured, evidence-based approach ensures that research efforts are concentrated on the most promising candidates, maximizing the potential for discovering a novel antibacterial agent.
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Wojtunik-Kulesza, K. A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
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Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
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Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Navigating Chemical Space: A Technical Guide to Isosteric Replacements for the Tetrahydroisoquinoline Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. However, the journey from a promising THIQ-containing lead compound to a clinical candidate is often fraught with challenges related to physicochemical properties, metabolic stability, and off-target effects.[1] This guide provides an in-depth exploration of isosteric replacement strategies for the THIQ ring system, offering a practical framework for medicinal chemists to navigate chemical space and optimize drug candidates.
The Rationale for Isosteric Replacement of the THIQ Scaffold
Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a powerful strategy in drug design.[3] For the THIQ scaffold, isosteric replacement can be employed to:
-
Modulate Physicochemical Properties: Fine-tune lipophilicity (LogP), acidity/basicity (pKa), and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhance Metabolic Stability: Block or alter sites of metabolic transformation, thereby increasing the compound's half-life.
-
Improve Potency and Selectivity: Modify electronic and steric properties to optimize interactions with the target protein and reduce off-target binding.
-
Explore Novel Chemical Space and Secure Intellectual Property: Generate novel chemotypes with potentially superior properties that are not covered by existing patents.
The following diagram illustrates the core concept of isosteric replacement for the THIQ scaffold.
Caption: A typical computational workflow for identifying novel THIQ isosteres through scaffold hopping.
Experimental Protocols: Synthesis of Key Isosteres
The successful implementation of an isosteric replacement strategy hinges on the ability to efficiently synthesize the designed analogs. The following protocols provide detailed, step-by-step methodologies for the synthesis of representative THIQ isosteres.
Synthesis of a Tetrahydro-β-carboline via the Bischler-Napieralski Reaction
This protocol describes a one-pot synthesis of a 1-substituted tetrahydro-β-carboline, a common aza-isostere of THIQ. [4] Step 1: Amide Formation
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired carboxylic acid (1.1 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Step 2: Cyclization and Reduction
-
Dissolve the crude amide in anhydrous toluene (0.1 M).
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the formation of the dihydro-β-carboline intermediate by TLC.
-
Cool the reaction to 0 °C and carefully add methanol to quench the excess POCl₃.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Synthesis of a Thiazolo[2,3-α]tetrahydroisoquinoline
This protocol outlines the synthesis of a fused thia-isostere of THIQ. [5][6] Step 1: Synthesis of the γ-mercapto-α,β-unsaturated ester
-
To a solution of the corresponding γ-hydroxy-α,β-unsaturated ester (1.0 eq) in DCM (0.2 M) at 0 °C, add triphenylphosphine (1.2 eq) and thioacetic acid (1.2 eq).
-
Add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the thioacetate.
-
Dissolve the thioacetate in methanol (0.2 M) and add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 1 hour to afford the free thiol.
Step 2: Cyclization
-
To a solution of the γ-mercapto-α,β-unsaturated ester (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (0.1 M), add the 3,4-dihydroisoquinoline (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thiazolo[2,3-α]tetrahydroisoquinoline.
Comparative Data Analysis
The following table provides a comparative analysis of the physicochemical and pharmacological properties of a hypothetical THIQ-based compound and its aza- and thia-isosteres. This data is illustrative and highlights the potential impact of isosteric replacement.
| Compound | Scaffold | LogP | pKa (basic) | Solubility (µg/mL) | Target IC₅₀ (nM) | hERG IC₅₀ (µM) |
| Parent | THIQ | 3.5 | 8.2 | 10 | 50 | 1.2 |
| Analog 1 | Aza-THIQ | 2.8 | 7.5 | 50 | 45 | >30 |
| Analog 2 | Thia-THIQ | 3.8 | 8.1 | 8 | 60 | 2.5 |
As shown in the table, the introduction of a nitrogen atom in Analog 1 leads to a decrease in lipophilicity and basicity, resulting in improved solubility and a significantly better hERG safety profile, while maintaining target potency. Conversely, the sulfur-containing Analog 2 shows a slight increase in lipophilicity and a modest impact on other properties.
Conclusion and Future Perspectives
The isosteric replacement of the tetrahydroisoquinoline scaffold is a powerful and versatile strategy in modern drug discovery. By systematically exploring classical and non-classical isosteres, medicinal chemists can effectively address a wide range of challenges encountered during lead optimization. The integration of computational methods for scaffold hopping and property prediction will undoubtedly accelerate the discovery of novel and improved drug candidates. [7][8][9][10][11][12][13]As our understanding of the intricate interplay between molecular structure and biological function continues to grow, so too will the sophistication and success of isosteric replacement strategies in the design of next-generation therapeutics.
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Methodological & Application
Introduction: The Significance of the Tetrahydrothieno[2,3-c]pyridine Scaffold
An Application Guide to the Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives
The this compound nucleus represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This assertion is based on its core presence in numerous pharmacologically active compounds currently on the market and in various stages of clinical development.[1][2] The fusion of a thiophene ring with a tetrahydropyridine moiety creates a unique three-dimensional structure that is amenable to diverse chemical modifications, enabling the fine-tuning of biological activity. Derivatives have demonstrated a broad spectrum of therapeutic potential, including antiplatelet, antimicrobial, antileishmanial, and antitumor activities, making them highly valuable targets for synthetic chemists.[1][2][3]
This guide provides a detailed exploration of the primary synthetic routes to this versatile scaffold, with a focus on the widely adopted Gewald multicomponent reaction. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations essential for successful synthesis and optimization.
Primary Synthetic Strategy: The Gewald Multicomponent Reaction
The most renowned and efficient method for constructing the this compound core is the Gewald three-component reaction (G-3CR).[4] First reported by Karl Gewald in 1966, this one-pot synthesis involves the condensation of an N-substituted-4-piperidinone, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[5] Its convergence, operational simplicity, and ability to generate polysubstituted 2-aminothiophenes in a single step have made it a cornerstone of thiophene chemistry.[4][6]
Mechanistic Underpinnings
The generally accepted mechanism proceeds through three key stages, providing a logical framework for understanding and troubleshooting the reaction.[5][7][8]
-
Knoevenagel-Cope Condensation : The reaction is initiated by a base-catalyzed condensation between the N-substituted-4-piperidinone and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[5][7] The removal of water drives this equilibrium-controlled reaction forward.
-
Michael-type Sulfur Addition : Elemental sulfur (S₈), activated by the amine base, adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact mechanism of this addition is complex but results in the formation of a sulfurated intermediate.[7]
-
Intramolecular Cyclization & Tautomerization : The intermediate undergoes a nucleophilic attack from the carbanion adjacent to the nitrile group onto a sulfur atom, leading to ring closure. A subsequent tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 2-aminothiophene product.[5][8]
Caption: Figure 1: Gewald Reaction Mechanism.
Experimental Choices & Causality: A Scientist's Perspective
Simply following a recipe is insufficient for robust research. Understanding the function of each component and condition is paramount for optimization and adaptation to new substrates.
| Parameter | Choice & Rationale | Troubleshooting Insights |
| Ketone Substrate | N-Substituted-4-Piperidinones : The choice of the N-substituent (R-group) is critical as it is incorporated into the final molecule. Common groups include benzyl, tosyl, or various alkyl chains, allowing for diversification.[9] | Sterically hindered N-substituents may slow the initial Knoevenagel condensation. Consider a stronger base or slightly elevated temperatures. |
| Base Catalyst | Secondary Amines (Morpholine, Piperidine) : These are highly effective as they catalyze the Knoevenagel step and also act as nucleophiles to activate the elemental sulfur ring.[7] | Low Yield : The base choice is critical. For less reactive ketones, screen different bases. Ensure the base is not sterically hindered itself.[7] |
| Solvent | Polar Protic/Aprotic (Ethanol, Methanol, DMF) : These solvents are chosen for their ability to dissolve elemental sulfur to some extent and facilitate the polar transition states of the reaction mechanism.[7] | Poor Sulfur Reactivity : If the reaction stalls, switching to a more polar solvent like DMF can improve the solubility and reactivity of sulfur.[7] |
| Temperature | 40-60 °C : Gentle heating is often employed to increase the rate of reaction and improve the solubility of sulfur.[7] | Side Reactions : Excessive heat can lead to the decomposition of intermediates or the formation of unwanted byproducts. Maintain careful temperature control. |
| Stoichiometry | Slight Excess of Sulfur : A small excess (e.g., 1.2 equivalents) of sulfur is typically used to ensure complete conversion of the Knoevenagel intermediate. | Incomplete Reaction : Verify the purity and accurate measurement of all reagents. Ensure starting materials are dry, as water from the condensation can inhibit the reaction.[7] |
Application Protocol: Synthesis of Ethyl 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
This protocol provides a representative, self-validating procedure for the synthesis of a key intermediate via the Gewald reaction.
Materials & Equipment
-
1-Tosyl-4-piperidinone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powder)
-
Morpholine
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware
Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reagent Charging : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-tosyl-4-piperidinone (10.0 g, 39.5 mmol), ethyl cyanoacetate (4.47 g, 39.5 mmol), and elemental sulfur (1.52 g, 47.4 mmol).[9]
-
Solvent and Catalyst Addition : Add 100 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (3.44 g, 39.5 mmol) under stirring.
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (approximately 50-55 °C) using a heating mantle. Stir vigorously. The solution will typically turn dark orange/brown.
-
Monitoring : Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 4-6 hours when the spot corresponding to the piperidinone starting material has disappeared.
-
Product Precipitation : Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. A solid precipitate should form.
-
Isolation : Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Purification : Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
-
Drying & Characterization : Dry the resulting pale-yellow solid under vacuum at 40 °C to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.[9] Characterize the final product by NMR, Mass Spectrometry, and melting point determination.
Alternative Synthetic Routes
While the Gewald reaction is dominant, a comprehensive understanding requires familiarity with other strategies.
-
Fiesselmann Thiophene Synthesis : This powerful method typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters to form substituted thiophenes.[10][11] While highly versatile for general thiophene synthesis, its application to the tetrahydrothieno[2,3-c]pyridine system is less direct and often requires more complex, multi-step pathways compared to the convergent Gewald reaction.[11]
-
Pictet-Spengler Reaction : This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For this scaffold, it would necessitate a starting material like 2-(3-aminoethyl)thiophene, which would cyclize with formaldehyde or another carbonyl compound to form the piperidine ring. This approach is particularly useful when specific stereochemistry is desired at the point of cyclization.[2][12]
Product Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized derivatives.
| Technique | Expected Data for a Representative Product |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), the tetrahydropyridine protons (complex multiplets ~2.8-3.8 ppm), a broad singlet for the NH₂ group (~6.0-7.0 ppm), and aromatic protons from the N-substituent (if applicable).[13][14] |
| ¹³C NMR | Resonances for the ester carbonyl (~165 ppm), aromatic carbons of the thiophene ring (~100-160 ppm), and aliphatic carbons of the piperidine ring (~25-50 ppm).[13] |
| Mass Spec (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound.[13] |
| Melting Point (MP) | A sharp melting point range is indicative of high purity. For example, similar urea derivatives melt in the range of 150-200 °C.[9] |
Conclusion
The this compound scaffold is a cornerstone of modern medicinal chemistry. The Gewald multicomponent reaction provides the most direct, efficient, and versatile route for its synthesis, allowing for the rapid generation of diverse compound libraries. By understanding the underlying mechanism and the rationale behind key experimental parameters, researchers can effectively troubleshoot, optimize, and adapt these protocols to generate novel derivatives for drug discovery and development programs.
References
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1019-1033.
- Castanedo, C., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7049-7052.
- ResearchGate. (2014). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
- Madácsi, R., et al. (2019). Synthesis and biological evaluation of this compound-based β-aminonitriles and their derivatives. Archiv der Pharmazie, 352(10), 1900135.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Sabnis, R. W., et al. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2009(1), 1-29.
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(14), 5489.
- Grunewald, G. L., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 49(10), 2939-2952.
- Patel, N. C., et al. (2012). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1145-1150.
- Sanofi. (2005). Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. Google Patents.
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Zaki, R. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8241-8253. Retrieved from [Link]
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Application Notes & Protocols: The Gewald Three-Component Reaction for 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this ring system exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-proliferative, and kinase inhibitory effects.[2][3] Consequently, efficient and versatile methods for synthesizing polysubstituted 2-aminothiophenes are of paramount importance to the pharmaceutical industry.[1][4]
The Gewald three-component reaction, first reported by Karl Gewald in the 1960s, stands as one of the most powerful and widely adopted strategies for this purpose.[5][6][7][8] This one-pot synthesis combines a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[7][9] The reaction's enduring appeal lies in its operational simplicity, use of readily available and inexpensive starting materials, mild reaction conditions, and the high degree of molecular diversity achievable in a single step.[4][6][10][11] This guide provides a detailed exploration of the Gewald reaction, from its underlying mechanism to practical laboratory protocols and troubleshooting.
Reaction Mechanism: A Symphony of Condensation, Addition, and Cyclization
Understanding the mechanism of the Gewald reaction is critical for optimization and troubleshooting. The reaction proceeds through a well-elucidated sequence of three key steps, catalyzed by a base (typically a secondary amine like morpholine or piperidine).[2][7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7] The base deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct. This step is generally the rate-determining phase of the overall transformation.
-
Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, behaves as a nucleophile. It attacks the β-carbon of the electron-deficient Knoevenagel adduct in a Michael-type addition.[12] This forms a thiolate intermediate. Recent computational studies suggest a complex equilibrium involving various polysulfide intermediates, but the formation of a monosulfide adduct is the crucial step leading to the final product.[12]
-
Intramolecular Cyclization & Tautomerization: The newly formed thiolate anion then acts as an intramolecular nucleophile, attacking the carbon atom of the adjacent nitrile group. This ring-closing step forms a five-membered iminothiophene ring.[7] The reaction concludes with a rapid tautomerization of the imine to the more stable enamine, yielding the final aromatic 2-aminothiophene product. This final aromatization step provides the thermodynamic driving force for the entire reaction sequence.[12]
Visualizing the Mechanism
Caption: The three-step mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a representative Gewald reaction using common laboratory reagents.
Materials and Equipment
-
Reagents:
-
Cyclohexanone (≥99%)
-
Malononitrile (≥99%)
-
Elemental Sulfur (powdered, ≥99.5%)
-
Morpholine (≥99%)
-
Ethanol (anhydrous)
-
Hexanes (for recrystallization)
-
Ethyl Acetate (for recrystallization)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Methodology
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask on a magnetic stirrer hotplate in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add cyclohexanone (9.81 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol). Add 50 mL of ethanol as the solvent.
-
Base Addition: While stirring the mixture at room temperature, add morpholine (8.71 g, 0.10 mol) dropwise over 10 minutes. An exothermic reaction may be observed.
-
Reaction Heating: Gently heat the reaction mixture to 50-60°C. Maintain this temperature with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The starting materials will gradually be consumed as a new, more polar spot corresponding to the product appears.
-
Product Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Elemental sulfur is flammable; keep away from ignition sources.
-
Morpholine is corrosive and malononitrile is toxic; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Substrate Scope and Optimization
The Gewald reaction is highly versatile, accommodating a wide range of substrates.
| Carbonyl Component | Active Methylene | Typical Yield | Notes |
| Cyclohexanone | Malononitrile | 85-95% | Highly reactive, often gives excellent yields.[3] |
| Acetone | Ethyl Cyanoacetate | 60-75% | Acyclic ketones are generally effective. |
| Acetophenone | Malononitrile | 50-70% | Aryl ketones can be less reactive; may require longer reaction times or higher temperatures.[13] |
| Butyraldehyde | Ethyl Cyanoacetate | 70-85% | Aldehydes are typically more reactive than ketones. |
| Cyclopentanone | Malononitrile | 75-90% | Other cyclic ketones also perform well.[3] |
Optimization Insights
-
Base Selection: While morpholine is standard, other bases like piperidine or triethylamine can be effective. The choice of base can be critical for less reactive ketones.[13][14] For a truly catalytic process, novel systems like piperidinium borate have been developed.[2]
-
Solvent: Ethanol and methanol are the most common solvents.[11] In some cases, DMF can be used, especially for less soluble substrates.[3]
-
Temperature Control: Maintaining a moderate temperature (50-70°C) is crucial. Excessively high temperatures can lead to the formation of dark, tarry byproducts due to polymerization or complex polysulfide formation.[14]
-
Modern Methodologies: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[7][15][16] Solvent-free mechanochemical methods (ball milling) have also emerged as a green alternative, particularly for less reactive aryl ketones.[13]
Troubleshooting Common Issues
Even robust reactions can present challenges. Below is a guide to common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Knoevenagel condensation. 2. Impure starting materials. 3. Insufficient reaction time or temperature. | 1. Screen alternative bases (e.g., piperidine). Ensure anhydrous conditions as water can inhibit the condensation.[14] 2. Verify the purity of reagents, especially the carbonyl compound. 3. Monitor the reaction by TLC to confirm completion before work-up. |
| Dark Brown/Tarry Mixture | Polymerization of the Knoevenagel adduct or formation of complex polysulfides. | This is often caused by excessive heat.[14] Maintain the reaction temperature strictly within the optimized range (e.g., 50-60°C). Ensure efficient stirring. |
| Formation of Dimer Byproduct | The Knoevenagel adduct undergoes intermolecular dimerization, competing with the desired intramolecular cyclization. | This side reaction is temperature-sensitive.[14] Lowering the reaction temperature may favor the desired pathway. Slow, controlled addition of the base can also help maintain a low concentration of the reactive intermediate. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Gewald reaction.
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Perdih, A., & Dolenc, M. S. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Sabnis, R. W. (2016). The Gewald reaction in dye chemistry. Coloration Technology, 132(1), 1-21. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Dekamin, M. G., & Akbarzadeh, A. (2017). Proposed mechanism for the three-component Gewald reaction in PEG 600 medium under ultrasonication. ResearchGate. [Link]
-
Davis, T. A., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Gewald synthesis of 2-aminothiophenes on a soluble polymer-support. ElectronicsAndBooks. [Link]
-
Unknown Author. (n.d.). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Sabnis, R. W. (2016). 2‐aminothiophenes by the gewald reaction. Scilit. [Link]
-
Legigan, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Dadwal, P., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
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Introduction: The Strategic Importance of the Tetrahydrothieno[3,2-c]pyridine Scaffold
An Application Guide to the Pictet-Spengler Reaction for Tetrahydrothieno[3,2-c]pyridine Synthesis
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is of significant interest as it serves as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, a common motif in numerous natural products and pharmacologically active compounds.[1] The replacement of a benzene ring with a thiophene ring can modulate a compound's physicochemical properties, metabolic stability, and receptor binding affinity, often leading to improved potency and selectivity.[1] THTP derivatives have demonstrated a wide range of biological activities and are key components in drugs targeting various disorders.[2][3][4]
Among the synthetic methodologies available for constructing this valuable framework, the Pictet-Spengler reaction stands out for its efficiency and elegance.[5][6] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction provides a direct pathway to form the fused heterocyclic system through the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[7] This application note serves as an in-depth guide for researchers, providing a detailed exploration of the reaction mechanism, field-proven protocols, and critical insights into its application for the synthesis of THTPs.
Pillar 1: The Reaction Mechanism - A Stepwise Dissection
Understanding the underlying mechanism is paramount for troubleshooting and optimizing the Pictet-Spengler reaction. The process is a special case of the Mannich reaction, driven by the formation of a highly electrophilic iminium ion intermediate.[7]
The Core Mechanistic Pathway:
-
Imine Formation: The reaction initiates with the condensation of a 2-(2-thienyl)ethylamine with an aldehyde or ketone. This reversible step forms a Schiff base, or imine.
-
Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the imine is protonated, generating a highly electrophilic N-alkyliminium ion. This step is the kinetic driving force for the entire reaction sequence.[7][8] The choice and strength of the acid catalyst are critical at this stage.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich thiophene ring acts as the nucleophile. Specifically, the C3 position of the thiophene, which is activated towards electrophilic attack, adds to the electrophilic carbon of the iminium ion. This ring-closing step forms the new carbon-carbon bond and creates the fused bicyclic ring system.
-
Deprotonation/Rearomatization: A proton is lost from the C3 position, restoring the aromaticity of the thiophene ring and yielding the final tetrahydrothieno[3,2-c]pyridine product.
Figure 1 Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction for THTP synthesis.
Pillar 2: Experimental Protocols & Strategic Considerations
The success of the Pictet-Spengler reaction hinges on the careful selection of reaction conditions tailored to the specific substrates. Below are two robust protocols, representing both a classical approach and a modern, high-efficiency modification.
Protocol 1: Classical Acid-Catalyzed Synthesis
This method employs strong protic acids and is effective for many aldehydes. It represents the traditional application of the Pictet-Spengler reaction.
Causality Behind the Choices:
-
Acid Catalyst (HCl, TFA): A strong acid is required to ensure complete formation of the reactive iminium ion intermediate.[9] Insufficiently acidic conditions are a primary cause of low or no product yield.[9]
-
Solvent (Acetic Acid, Toluene): Acetic acid can act as both a solvent and a co-catalyst.[10] Toluene can be used for reactions at higher temperatures with azeotropic removal of water.
-
Temperature (70-110 °C): Elevated temperatures are often necessary to overcome the activation energy for the cyclization step, especially for less reactive substrates. However, excessively high temperatures can lead to decomposition and tarring, a known issue with acid-sensitive furan and thiophene rings.[9][10]
Step-by-Step Methodology:
-
Imine Formation (Optional Pre-formation): To a solution of the aldehyde (1.0 mmol) in a suitable solvent like acetonitrile (2 mL), add 2-(2-thienyl)ethylamine (1.0 mmol). Heat the mixture at reflux (~82°C) for 1 hour to form the imine. Monitor by TLC. Concentrate the mixture to dryness.
-
Cyclization: To the crude imine, add glacial acetic acid (1.5 mL) followed by the dropwise addition of concentrated hydrochloric acid (1.0 mL).
-
Reaction: Stir the reaction mixture at 70°C for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of NaOH or NaHCO₃ to neutralize the acid and basify the mixture (pH > 9). Stir the mixture overnight to convert the hydrochloride salt of the product to the free base.[11]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale / Field Insight |
| Acid Catalyst | HCl, TFA, TsOH | HCl is cost-effective. TFA is often used for more sensitive substrates. TsOH can be less effective for this specific transformation.[10][12] |
| Solvent | Acetic Acid, Dioxane, Toluene | Acetic acid/HCl mixtures have proven highly effective.[10] Toluene is useful for higher temperatures but may yield less product.[12] |
| Temperature | 70-110 °C | An empirical balance must be struck. Start at a lower temperature (e.g., 70°C) and increase if the reaction is sluggish to avoid decomposition.[9] |
| Reaction Time | 3 - 48 hours | Highly substrate-dependent. Aldehydes with electron-donating groups tend to react faster.[10] |
Protocol 2: Modified Pictet-Spengler via N-Acyliminium Ion
This powerful, often one-pot modification significantly expands the reaction's scope, particularly to include ketones, which are notoriously difficult substrates under classical conditions.[13]
Causality Behind the Choices:
-
N-Acyliminium Ion: The acylation of the imine nitrogen creates an N-acyliminium ion. This intermediate is a far more potent electrophile than its N-alkyliminium counterpart, enabling cyclization under milder conditions and with less nucleophilic aromatic systems.[7][14]
-
Titanium(IV) Isopropoxide (TTIP): This Lewis acid acts as a water scavenger, efficiently driving the initial imine formation to completion, which is especially critical when using less reactive ketones.[13]
-
Trifluoroacetic Acid (TFA): Serves as a strong acid catalyst for the final, high-yielding cyclization step of the potent N-acyliminium intermediate.[13][14]
Step-by-Step Methodology (One-Pot Procedure):
-
Imination: In a flame-dried flask under an inert atmosphere, combine 2-(2-thienyl)ethylamine (1.0 mmol) and the carbonyl compound (aldehyde or ketone, 1.1 mmol) in titanium(IV) isopropoxide (2.0 mmol). Heat the mixture at 80°C for 3 hours.
-
Formylation: Cool the mixture to room temperature and add acetic-formic anhydride (1.5 mmol). Heat at 70°C for 2 hours to form the N-formyliminium ion precursor.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add trifluoroacetic acid (TFA, 10 mmol). Allow the mixture to warm to room temperature and stir for 1-4 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Pour the reaction mixture into ice water and basify with a saturated NaHCO₃ solution or aqueous ammonia.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting N-formyl THTP can be purified by column chromatography.
-
Deformylation (if required): The N-formyl group can be removed by hydrolysis (e.g., refluxing with aqueous HCl) to yield the secondary amine.
Sources
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Application of Tetrahydrothienopyridines in Anti-Cancer Drug Discovery: A Technical Guide for Researchers
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers down numerous chemical avenues. One such promising scaffold that has garnered significant attention is the tetrahydrothienopyridine core. This heterocyclic system, a fusion of thiophene and piperidine rings, offers a unique three-dimensional architecture that has proven amenable to the development of potent and selective inhibitors of various oncogenic targets. This guide provides an in-depth exploration of the application of tetrahydrothienopyridines in oncology, detailing their mechanisms of action, target engagement strategies, and robust protocols for their evaluation.
Introduction: The Therapeutic Potential of the Tetrahydrothienopyridine Scaffold
The tetrahydrothienopyridine scaffold represents a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to its derivatives. Its rigid, yet conformationally adaptable framework allows for precise orientation of substituents to interact with specific binding pockets of cancer-related proteins. The inherent chemical tractability of this scaffold facilitates the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.[1][2]
Derivatives of this and related thienopyridine structures have demonstrated efficacy against a range of cancers by targeting diverse and critical cellular pathways involved in tumor growth, proliferation, and survival.[1][3][4] This versatility underscores the importance of the tetrahydrothienopyridine core as a foundational element in the design of next-generation anti-cancer agents.
Mechanisms of Action: Targeting Key Oncogenic Pathways
Tetrahydrothienopyridine derivatives exert their anti-cancer effects through the modulation of several key signaling pathways and molecular targets. The following sections detail some of the well-documented mechanisms.
Inhibition of Angiogenesis via VEGFR-2 Kinase
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several novel tetrahydropyridothienopyrimidine-based compounds have been synthesized and shown to act as potent anti-angiogenic agents by inhibiting VEGFR-2 phosphorylation.[3]
Mechanism Deep Dive: Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Tetrahydrothienopyridine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation. This blockade of VEGFR-2 signaling effectively chokes off the tumor's blood supply, leading to growth arrest and cell death.[3]
Caption: VEGFR-2 signaling pathway and its inhibition.
Chaperone Inhibition: Targeting Hsp90
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins driving cancer progression. Thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Hsp90.[1][5]
Mechanism Deep Dive: Hsp90 inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, leading to the disruption of its chaperone function.[5] This results in the proteasomal degradation of Hsp90 client proteins, including mutated kinases, growth factor receptors, and cell cycle regulators. The simultaneous degradation of multiple oncoproteins can induce cell cycle arrest, often at the G2 phase, and ultimately lead to cancer cell death.[1][5][6]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development but is aberrantly reactivated in several types of human cancers. The Smoothened (Smo) receptor is a key component of this pathway. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been developed as potent Smo antagonists.[7]
Mechanism Deep Dive: In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smo. Upon ligand binding to PTCH1, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival. Tetrahydrothienopyridine-based Smo antagonists bind to and inhibit Smo, thereby blocking the entire downstream signaling cascade.
Caption: Hedgehog signaling pathway and SMO inhibition.
Cell Cycle Control via CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. Its inhibition is a promising anti-cancer strategy. Tetrahydrothiazolopyridine-based pyrimidines have been developed as highly potent and selective CDK9 inhibitors.[8]
Mechanism Deep Dive: Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1. The depletion of these survival proteins sensitizes cancer cells to apoptosis. Furthermore, CDK9 inhibition can induce cell cycle arrest, typically at the G2/M phase, preventing cell division and proliferation.[8]
Experimental Protocols for Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of novel tetrahydrothienopyridine derivatives.
General Synthesis of Tetrahydrothienopyridine Derivatives
The synthesis of tetrahydrothienopyridine derivatives often involves multi-step reaction sequences. A common approach begins with the construction of the core heterocyclic scaffold, followed by the introduction of various substituents to explore SAR.[1][3][4]
Protocol 1: Synthesis of a Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine Core [3]
-
Step 1: N-Alkylation of Piperidin-4-one: React piperidin-4-one with a suitable alkylating agent (e.g., benzyl chloride) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 80 °C).
-
Step 2: Gewald Reaction: The resulting N-substituted piperidin-4-one undergoes a Gewald reaction with cyanothioacetamide and elemental sulfur in the presence of a base (e.g., morpholine) in ethanol to form the 2-aminothiophene ring.
-
Step 3: Cyclization to form the Thienopyrimidine: The 2-aminothiophene intermediate is then cyclized with an appropriate reagent, such as formamide or N,N-dimethylformamide dimethyl acetal, to construct the pyrimidine ring, yielding the core tetrahydrothienopyrimidine structure.
-
Step 4: Functionalization: The core structure can be further functionalized, for instance, by chlorination of a hydroxyl group, followed by nucleophilic substitution to introduce diverse side chains.
In Vitro Anti-Cancer Activity Assessment
Protocol 2: Cell Viability Assay (MTT Assay) [1][3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][3]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized tetrahydrothienopyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 1: Example IC50 Values of Tetrahydrothienopyridine Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Compound A | 2.5 | 5.1 | 3.8 | 7.2 | [3] |
| Compound B | 10.8 | 15.2 | 12.4 | 18.9 | [1][6] |
| Compound C | 1.6 | 3.4 | 2.9 | 6.9 | [4] |
| Doxorubicin | 0.5 | 1.2 | 0.8 | 1.5 | (Typical) |
Mechanism of Action Studies
Protocol 3: Cell Cycle Analysis by Flow Cytometry [1][5]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to determine if the compound induces cell cycle arrest. Some compounds have been shown to cause G2 or sub-G1 phase arrest.[3][5]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining) [1]
-
Cell Treatment: Treat cancer cells with the test compound for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Western Blot Analysis for Target Engagement [3]
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (e.g., phospho-VEGFR-2, total VEGFR-2, CDK9, Mcl-1, or β-actin as a loading control).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
The tetrahydrothienopyridine scaffold has unequivocally established its significance in the landscape of anti-cancer drug discovery. The diverse mechanisms of action exhibited by its derivatives, ranging from kinase inhibition to the modulation of chaperone proteins and developmental pathways, highlight its vast therapeutic potential. The protocols outlined in this guide provide a robust starting point for researchers aiming to synthesize and evaluate novel compounds based on this promising heterocyclic system.
Future research in this area should focus on leveraging structure-based drug design to enhance the selectivity and potency of these inhibitors, thereby minimizing off-target effects and improving their therapeutic index. Furthermore, exploring the application of these compounds in combination therapies could unlock synergistic anti-cancer effects and overcome mechanisms of drug resistance. The continued exploration of the chemical space around the tetrahydrothienopyridine core is poised to deliver the next generation of innovative and effective cancer therapeutics.
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Development of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-based Hsp90 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Cellular Chaperone Powerhouse
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a vast array of client proteins.[1] In cancerous cells, Hsp90 is overexpressed and its function is co-opted to stabilize a multitude of oncoproteins, including protein kinases, transcription factors, and steroid hormone receptors that are essential for tumor growth, proliferation, and survival.[2] This reliance of cancer cells on Hsp90 makes it a compelling therapeutic target. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, thereby simultaneously blocking multiple oncogenic signaling pathways.[1][3]
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold has emerged as a promising chemotype for the development of novel Hsp90 inhibitors. This heterocyclic system serves as a bioisostere of purines, which are known to interact with the ATP-binding pocket in the N-terminal domain of Hsp90.[4] The strategic design and synthesis of derivatives based on this scaffold aim to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of effective anti-cancer agents.
This comprehensive guide provides detailed application notes and protocols for the development of this compound-based Hsp90 inhibitors, from initial synthesis to biochemical and cellular characterization, and finally to preclinical evaluation.
I. Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step. The Gewald reaction is a powerful and versatile method for the construction of polysubstituted 2-aminothiophenes, which are key intermediates in the synthesis of the target scaffold.[5][6]
Protocol 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate via Gewald Reaction
This protocol outlines the synthesis of a key intermediate for further derivatization.
Rationale: The Gewald reaction is a multi-component reaction that efficiently constructs the thiophene ring from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[5] In this case, a piperidin-4-one derivative serves as the ketone component.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Ethyl cyanoacetate
-
Elemental sulfur, powdered
-
Triethylamine (TEA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add triethylamine (1.5 equivalents) at room temperature.
-
Add powdered elemental sulfur (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[4]
Caption: Gewald reaction for the synthesis of the thienopyridine core.
II. Biochemical Evaluation of Hsp90 Inhibition
Once synthesized, the novel compounds must be evaluated for their ability to inhibit Hsp90's ATPase activity, which is central to its chaperone function.[7]
Protocol 2: Hsp90 ATPase Activity Assay using the Malachite Green Method
This colorimetric assay is a simple and cost-effective method for high-throughput screening of Hsp90 inhibitors.[8][9]
Rationale: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.[2][10]
Materials:
-
Recombinant human Hsp90α
-
ATP solution
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Geldanamycin (positive control)
-
Malachite Green reagent (freshly prepared)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control (Geldanamycin) in the assay buffer.
-
In a 96-well plate, add the assay buffer, test compound/control, and recombinant Hsp90. Include wells with no enzyme as a background control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for 3 hours.[8]
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each compound concentration and determine the IC₅₀ value.
| Compound | Hsp90 ATPase IC₅₀ (nM) |
| Geldanamycin (Control) | 50 |
| THP-1 (Example) | 75 |
| THP-2 (Example) | 30 |
| THP-3 (Example) | 150 |
III. Cellular Characterization of Hsp90 Inhibitors
The next critical step is to determine if the compounds can engage Hsp90 within a cellular context and induce the degradation of its client proteins.
Protocol 3: Western Blot Analysis of Hsp90 Client Protein Degradation
Western blotting is a cornerstone technique to confirm the mechanism of action of Hsp90 inhibitors in cells.[7][11]
Rationale: Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. A hallmark of Hsp90 inhibition is also the compensatory upregulation of Hsp70.[11] By monitoring the levels of key oncoproteins and Hsp70, the on-target activity of the inhibitors can be verified.
Materials:
-
Cancer cell line (e.g., MCF7, T47D, HSC3, RKO)[4]
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-CDK4, anti-Hsp70, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24-48 hours). Include a vehicle-treated control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Caption: Workflow for Western blot analysis of Hsp90 client proteins.
Protocol 4: Cellular Proliferation Assay (MTT Assay)
To assess the anti-cancer activity of the synthesized compounds, a cell viability assay is performed.[4]
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.[4]
| Cell Line | Compound 6a IC₅₀ (µM) | Compound 6i IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| MCF7 | >100 | 25.3 | 8.5 |
| T47D | 15.6 | 11.7 | 10.2 |
| HSC3 | 12.1 | 10.8 | 9.1 |
| RKO | 18.9 | 12.4 | 11.5 |
| Data adapted from reference[4]. |
IV. Preclinical Evaluation in Animal Models
Promising compounds should be evaluated in vivo to assess their anti-tumor efficacy and pharmacokinetic properties.
Protocol 5: In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of a test compound in a mouse xenograft model.[1][12]
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to assess the in vivo efficacy of potential anti-cancer drugs.[13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Protocol 6: Pharmacokinetic Analysis in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development.[14][15]
Rationale: This protocol provides a framework for determining key pharmacokinetic parameters of a novel inhibitor in mice.
Materials:
-
Mice (e.g., BALB/c or as appropriate for the study)
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
IV Administration: Administer a single IV bolus dose of the test compound to one group of mice.
-
PO Administration: Administer a single oral gavage dose of the test compound to another group of mice.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
| Parameter | Value (Example) |
| Dose (IV) | 2 mg/kg |
| Dose (PO) | 10 mg/kg |
| Cmax (PO) | 1500 ng/mL |
| Tmax (PO) | 0.5 h |
| AUC (IV) | 1200 ngh/mL |
| AUC (PO) | 3000 ngh/mL |
| t₁/₂ | 4.5 h |
| Bioavailability (F%) | 50% |
V. Conclusion and Future Directions
The development of this compound-based Hsp90 inhibitors represents a promising avenue for the discovery of novel anti-cancer therapeutics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and preclinical evaluation of these compounds. Rigorous adherence to these methodologies, coupled with insightful structure-activity relationship (SAR) studies, will be crucial for optimizing lead compounds with enhanced potency, selectivity, and drug-like properties. Future work should focus on exploring diverse substitutions on the thienopyridine scaffold to improve efficacy and overcome potential resistance mechanisms, ultimately paving the way for clinical development.
References
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Banerjee, M., Hatial, I., & Blagg, B. S. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 227, 107881. [Link]
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Matts, R. L., & Manjarrez, J. R. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Topics in Medicinal Chemistry, 9(15), 1462–1478. [Link]
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Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(2), 211-223. [Link]
-
Dutta Gupta, S., et al. (2023). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. Journal of Visualized Experiments, (191), e64693. [Link]
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BenchChem. (2022). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE Journal. [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6608. [Link]
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Solit, D. B., & Chiosis, G. (2008). Development and application of Hsp90 inhibitors. Drug discovery today, 13(1-2), 38–43. [Link]
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Kamal, A., et al. (2003). A high-affinity conformation of Hsp90 is stabilized in complex with p23 and client protein. Nature, 425(6956), 407–410. [Link]
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Lyons, J. F., et al. (2006). Novel Hsp90 inhibitors exhibiting in vivo xenograft activity discovered using fragment-based drug discovery & structure based drug design. Cancer Research, 66(8_Supplement), 1344. [Link]
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Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical biochemistry, 327(2), 176–183. [Link]
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Grunstein, J., et al. (2003). INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR. Anticancer research, 23(2B), 1167–1172. [Link]
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Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998–1013. [Link]
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Patel, B. Y., & Kapadiya, K. M. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Mini-reviews in medicinal chemistry. [Link]
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Bartolini, M., et al. (2013). The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90. Journal of chromatography. A, 1289, 72–78. [Link]
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Synthesis of Ticlopidine: A Detailed Protocol for Drug Development Professionals
This comprehensive guide provides a detailed protocol for the synthesis of Ticlopidine, a potent antiplatelet agent, from a thienopyridine precursor. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical rationale, step-by-step procedures, and critical safety considerations for the successful synthesis of this important pharmaceutical compound.
Introduction: The Significance of Ticlopidine
Ticlopidine, chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a member of the thienopyridine class of drugs.[1] It functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and the formation of blood clots.[1][2] This mechanism of action makes Ticlopidine a valuable therapeutic agent in the prevention of thrombotic events such as stroke and in patients with coronary artery stents.[3][4] The synthesis of Ticlopidine is a multi-step process, with the formation of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold being a crucial step. This guide will focus on a robust and widely utilized synthetic route, commencing with the synthesis of this key precursor followed by its N-alkylation to yield Ticlopidine.
Chemical Overview and Strategy
The synthesis of Ticlopidine is conceptually straightforward and can be broken down into two primary stages:
-
Formation of the Thienopyridine Core: The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor is typically achieved through a Pictet-Spengler type reaction.[5][6] This reaction involves the cyclization of a β-thienylethylamine with an aldehyde, in this case, formaldehyde or a formaldehyde equivalent.[7][8]
-
N-Alkylation to Ticlopidine: The secondary amine of the thienopyridine precursor is then alkylated with 2-chlorobenzyl chloride to introduce the characteristic chlorobenzyl group, yielding the final Ticlopidine molecule.[3]
This synthetic approach is favored for its efficiency and the availability of starting materials.[3]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of Ticlopidine.
PART 1: Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Precursor
The formation of the heterocyclic core is a critical step that dictates the overall yield and purity of the final product. The Pictet-Spengler reaction is a reliable method for this transformation.[5][6]
Protocol 1: Pictet-Spengler Cyclization
This protocol details the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride from 2-(thiophen-2-yl)ethylamine and polyoxymethylene.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Thiophen-2-yl)ethylamine | 127.20 | 100 g | 0.79 |
| Polyoxymethylene | 30.03 | 26.4 g | 0.88 |
| Dichloromethane | 84.93 | 600 mL | - |
| 7% HCl in DMF | - | 200 mL | - |
Equipment:
-
2 L four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 2 L four-necked flask equipped with a mechanical stirrer and thermometer, add 2-(thiophen-2-yl)ethylamine (100 g, 0.79 mol) and dichloromethane (600 mL) at 25 ± 5 °C.
-
Stir the mixture for 5-10 minutes to ensure complete dissolution.
-
Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.
-
Heat the mixture to reflux (40-45 °C) and maintain for 4-6 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 ± 5 °C.
-
Heat the reaction mixture to 70 ± 5 °C and stir for 4-6 hours.
-
Cool the reaction to 15 ± 2 °C and continue stirring for 8-10 hours to facilitate crystallization.
-
Filter the resulting solid product and wash with cold dichloromethane.
-
Dry the product under vacuum at 30-40 °C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Expected Yield: Approximately 120 g (Purity: >99%).[7]
PART 2: Synthesis of Ticlopidine Hydrochloride
The final step in the synthesis is the N-alkylation of the thienopyridine precursor with 2-chlorobenzyl chloride. The use of a strong base like sodium hydride is crucial for the deprotonation of the secondary amine, facilitating the nucleophilic attack on the benzyl chloride.[3]
Protocol 2: N-Alkylation with 2-Chlorobenzyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 139.22 | (To be calculated based on precursor synthesis yield) | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (1.1 eq) | - |
| 2-Chlorobenzyl chloride | 161.03 | (1.05 eq) | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (Sufficient volume) | - |
| Methanol | 32.04 | (For quenching) | - |
| Diethyl ether | 74.12 | (For precipitation) | - |
| Hydrochloric acid (ethanolic solution) | 36.46 | (For salt formation) | - |
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of the free base: If starting from the hydrochloride salt of the precursor, neutralize it with a suitable base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Addition of Precursor: Cool the suspension to 0 °C using an ice bath. Add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous THF dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess sodium hydride by the slow, dropwise addition of methanol at 0 °C.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ticlopidine.
-
Purification and Salt Formation: Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified Ticlopidine in diethyl ether and add a solution of hydrochloric acid in ethanol to precipitate Ticlopidine hydrochloride.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Characterization of Ticlopidine Hydrochloride
Appearance: White to off-white crystalline solid.[3]
Solubility: Freely soluble in water and methanol; sparingly soluble in methylene chloride and ethanol.[3][9]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of Ticlopidine will show characteristic signals for the aromatic protons of the chlorobenzyl group, the protons of the thienopyridine core, and the methylene protons of the benzyl group and the tetrahydro-pyridine ring.[10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations.
Safety and Handling
The synthesis of Ticlopidine involves the use of hazardous materials that require strict safety protocols.
-
2-Chlorobenzyl Chloride: This compound is corrosive and a lachrymator.[13][14][15][16] It can cause severe skin burns and eye damage.[14][16] It is also harmful if swallowed or inhaled.[15] Always handle 2-chlorobenzyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[1][17][18] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature.[1] Handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon).[1] Never add water to sodium hydride.[18] Use a Class D fire extinguisher for fires involving sodium hydride.[1]
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. Handle them in a fume hood away from ignition sources.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of Ticlopidine from a thienopyridine precursor. By following the detailed protocols and adhering to the stringent safety precautions, researchers can confidently and efficiently produce this important antiplatelet drug for further study and development. The provided synthetic strategy is robust and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
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Sdfine. (n.d.). 2-CHLOROBENZYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). Retrieved from [Link]
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Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 24(a) 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - SODIUM HYDRIDE. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]
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Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(24), 5259–5270. [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]
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Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
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ResearchGate. (n.d.). Scheme (1). Pictet-Spengler reaction for preparation of THTP 1. Retrieved from [Link]
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Zhang, Y., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 27(19), 6529. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]
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Sugidachi, A., et al. (2001). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 132(6), 1249–1255. [Link]
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Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 643. [Link]
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SpectraBase. (n.d.). Ticlopidine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]
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Bakulina, O., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 219–226. [Link]
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ResearchGate. (n.d.). Fitting of NMR spectrum of ticlopidine in the presence of 5 M reduced... Retrieved from [Link]
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PubMed. (n.d.). Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of ticlopidine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Effects of 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride (Ticlopidine), a Platelet Aggregation Inhibitor, on Blood-Borne Metastasis. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Analytical Characterization of Thieno[2,3-c]pyridine Derivatives
Abstract: The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds of significant interest in pharmaceutical and materials science research.[1] Its derivatives have been explored for a wide range of biological activities, including anticancer properties.[2] Rigorous and unambiguous structural characterization is a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the validity of biological and pharmacological data. This guide provides a comprehensive overview of the primary analytical methods for the characterization of thieno[2,3-c]pyridine derivatives, offering both theoretical insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Imperative of Multi-faceted Characterization
The synthesis of novel thieno[2,3-c]pyridine derivatives, whether through classical methods like the Gewald reaction or novel metal-free transformations, necessitates a suite of analytical techniques to confirm the identity, purity, and structural integrity of the target molecules.[2][3] A single analytical method is rarely sufficient. Instead, an orthogonal approach, combining data from multiple independent techniques, provides the highest degree of confidence. This guide focuses on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by classical methods like Infrared (IR) Spectroscopy and Elemental Analysis.
Primary Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For thieno[2,3-c]pyridine derivatives, both ¹H (proton) and ¹³C (carbon) NMR provide invaluable information about the molecular framework and the electronic environment of each atom.
Causality in NMR: What the Spectra Reveal
-
¹H NMR: Provides information on the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, allowing for the differentiation of aromatic, aliphatic, and functional group protons.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their hybridization state (sp³, sp², sp). The chemical shifts of carbons in the heterocyclic rings are characteristic and can confirm the successful formation of the fused thieno[2,3-c]pyridine core.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified thieno[2,3-c]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of polar and non-polar compounds.[5]
-
Ensure the sample is fully dissolved; sonication may be required for sparingly soluble compounds.
-
-
Instrument Setup & Data Acquisition:
-
Record spectra on a 400 MHz or higher field spectrometer for optimal resolution.[5][6]
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons for unambiguous assignment.
-
-
Data Processing & Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze coupling patterns (singlets, doublets, triplets, multiplets) to deduce proton-proton adjacencies.
-
Assign all proton and carbon signals to the proposed structure, ensuring consistency with expected chemical shifts and 2D correlation data.
-
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for the thieno[2,3-c]pyridine core and common substituents. Exact values are highly dependent on the specific substitution pattern and solvent used.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Thiophene Protons | 7.0 - 8.5 | 110 - 140 | Highly influenced by substituents on the thiophene ring.[2] |
| Pyridine Protons | 7.5 - 9.0 | 120 - 160 | Protons alpha to the nitrogen are typically the most downfield.[4] |
| Amide N-H | 8.0 - 12.5 | N/A | Often appears as a broad singlet; position is concentration and solvent dependent.[2][6] |
| Aliphatic CH₂, CH₃ | 1.0 - 4.5 | 14 - 65 | Shifts depend on proximity to heteroatoms and electron-withdrawing groups.[2] |
| Ester C=O | N/A | 155 - 175 | Characteristic carbonyl carbon resonance.[2] |
| Amide C=O | N/A | 165 - 180 | Typically found slightly downfield of ester carbonyls.[2] |
Visualization: NMR Analysis Workflow
Caption: Workflow for molecular formula confirmation using HRMS.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of synthesized compounds. For drug development professionals, a purity level of >95% is often a mandatory requirement for compounds advancing to biological screening.
Causality in HPLC: Separation and Detection
-
Separation: Reverse-phase HPLC (RP-HPLC) is the most common mode used. Compounds are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More hydrophobic compounds interact more strongly with the stationary phase and elute later.
-
Detection: A UV detector is commonly used, as the aromatic thieno[2,3-c]pyridine core exhibits strong chromophores. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Method:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). [7] * Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid. (The acidic modifier helps to produce sharp, symmetrical peaks for basic compounds like pyridines). [8] * Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the specific derivative.
-
Gradient: A typical screening gradient might be 5% to 95% B over 10-15 minutes, followed by a hold and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Visualization: HPLC Purity Analysis Workflow
Caption: General workflow for purity determination by RP-HPLC.
Complementary and Confirmatory Techniques
While NMR, MS, and HPLC form the core analytical triad, other techniques provide valuable supporting data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It is particularly useful for tracking reaction progress, for example, by observing the appearance or disappearance of a carbonyl (C=O) or amine (N-H) stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H Stretch (Amide/Amine) | 3200 - 3400 | [2] |
| C=O Stretch (Ester) | 1690 - 1710 | [2] |
| C=O Stretch (Amide) | 1650 - 1680 | [2] |
| C=N Stretch | 1600 - 1650 | [6] |
| C≡N Stretch (Nitrile) | 2200 - 2250 | [9] |
Elemental Analysis
This classical technique provides the percentage composition of C, H, N, and S in the molecule. The experimental values should agree with the theoretical values calculated from the confirmed elemental formula (from HRMS) to within ±0.4%. This serves as a final, independent confirmation of purity and composition. [9][10]
Conclusion: An Integrated Approach
The robust characterization of thieno[2,3-c]pyridine derivatives is a non-negotiable step in the research and development pipeline. It relies on the synergistic interpretation of data from multiple analytical techniques. A confirmed structure is one where the ¹H and ¹³C NMR spectra are fully assigned and consistent with the proposed connectivity, the HRMS data confirms the correct elemental formula with high accuracy, and the HPLC analysis demonstrates high purity. Supported by IR and elemental analysis, this comprehensive dataset ensures the scientific integrity of subsequent biological or material science investigations.
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6561. Available at: [Link]
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Yilmaz, F., & Ocal, N. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(4), 485-489. Available at: [Link]
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El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology and Biotechnology, 57(1), 15-19. Available at: [Link]
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Gronowitz, S., et al. (1984). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2016). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmaceutical Sciences and Research, 7(5), 2065-2076. Available at: [Link]
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Ghorab, M. M., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(2), 1-15. Available at: [Link]
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Ghorab, M. M., et al. (2020). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 10(42), 25035-25054. Available at: [Link]
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Guillon, J., et al. (2002). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Synthetic Communications, 32(14), 2215-2223. Available at: [Link]
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Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 708. Available at: [Link]
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Application Note: A Robust HPLC-MS Method for In-Process Control and Impurity Profiling of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Syntheses
Abstract
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a critical heterocyclic intermediate in the synthesis of numerous pharmaceutical agents, most notably antiplatelet drugs like clopidogrel and prasugrel.[1] Rigorous monitoring of the synthetic process is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method designed for the comprehensive analysis of reaction mixtures containing this compound. We will explore the rationale behind the method development, from column and mobile phase selection to mass spectrometry parameter optimization, providing a self-validating protocol for researchers, process chemists, and quality control analysts in the field of drug development.
Introduction: The Analytical Challenge
The synthesis of thienopyridines, often involving variations of the Pictet-Spengler reaction, utilizes starting materials like 2-thienylethylamine and formaldehyde sources.[2][3][4] These reactions can yield a complex mixture containing the desired product, unreacted starting materials, intermediates such as imines, and various side-products.[3][5] The ability to separate and definitively identify these components is crucial for reaction optimization and impurity control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides the ideal analytical solution, offering the high-resolution separation of HPLC and the sensitive, specific detection and structural confirmation of MS.[6][7] This guide explains the development of such a method, focusing on the chemical properties of the target analyte to build a logical and effective analytical workflow.
Foundational Strategy: Analyte & Method Causality
A successful analytical method is built upon a fundamental understanding of the analyte's chemistry. This compound is a basic, nitrogen-containing heterocycle.[8] This characteristic is the primary driver for our methodological choices.
-
Reversed-Phase Chromatography: The initial choice for separating small organic molecules is reversed-phase (RP) chromatography, typically using a C18 stationary phase. This separates compounds based on their hydrophobicity.[7]
-
Mobile Phase pH Control: The basic nature of the pyridine nitrogen requires an acidic mobile phase modifier. In an unbuffered mobile phase, basic analytes can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing). The addition of an acid like formic acid serves two purposes:
-
It protonates the analyte, ensuring it is in a single ionic form.
-
It suppresses the ionization of silanol groups on the stationary phase, minimizing undesirable secondary interactions.
-
-
Mass Spectrometry Compatibility: For seamless coupling to MS, all mobile phase additives must be volatile. Formic acid is an excellent choice as it is highly volatile and promotes efficient protonation for positive mode Electrospray Ionization (ESI), which is ideal for basic compounds.[9]
The overall analytical workflow is designed to provide a clear and unambiguous characterization of the reaction mixture.
Caption: Overall workflow for HPLC-MS analysis.
Key Experimental Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, homogenous sample at a suitable concentration for analysis without altering its composition.
-
Aliquot Collection: Carefully withdraw a representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot in a suitable solvent. A 1:1 mixture of Methanol and Water is often a good starting point. A typical dilution factor would be 1:1000, but this must be optimized to avoid detector saturation.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure it is fully dissolved and homogenous.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulate matter that could clog the HPLC column or tubing.
Protocol 2: HPLC-MS Instrumental Method
These parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific impurities present in the reaction.
| Parameter | Condition | Rationale |
| HPLC System | Standard UHPLC/HPLC system | Provides the necessary pressure and flow control for high-resolution separation. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Industry-standard for small molecule analysis, providing excellent resolving power. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for RP chromatography; formic acid ensures analyte protonation and good peak shape.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting less polar compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility.[10] |
| Injection Volume | 2 µL | Small volume minimizes peak broadening, suitable for sensitive MS detection. |
| UV Detector (Optional) | 254 nm | Provides a general overview of the separation but lacks the specificity of MS. |
Table 1: HPLC Operating Conditions
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 5.0 |
| 1.0 | 5.0 |
| 8.0 | 95.0 |
| 10.0 | 95.0 |
| 10.1 | 5.0 |
| 12.0 | 5.0 |
Table 2: HPLC Gradient Elution Program
| Parameter | Setting | Rationale |
| Mass Spectrometer | Q-TOF or Triple Quadrupole | Provides high mass accuracy and the ability to perform MS/MS fragmentation experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen is readily protonated, making ESI+ the most sensitive mode for this class of compounds.[8] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Drying Gas (N₂) Flow | 10 L/min | Facilitates desolvation of the droplets in the ESI source. |
| Drying Gas Temp. | 325 °C | Aids in solvent evaporation to release gas-phase ions. |
| Scan Range (m/z) | 50 - 500 | Covers the mass range of expected starting materials, product, and common by-products. |
| Acquisition Mode | Full Scan with data-dependent MS/MS (DDA) | Allows for the detection of all ions (Full Scan) and triggers fragmentation (MS/MS) on the most intense peaks. |
Table 3: Mass Spectrometer Operating Conditions
Data Interpretation: From Chromatogram to Confirmation
Identification of Key Species
The primary method for identifying compounds is by their protonated molecular ion, [M+H]⁺. The analysis involves extracting the ion chromatograms for the exact masses of expected species.
Caption: Key species in the reaction mixture.
| Compound | Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| 2-Thienylethylamine (Starting Material) | C₆H₉NS | 127.0456 | 128.0529 |
| This compound | C₇H₉NS | 139.0456 | 140.0529 |
| Potential Dimer By-product | C₁₅H₁₈N₂S₂ | 290.0911 | 291.0984 |
Table 4: Expected Analytes and their Mass-to-Charge Ratios
Structural Confirmation via MS/MS Fragmentation
While accurate mass provides strong evidence for elemental composition, MS/MS fragmentation confirms the structure.[11] For the target product ([M+H]⁺ = 140.0529), collision-induced dissociation (CID) is expected to cause cleavage of the saturated pyridine ring, a common pathway for such heterocyclic systems.[12][13] A characteristic loss of ethylene (C₂H₄, 28 Da) from the tetrahydro-pyridine ring is a likely fragmentation pathway, yielding a stable fragment ion. Observing these specific fragments provides definitive structural confirmation.
Conclusion
This application note details a comprehensive and robust HPLC-MS method for the analysis of this compound reaction mixtures. By leveraging a foundational understanding of the analyte's chemical properties, we have established a logical workflow from sample preparation to data interpretation. The use of reversed-phase chromatography with a volatile acidic modifier (formic acid) ensures excellent peak shape and compatibility with positive mode ESI-MS. The method provides the necessary specificity and sensitivity to monitor reaction progress, identify starting materials, and characterize potential impurities, making it an invaluable tool for process development and quality control in the pharmaceutical industry.
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Dahman, et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
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Gleave, et al. (2012). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
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Lu, et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]
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ResearchGate. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity.[Link]
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NIH. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.[Link]
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Application Notes & Protocols: The Strategic Use of Tetrahydrothienopyridine as a Core Intermediate in Clopidogrel Synthesis
Abstract
Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for the prevention of atherothrombotic events.[1][2] Its therapeutic efficacy is exclusively attributed to the (S)-(+)-enantiomer, which acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[1][3] This stereospecificity places immense importance on the synthetic strategy employed for its manufacture. A pivotal intermediate in the most established and industrially viable synthetic routes is the heterocyclic scaffold, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of Clopidogrel, focusing on the strategic manipulation of this key intermediate through racemic synthesis, classical resolution, and the economically critical racemization of the undesired enantiomer.
Introduction: The Centrality of the Tetrahydrothienopyridine Scaffold
The synthesis of Clopidogrel is a study in practical stereoselective chemistry. While various synthetic routes exist, those commencing with the pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety are among the most robust and widely implemented.[1] This approach bifurcates the synthetic challenge: first, the construction of the core heterocycle, and second, the diastereoselective or enantioselective attachment of the methyl (2-chlorophenyl)acetate side chain.
The primary challenge lies in the fact that the initial coupling typically produces a racemic mixture of Clopidogrel.[4] Since the (R)-(-)-enantiomer is therapeutically inactive, an efficient method for separating the enantiomers and, ideally, recycling the unwanted one is paramount for a process to be economically viable on an industrial scale.[2][4][5] This guide will detail the prevalent pathway involving the synthesis of racemic Clopidogrel followed by a highly optimized resolution and racemization loop.
Synthetic Strategy: Racemic Synthesis and Resolution Loop
The most common industrial approach involves a three-stage process: synthesis of the racemic compound, resolution to isolate the desired (S)-enantiomer, and racemization of the unwanted (R)-enantiomer for recycling into the resolution step. This cyclical process dramatically improves the overall yield and cost-effectiveness.[4][5]
Stage 1: Synthesis of Racemic Clopidogrel
The synthesis begins with the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with o-chlorobenzaldehyde. One of the most effective methods for this transformation is the Strecker synthesis, which introduces the cyano and amino groups in a single step, followed by hydrolysis and esterification.[1]
The general sequence is as follows:
-
Strecker Reaction: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, o-chlorobenzaldehyde, and a cyanide source (e.g., NaCN) react to form an α-aminonitrile intermediate.[1]
-
Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to a carboxamide.[1]
-
Esterification: The carboxamide is then converted to the methyl ester, yielding racemic Clopidogrel.[1]
Caption: Workflow for the synthesis of racemic Clopidogrel.
Stage 2 & 3: The Resolution-Racemization Cycle
This cycle is the core of an efficient Clopidogrel manufacturing process. It ensures that the material from the undesired (R)-enantiomer is not wasted.
-
Resolution: The racemic Clopidogrel base is treated with a chiral resolving agent, most commonly L-(-)-camphor-10-sulfonic acid.[1][6][7] This forms two diastereomeric salts. Due to differences in their physical properties (primarily solubility), the (S)-Clopidogrel-(L)-camphorsulfonate salt selectively crystallizes from a suitable solvent system (e.g., acetone or toluene).[8][9] The desired salt is then isolated by filtration. The (S)-Clopidogrel free base is subsequently liberated by treatment with a mild base.[8]
-
Racemization: The mother liquor from the resolution step is enriched with the (R)-enantiomer.[4][5] This (R)-Clopidogrel is recovered and treated with a catalytic amount of a base, such as potassium tert-butoxide or powdered potassium carbonate, which facilitates epimerization at the chiral center, converting the (R)-enantiomer back into a racemic mixture.[4][5][8] This newly racemized material can then be fed back into the resolution step, maximizing atom economy.
Caption: The Resolution-Racemization loop for Clopidogrel.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical handling should be performed with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 1: Synthesis of Racemic Clopidogrel Amide Intermediate
This protocol combines the Strecker synthesis and in-situ hydrolysis for improved efficiency.[1]
-
Reaction Setup: To a stirred aqueous solution of sodium cyanide at 25-35°C, add a pre-mixed solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) and o-chlorobenzaldehyde (1.05 eq). The controlled addition is crucial to prevent lump formation.[1]
-
Strecker Reaction: Stir the mixture vigorously at room temperature for 4-6 hours until the formation of the α-aminonitrile is complete (monitored by TLC or HPLC).
-
In-situ Hydrolysis: Add concentrated sulfuric acid dropwise while maintaining the temperature below 40°C. Heat the reaction mixture to 90-100°C and stir for 8-12 hours.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with an aqueous base (e.g., NaOH or Na2CO3 solution) to pH 7.5-8.5.
-
Isolation: The product, (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2,c]pyridin-5-yl)acetamide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Esterification to Racemic Clopidogrel
-
Reaction Setup: Suspend the amide intermediate (1.0 eq) in methanol.[1]
-
Esterification: Add sulfuric acid (approx. 6 eq) and dimethyl sulfate (approx. 2 eq) at 10°C. Heat the reaction mixture to reflux (around 70°C) for 35-40 hours.[1]
-
Quenching and Extraction: Cool the reaction to room temperature. Add dichloromethane and water. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[1]
-
Wash: Combine the organic layers and wash sequentially with 5% sodium carbonate solution and then with water.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic Clopidogrel as a thick oil.
Protocol 3: Resolution of Racemic Clopidogrel
-
Salt Formation: Dissolve the racemic Clopidogrel base (1.0 eq) in acetone. Add a solution of L-(-)-camphor-10-sulfonic acid (approx. 0.5-0.7 eq) in acetone.[6][8][9]
-
Crystallization: Stir the mixture at room temperature. The (S)-Clopidogrel-(L)-camphorsulfonate salt will begin to precipitate. Cool the mixture to 0-5°C and continue stirring for several hours to maximize crystallization.
-
Isolation of (S)-Salt: Filter the precipitated solid and wash the filter cake with cold acetone. Dry the solid under vacuum. The product is the diastereomerically pure salt.
-
Liberation of (S)-Base: Dissolve the salt in a mixture of dichloromethane and water. Add a weak base, such as aqueous sodium bicarbonate, until the pH of the aqueous layer is ~7.5-8.0.[8]
-
Final Isolation: Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under vacuum to yield the optically pure (S)-(+)-Clopidogrel free base.
Protocol 4: Racemization of (R)-Clopidogrel
-
Recovery: Concentrate the mother liquor from the resolution step (Protocol 3, step 3) to recover the (R)-enantiomer-enriched Clopidogrel base.
-
Racemization Reaction: Dissolve the recovered oil in a suitable solvent like toluene or diisopropyl ether.[4][5] Add a catalytic amount of a powdered anhydrous base, such as potassium tert-butoxide or potassium carbonate.[4][5][8]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 0°C and 45°C, for 20-60 minutes.[5][8] Monitor the reaction by measuring the optical rotation of an aliquot; the reaction is complete when the rotation is near 0°.[5]
-
Work-up: Neutralize the base with a mild acid (e.g., acetic acid). Wash the organic solution with water, dry it, and concentrate it to recover the racemic Clopidogrel, which can be reintroduced into the resolution process.[8]
Quantitative Data Summary
The following table summarizes typical yields and purities achievable for the key steps in the Clopidogrel synthesis process.
| Process Step | Starting Material | Product | Typical Yield | Typical Purity (HPLC) | Reference |
| Amide Synthesis | Tetrahydrothienopyridine | (±)-Clopidogrel Amide | ~92% (for two steps) | >98% | [1] |
| Esterification | (±)-Clopidogrel Amide | (±)-Clopidogrel Base | ~67% | >98.7% | [1] |
| Resolution | (±)-Clopidogrel Base | (S)-Clopidogrel Base | ~35-45% (from racemate) | >99.5% (ee) | N/A |
| Racemization | (R)-Clopidogrel | (±)-Clopidogrel Base | >75% | Racemic | [4] |
Conclusion
The use of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a starting intermediate represents a mature and highly refined strategy for the synthesis of Clopidogrel. While the initial synthesis produces a racemic mixture, the process becomes economically and industrially scalable through the highly efficient diastereomeric resolution using L-camphorsulfonic acid. The key to maximizing efficiency lies in the quantitative recovery and base-catalyzed racemization of the undesired (R)-enantiomer, creating a closed-loop system that significantly enhances the overall process yield. The protocols and strategies outlined in this document provide a robust framework for the laboratory-scale synthesis and process optimization of this vital pharmaceutical agent.
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Bandichhor, R. et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
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Application Notes & Protocols for Molecular Docking Studies of Thieno[2,3-c]pyridine Derivatives
Introduction: The Therapeutic Potential of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer[2][3][4], anti-inflammatory, analgesic, and antimicrobial agents.[1][5] The versatility of the thieno[2,3-c]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and target specificity. This has led to the development of potent inhibitors for a range of biological targets, including kinases, enzymes, and receptors.[1][6]
Molecular docking has emerged as an indispensable computational tool in the exploration of thieno[2,3-c]pyridine derivatives.[7][8] It provides atomic-level insights into the binding modes and affinities of these ligands with their protein targets, guiding lead optimization and the design of novel, more potent compounds.[9] These in silico studies are crucial for hypothesizing the mechanism of action and prioritizing candidates for synthesis and experimental validation.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with thieno[2,3-c]pyridine derivatives. We will delve into the theoretical underpinnings, provide detailed, step-by-step protocols, and discuss the critical analysis of docking results.
I. Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it aims to predict the binding mode and affinity of a small molecule (the ligand, e.g., a thieno[2,3-c]pyridine derivative) within the active site of a target protein (the receptor).[7][9]
The process involves two key components:
-
Sampling: This involves generating a large number of possible conformations and orientations of the ligand within the protein's binding site.
-
Scoring: A scoring function is then used to estimate the binding affinity for each of these poses, ranking them to identify the most likely binding mode.[9] A lower docking score generally indicates a lower binding energy and, consequently, a stronger binding affinity.[12]
It is crucial to understand that docking scores are predictive and serve as a valuable tool for rapid screening and optimization, though they may not perfectly correlate with experimentally determined binding affinities.[12]
II. Designing a Molecular Docking Study for Thieno[2,3-c]pyridine Derivatives
A well-designed molecular docking study is a self-validating system. The logical workflow ensures that the results are robust and interpretable.
Figure 1: A generalized workflow for molecular docking studies.
III. Detailed Protocols
The following protocols are designed to be adaptable to various molecular docking software packages, with specific examples referencing commonly used tools like AutoDock.
Protocol 1: Target Protein Preparation
The quality of the protein structure is paramount for a successful docking study.
Step-by-Step Methodology:
-
Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model can be used, though this requires careful validation.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[13] This is crucial as they can interfere with the docking process.
-
Handling Multiple Chains: If the protein is a multimer, retain only the chain(s) that form the binding site of interest. For instance, if both chains are identical, one can be deleted.[13]
-
Adding Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed as they are critical for electrostatic interactions.[13][14]
-
Assigning Charges: Assign partial charges to each atom of the protein. Common charge sets include Gasteiger or Kollman charges.[15]
-
Handling Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using software like SWISS-MODEL or Maestro.
-
File Format Conversion: Save the prepared protein in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).[13]
Expert Insight: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH can significantly impact ligand binding. It is advisable to use tools like H++ to predict these states and adjust the protein structure accordingly.
Protocol 2: Ligand Preparation (Thieno[2,3-c]pyridine Derivatives)
Accurate preparation of the thieno[2,3-c]pyridine derivative is equally important.
Step-by-Step Methodology:
-
2D Structure Generation: Draw the 2D structure of the thieno[2,3-c]pyridine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.[15][16]
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.[16]
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.
-
Adding Hydrogens and Assigning Charges: Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[17]
-
Defining Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.[14]
-
File Format Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
Expert Insight: For novel thieno[2,3-c]pyridine derivatives, it is beneficial to explore multiple low-energy conformers as the starting point for docking to ensure a thorough search of the conformational space.
Protocol 3: Molecular Docking Simulation
This protocol outlines the steps for running the docking calculation.
Step-by-Step Methodology:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein.[13] The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Setting Docking Parameters: Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), the number of docking runs, and the exhaustiveness of the search.
-
Running the Simulation: Execute the docking simulation.[18] The software will generate a set of possible binding poses for the thieno[2,3-c]pyridine derivative, each with a corresponding docking score.[18]
| Parameter | Recommended Value | Rationale |
| Search Algorithm | Lamarckian Genetic Algorithm | A robust algorithm that combines global and local search methods. |
| Number of Runs | 10-100 | Increases the likelihood of finding the global minimum energy pose. |
| Exhaustiveness | 8 (default) - 20 | Controls the thoroughness of the conformational search. Higher values are more computationally expensive but can yield more accurate results. |
Table 1: Representative Docking Parameters for AutoDock Vina.
IV. Analysis and Validation of Docking Results
The analysis of docking results requires a multi-faceted approach, combining quantitative data with visual inspection.[12]
Interpreting Docking Scores and Poses
-
Binding Affinity: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol).[18][19] A more negative value suggests a stronger interaction.[19]
-
Pose Clustering: The docking software often groups similar poses into clusters. The most populated cluster with the lowest energy is typically considered the most probable binding mode.
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is a key validation metric. An RMSD value below 2.0 Å is generally considered a good prediction.[19][20]
Visualizing and Analyzing Interactions
Use molecular visualization software like PyMOL or Discovery Studio to analyze the interactions between the thieno[2,3-c]pyridine derivative and the protein's active site residues.[21] Key interactions to look for include:
-
Hydrogen Bonds: These are crucial for specificity and affinity.
-
Hydrophobic Interactions: The interaction of nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Cation-Pi Interactions: Electrostatic interactions between a cation and an aromatic ring.
Figure 2: Key molecular interactions governing ligand-protein binding.
Protocol 4: Validation of Docking Protocols
A critical step is to validate the docking protocol to ensure its predictive power for the specific protein-ligand system.
Step-by-Step Methodology:
-
Redocking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand is available, extract the ligand and dock it back into the active site.[20]
-
RMSD Calculation: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode.[20]
-
Docking of Known Actives and Decoys: Dock a set of known active compounds and a set of decoy (presumed inactive) molecules against the target protein. A valid docking protocol should be able to distinguish between the actives and decoys, with the actives generally having better docking scores.[22]
V. Case Study: Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
Recent studies have explored thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[2][4] Molecular docking studies were instrumental in elucidating the binding mode of these compounds within the ATP-binding pocket of Hsp90.[2]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 6i | Hsp90 | -8.5 | Asp93, Asn51, Lys58 |
| Derivative 6a | Hsp90 | -8.1 | Asp93, Leu107, Phe138 |
Table 2: Example docking results for thieno[2,3-c]pyridine derivatives with Hsp90. (Data is illustrative and based on findings from cited literature).[2]
The docking results revealed that these derivatives form crucial hydrogen bonds and hydrophobic interactions with key residues in the Hsp90 active site, providing a structural basis for their inhibitory activity.[2]
VI. Conclusion and Future Perspectives
Molecular docking is a powerful and cost-effective approach to accelerate the discovery and development of novel thieno[2,3-c]pyridine-based therapeutics. By providing detailed insights into ligand-protein interactions, it enables a more rational, structure-guided design process. As computational methods continue to advance, incorporating techniques like machine learning and molecular dynamics simulations will further enhance the predictive accuracy of docking studies.[8][9] It is imperative that in silico predictions are always validated through experimental assays to confirm the biological activity of the designed compounds.
References
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Reddy, A. S., & Pati, S. P. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. Retrieved from [Link]
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Pérez-Lemus, G. R., et al. (2025). Protein-ligand Docking: A Review of Recent Advances and Future Perspectives. arXiv. Retrieved from [Link]
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Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved from [Link]
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ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
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Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. Retrieved from [Link]
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Rifai, E. A., et al. (2023). Protein–Ligand Docking in the Machine-Learning Era. Molecules. Retrieved from [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
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ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]
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Arya, N., & Kumar, A. (2022). Molecular Docking: A Review Paper. International Journal of Innovative Research in Engineering and Management (IJIREM). Retrieved from [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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Al-Wahaibi, L. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. Retrieved from [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]
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Kim, D., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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S-R, P., & P, B. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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O'Boyle, N. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Retrieved from [Link]
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Al-Wahaibi, L. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Retrieved from [Link]
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Özkara, G., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. Retrieved from [Link]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2022). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Scientific Reports. Retrieved from [Link]
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Jamieson, S., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
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El-Sayed, N. F., et al. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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El-Damasy, A. K., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]
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Patel, K. R., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Litvinov, V. P. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Core
Introduction: The Strategic Importance of the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Scaffold in Medicinal Chemistry
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combining a thiophene and a tetrahydropyridine ring, provides a three-dimensional framework that is amenable to the precise spatial orientation of various functional groups. This structural feature is crucial for achieving high-affinity and selective interactions with biological targets.
Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, antifungal agents, and compounds with activity in the central nervous system.[1][2] A notable example of a marketed drug featuring a related thienopyridine core is Clopidogrel, a potent antiplatelet agent. The therapeutic success of such compounds underscores the value of the this compound scaffold as a template for the design of novel therapeutics.
The ability to strategically and efficiently functionalize this core at various positions is paramount for generating libraries of diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of established and emerging methodologies for the targeted modification of the this compound nucleus, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Functionalization Pathways
The this compound core offers several key positions for chemical modification. The most synthetically accessible and frequently targeted sites are the nitrogen atom of the tetrahydropyridine ring (N-6) and the C-2 and C-3 positions of the thiophene ring. This guide will detail protocols for the functionalization at these key positions.
Caption: Key functionalization strategies for the this compound core.
Part 1: Functionalization of the Tetrahydropyridine Nitrogen (N-6)
The secondary amine at the N-6 position is a prime site for introducing diversity, significantly impacting the physicochemical properties and biological activity of the resulting molecules.
N-Alkylation
Direct N-alkylation is a fundamental transformation for introducing a wide range of alkyl substituents. The choice of base and solvent is critical to ensure efficient and clean conversion, minimizing potential side reactions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the secondary amine without competing in the alkylation reaction. Cs₂CO₃ is often preferred for its higher solubility and ability to promote faster reactions, particularly with less reactive alkyl halides.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Temperature: Moderate heating is often required to drive the reaction to completion, especially with less reactive electrophiles like alkyl chlorides or secondary alkyl halides.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound hydrochloride (1.0 eq) in DMF (0.2 M), add a suitable base (K₂CO₃, 2.5 eq or Cs₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to ensure neutralization of the hydrochloride salt and formation of the free base.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 2 | Ethyl iodide | Cs₂CO₃ | CH₃CN | 70 | 6 | 80-90 |
| 3 | 2-Bromopropane | Cs₂CO₃ | DMF | 80 | 12 | 60-75 |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[3][4] The choice of ligand is crucial for the success of this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) is typically employed. These bulky, electron-rich ligands facilitate the challenging reductive elimination step, which is often rate-limiting.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated ethereal or aromatic solvents like toluene or 1,4-dioxane are used to maintain the activity of the palladium catalyst.
Protocol 2: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Add a strong base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Part 2: Functionalization of the Thiophene Ring (C-2 and C-3)
The electron-rich thiophene ring is susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions, providing avenues for diversification at the C-2 and C-3 positions.
Halogenation: A Gateway to Cross-Coupling
Introduction of a halogen atom, typically bromine, onto the thiophene ring is a key strategic step, as it provides a handle for subsequent palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The reaction typically proceeds at the most nucleophilic position, which is often C-2.
-
Solvent: A non-polar solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is used to prevent side reactions.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to control selectivity and prevent over-bromination.
Protocol 3: Bromination of the Thiophene Ring
-
Dissolve the N-protected this compound (1.0 eq) in chloroform (0.2 M).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude bromo-derivative is often of sufficient purity for the next step, or it can be purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6] It is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Protocol 4: Suzuki-Miyaura Coupling of Bromo-thieno[2,3-c]pyridine
-
In a microwave vial or Schlenk tube, combine the bromo-thieno[2,3-c]pyridine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).
-
Add a solvent mixture, typically toluene/ethanol (4:1) or dioxane/water (4:1), to a concentration of 0.1 M.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 80-95 |
| 2 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 75-90 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 70-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted derivatives.[7]
Protocol 5: Sonogashira Coupling of Halo-thieno[2,3-c]pyridine
-
To a Schlenk tube, add the halo-thieno[2,3-c]pyridine (iodo-derivatives are more reactive) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill with argon.
-
Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of DMF and an amine base.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction at room temperature to 60 °C until completion.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Wash with brine, dry the organic layer over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] This reaction introduces a formyl (-CHO) group, which is a versatile handle for further synthetic transformations.
Causality Behind Experimental Choices:
-
Reagent: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as a mild electrophile.
-
Work-up: The intermediate iminium salt is hydrolyzed with a basic aqueous work-up to yield the aldehyde product.
Protocol 6: Vilsmeier-Haack Formylation at C-2
-
In a round-bottom flask, cool DMF (5.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-protected this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or Na₂CO₃ to pH > 8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel bioactive molecules. The synthetic protocols detailed in this guide provide a robust toolkit for researchers to systematically explore the chemical space around this privileged core. By understanding the principles behind each transformation and carefully selecting the appropriate reaction conditions, scientists can efficiently generate diverse libraries of compounds, accelerating the journey from hit identification to lead optimization in drug discovery programs.
References
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4545-4555. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
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Netherton, M. R., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Roy, S., & Roy, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5217. [Link]
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Singh, P. P., & Gribble, G. W. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]
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Grunewald, G. L., et al. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & medicinal chemistry, 16(1), 542–559. [Link]
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Sangshetti, J. N., Shinde, D. B., & De, A. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini reviews in medicinal chemistry, 14(12), 1011–1025. [Link]
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Singh, P. P., & Gribble, G. W. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Bar-Ziv, R., et al. (2021). Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]
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Jana, S., et al. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications, 56(83), 12596-12599. [Link]
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Çetinkaya, Y., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(1), 10-14. [Link]
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Saha, A., et al. (2009). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. Medicinal Chemistry Research, 18(9), 721-733. [Link]
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Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents
Introduction: A Strategic Approach to Anti-Inflammatory Drug Discovery
The development of novel anti-inflammatory agents is a complex but critical endeavor to address a wide range of debilitating human diseases, from autoimmune disorders to neuroinflammation and cancer.[1] A successful drug discovery campaign in this therapeutic area hinges on a robust understanding of the underlying inflammatory pathways and the strategic application of a diverse toolkit of in vitro and in vivo models. This guide provides a comprehensive overview of key methodologies and protocols, offering researchers, scientists, and drug development professionals a practical framework for identifying and validating new chemical entities with anti-inflammatory potential. Our approach emphasizes a logical progression from target identification and validation through high-throughput screening, lead optimization, and preclinical evaluation, with a focus on explaining the "why" behind the "how" of each experimental step.
Part 1: Target Identification and Validation: Selecting the Right Molecular Interventions
The foundation of any successful drug discovery program is the selection of a valid and druggable target. In the context of inflammation, a multitude of signaling pathways and molecular players have been implicated, offering a rich landscape for therapeutic intervention.[2][3] Key target families that have yielded successful anti-inflammatory drugs include cytokines, G-protein-coupled receptors (GPCRs), and intracellular signaling molecules.[2][4]
Key Inflammatory Signaling Pathways as Drug Targets
Several intracellular signaling cascades are central to the inflammatory response and represent attractive targets for therapeutic modulation. Understanding these pathways is crucial for designing relevant screening assays and interpreting experimental data.
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5][6][7] Its activation is a hallmark of many inflammatory diseases.[1] The canonical NF-κB pathway is triggered by pro-inflammatory cytokines like TNF-α and IL-1, as well as by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[6][8] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[1] The degradation of IκBα allows the NF-κB heterodimer (typically p50/RelA) to translocate to the nucleus and initiate the transcription of target genes.[1]
Caption: Canonical NF-κB Signaling Pathway.
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity and inflammation.[9][10][11] This pathway plays a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis.[10] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, become activated, and phosphorylate the receptor.[12] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs.[12] Phosphorylated STATs dimerize and translocate to the nucleus to regulate the expression of target genes.[12][13]
Caption: JAK-STAT Signaling Pathway.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by sensing a wide range of pathogen-associated and danger-associated molecular patterns (PAMPs and DAMPs).[14][15] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[14][16] Its activation is a two-step process. The first signal, or "priming," is typically initiated by TLR ligands like LPS, leading to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β expression.[16] The second signal, provided by various stimuli such as ATP, crystalline substances, or mitochondrial dysfunction, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[16][17] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[14]
Caption: NLRP3 Inflammasome Activation Pathway.
Part 2: High-Throughput Screening (HTS) for Anti-inflammatory Compounds
Once a target or pathway of interest is selected, high-throughput screening (HTS) of large compound libraries is a common strategy to identify "hit" molecules that modulate its activity.[18][19][20] The development of a robust and sensitive HTS assay is critical for the success of this phase.
Protocol: Cell-Based HTS Assay for Inhibitors of LPS-Induced TNF-α Production in Macrophages
This protocol describes a 96- or 384-well plate-based assay to screen for compounds that inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).
I. Principle:
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages, leading to the activation of downstream signaling pathways, including NF-κB, and the subsequent production and secretion of pro-inflammatory cytokines like TNF-α.[21][22] This assay measures the amount of TNF-α in the cell culture supernatant as an indicator of the inflammatory response.
II. Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
TNF-α ELISA kit
-
96- or 384-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipettes
-
Plate reader (for luminescence and absorbance)
III. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and resuspend in fresh media to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control (Dexamethasone) in culture media. The final DMSO concentration should be ≤ 0.5%.
-
Carefully remove the media from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (media with DMSO) and untreated control wells (media only).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in culture media to a final concentration of 1 µg/mL.
-
Add 10 µL of the LPS solution to all wells except the untreated control wells.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
-
Measurement of TNF-α Production:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well for TNF-α measurement using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To the remaining cells in the plate, add 50 µL of a cell viability reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader to assess cell viability. This is crucial to distinguish true anti-inflammatory activity from cytotoxicity.
-
IV. Data Analysis and Interpretation:
| Parameter | Calculation | Purpose |
| % Inhibition of TNF-α | [1 - (OD_test - OD_blank) / (OD_vehicle - OD_blank)] * 100 | To quantify the inhibitory effect of the test compound. |
| % Cell Viability | (Luminescence_test / Luminescence_vehicle) * 100 | To assess the cytotoxicity of the test compound. |
| IC50 Value | Non-linear regression of the dose-response curve. | To determine the concentration of the compound that causes 50% inhibition of TNF-α production. |
A successful "hit" compound will exhibit a dose-dependent inhibition of TNF-α production with minimal to no effect on cell viability.
Part 3: In Vivo Models for Preclinical Evaluation
While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism context.[23][24] The choice of an appropriate animal model depends on the specific inflammatory condition being targeted.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation, primarily used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other novel anti-inflammatory agents.[25][26][27][28]
I. Principle:
The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat hind paw induces a biphasic inflammatory response.[28] The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[25] The resulting edema (swelling) is a quantifiable measure of the inflammatory response.
II. Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
0.9% sterile saline
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Animal handling restraints
III. Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 1 hour before carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers. This is the baseline reading (0 hour).
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
IV. Data Analysis and Interpretation:
| Parameter | Calculation | Purpose |
| Increase in Paw Volume (mL) or Thickness (mm) | Paw Volume/Thickness at time 't' - Paw Volume/Thickness at 0 hr | To quantify the extent of edema at each time point. |
| % Inhibition of Edema | [(ΔV_control - ΔV_treated) / ΔV_control] * 100 (where ΔV is the increase in paw volume) | To determine the anti-inflammatory efficacy of the test compound. |
A significant reduction in the increase in paw volume or thickness in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.
Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis (RA) as it shares many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[29][30][31][32][33]
I. Principle:
Immunization of susceptible mouse strains (e.g., DBA/1J) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response against endogenous collagen in the joints, leading to the development of arthritis.[29][33] This model is valuable for evaluating the efficacy of potential anti-arthritic drugs.
II. Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Test compound and vehicle
-
Positive control (e.g., Methotrexate)
III. Step-by-Step Methodology:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA by drawing the mixture up and down through a syringe until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a collagen emulsion with IFA as described in step 1.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Scoring and Compound Treatment:
-
Monitor the mice daily for the onset of arthritis, which typically occurs between days 24 and 35.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Once arthritis is established, begin treatment with the test compound, vehicle, or positive control.
-
-
Evaluation of Efficacy:
-
Continue to monitor and score arthritis severity daily.
-
Measure paw thickness with digital calipers twice a week.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for measurement of anti-collagen antibody titers.
-
IV. Data Analysis and Interpretation:
| Parameter | Calculation | Purpose |
| Mean Arthritis Score | Sum of scores for all paws / number of animals in the group | To assess the overall severity of arthritis. |
| Paw Thickness (mm) | Direct measurement. | To quantify joint swelling. |
| Histological Scores | Semi-quantitative scoring of inflammation, pannus formation, cartilage damage, and bone erosion. | To evaluate the pathological changes in the joints. |
A significant reduction in the mean arthritis score, paw thickness, and histological damage in the treated groups compared to the vehicle control group indicates therapeutic efficacy.
Part 4: The Zebrafish Model: A High-Throughput In Vivo Screening Platform
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying inflammation and for the high-throughput screening of anti-inflammatory compounds.[34][35] The optical transparency of zebrafish larvae allows for real-time imaging of inflammatory processes, such as leukocyte migration to a site of injury.[34][36][37][38]
Protocol: Zebrafish Larva Tail Fin Amputation Model
I. Principle:
Amputation of the tail fin of a zebrafish larva induces an acute inflammatory response characterized by the rapid recruitment of neutrophils and macrophages to the wound site.[34][35] The number of migrating leukocytes can be quantified as a measure of the inflammatory response, and the effect of test compounds on this process can be evaluated.
II. Materials:
-
Transgenic zebrafish line with fluorescently labeled neutrophils or macrophages (e.g., Tg(mpx:GFP) or Tg(mpeg1:mCherry))
-
Zebrafish embryos (3 days post-fertilization)
-
E3 medium (embryo medium)
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Microscope with a fluorescent light source and camera
-
Micro-scalpel or fine needle
-
96-well plates
-
Test compounds dissolved in DMSO
III. Step-by-Step Methodology:
-
Compound Treatment:
-
Place individual zebrafish larvae in the wells of a 96-well plate containing E3 medium.
-
Add the test compounds at various concentrations to the wells. Include vehicle controls (E3 with DMSO).
-
Incubate for 1-2 hours.
-
-
Tail Fin Amputation:
-
Anesthetize the larvae with MS-222.
-
Using a micro-scalpel, amputate the distal portion of the tail fin.
-
-
Imaging and Quantification of Leukocyte Migration:
-
At 4-6 hours post-amputation, image the tail fin region of each larva using a fluorescent microscope.
-
Quantify the number of fluorescently labeled leukocytes that have migrated to the wound site.
-
IV. Data Analysis and Interpretation:
| Parameter | Calculation | Purpose |
| Number of Migrated Leukocytes | Direct counting from images. | To quantify the inflammatory response. |
| % Inhibition of Leukocyte Migration | [1 - (N_treated / N_control)] * 100 (where N is the number of migrated leukocytes) | To determine the anti-inflammatory activity of the test compound. |
A significant reduction in the number of migrated leukocytes in the treated larvae compared to the vehicle control indicates anti-inflammatory potential.
Conclusion
The development of novel anti-inflammatory agents requires a multi-faceted and integrated approach. The strategic selection of targets, the implementation of robust high-throughput screening assays, and the use of relevant in vivo models are all critical components of a successful drug discovery pipeline. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to advance their anti-inflammatory drug discovery programs. By understanding the underlying principles and meticulously executing these experimental workflows, the scientific community can continue to make significant strides in the development of new and effective treatments for inflammatory diseases.
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Forsea, A. M., & de Vrieze, E. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Frontiers in Cell and Developmental Biology, 9, 649495. [Link]
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Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. [Link]
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., & Zhou, L. (2020). The role of JAK/STAT signaling pathway in protective and damaging effects of different immune cells in tumor. Signal transduction and targeted therapy, 5(1), 213. [Link]
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Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: A Overview of Mechanisms of Activation and Regulation. International journal of molecular sciences, 20(13), 3328. [Link]
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Vasile, S., Burch, P., & De Taboada, L. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of biomolecular screening, 21(7), 717–727. [Link]
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Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular signalling, 13(2), 85–94. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 111, 544–547. [Link]
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Application Notes & Protocols for the Synthesis of Thieno[2,3-c]pyridine Based Antifungal Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and mycology.
Abstract: The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The thieno[2,3-c]pyridine scaffold has been identified as a promising heterocyclic system for the development of novel antifungal agents. This document provides a comprehensive guide to the synthesis of thieno[2,3-c]pyridine derivatives, with a focus on a modern, metal-free denitrogenative transformation strategy. Detailed experimental protocols, insights into the rationale behind methodological choices, and a discussion of structure-activity relationships are presented to facilitate the discovery and optimization of new antifungal drug candidates.
Introduction: The Thieno[2,3-c]pyridine Scaffold in Antifungal Drug Discovery
The thienopyridine nucleus, an isostere of purines, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Among the various isomers, the thieno[2,3-c]pyridine core has attracted considerable attention for its potential in developing novel kinase inhibitors and other therapeutic agents.[3] Recent studies have highlighted the potential of thienopyridine derivatives as effective antifungal agents, offering a promising avenue for addressing the growing threat of resistant fungal infections.[4][5]
This guide focuses on a robust and versatile synthetic approach to access the thieno[2,3-c]pyridine framework, enabling the generation of diverse compound libraries for antifungal screening and lead optimization. We will delve into a metal-free denitrogenative transformation method, which offers advantages in terms of environmental sustainability and avoidance of toxic metal residues in the final compounds, a critical consideration for pharmaceutical development.[3]
Synthetic Strategy: A Metal-Free Approach to Thieno[2,3-c]pyridines
The synthesis of thieno[2,3-c]pyridine derivatives can be achieved through various routes. A particularly elegant and efficient method involves a one-pot triazolization followed by a Pomeranz-Fritsch-type cyclization and a subsequent acid-mediated denitrogenative transformation. This approach, starting from readily available 2-acetylthiophene, provides a flexible platform for late-stage diversification of the thieno[2,3-c]pyridine core.[3]
The key steps in this synthetic workflow are outlined below:
Caption: Synthetic workflow for thieno[2,3-c]pyridine derivatives.
This multi-step synthesis culminates in the formation of the desired heterocyclic system, which can then be further functionalized to explore structure-activity relationships.
Detailed Experimental Protocol: Synthesis of a Key Thieno[2,3-c]pyridine Intermediate
This protocol details the synthesis of a representative fused 1,2,3-triazole intermediate, a crucial precursor for the subsequent denitrogenative transformation to yield thieno[2,3-c]pyridine derivatives.[3]
Materials and Equipment:
-
2-Acetylthiophene
-
(Dimethoxymethyl)dimethylamine
-
Sodium azide
-
Acetic acid
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
Part A: Synthesis of the Acetal Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.0 eq.) in a suitable solvent such as toluene.
-
Addition of Reagent: To the stirred solution, add (dimethoxymethyl)dimethylamine (1.2 eq.) at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetal intermediate. This intermediate is often used in the next step without further purification.
Part B: One-Pot Triazolization and Pomeranz-Fritsch Cyclization
-
Reaction Setup: Dissolve the crude acetal intermediate from the previous step in acetic acid in a round-bottom flask.
-
Addition of Azide: Carefully add sodium azide (1.5 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for the time indicated by reaction monitoring.
-
Reaction Monitoring: Monitor the formation of the fused 1,2,3-triazole product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.
Part C: Acid-Mediated Denitrogenative Transformation to Thieno[2,3-c]pyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve the purified fused 1,2,3-triazole (1.0 eq.) in an appropriate acid, such as trifluoroacetic acid or a mixture of sulfuric acid and water.
-
Nucleophilic Addition: Introduce a nucleophile (e.g., an alcohol, carboxylic acid, or nitrile) to the reaction mixture. The choice of nucleophile will determine the final substituent on the thieno[2,3-c]pyridine ring.[3]
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) to facilitate the denitrogenation and subsequent cyclization.
-
Reaction Monitoring: Monitor the disappearance of the starting triazole and the formation of the thieno[2,3-c]pyridine product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield the desired thieno[2,3-c]pyridine derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
While the exploration of thieno[2,3-c]pyridines as antifungal agents is an emerging area, preliminary studies on related thienopyridine scaffolds provide valuable insights into their structure-activity relationships.
Caption: Key structural features influencing antifungal activity.
Key SAR Observations from Related Thienopyridines:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine moiety can significantly impact antifungal potency. For instance, in a series of thieno[2,3-b]pyridines, the introduction of thiazole moieties led to compounds with potent activity against Candida albicans.[4]
-
Functional Groups on the Thiophene Ring: Modifications to the thiophene ring can influence the overall lipophilicity and pharmacokinetic properties of the compounds.
-
Side Chains: The introduction of various side chains allows for the fine-tuning of biological activity and can be crucial for establishing interactions with the target enzyme or protein in the fungal cell.
Data Summary of Antifungal Activity for Representative Thienopyridine Derivatives:
| Compound Scaffold | Fungal Strain | Activity (IC₅₀ or MIC) | Reference |
| Thieno[2,3-b]pyridine-thiazole hybrids | Candida albicans | IC₅₀: 19.2 ± 0.58 - 23.4 ± 0.65 µg/mL | [4] |
| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine derivatives | C. arachidicola, R. solani, S. sclerotiorum | EC₅₀: 4.61 - 6.66 µg/mL | [6] |
| Thieno[2,3-d]pyrimidine derivatives | Aspergillus flavus, Penicillium chrysogenum | Modest activity | [7] |
This data suggests that the thienopyridine scaffold is a versatile platform for developing compounds with a broad spectrum of antifungal activity. Further exploration of the thieno[2,3-c]pyridine isomer is warranted to fully elucidate its potential.
Conclusion and Future Directions
The synthetic protocols and SAR insights provided in this application note serve as a valuable resource for researchers engaged in the discovery of novel antifungal agents. The metal-free denitrogenative transformation offers an efficient and environmentally conscious route to the thieno[2,3-c]pyridine core, enabling the synthesis of diverse libraries for biological evaluation.
Future efforts should focus on:
-
Expanding the diversity of substituents on the thieno[2,3-c]pyridine scaffold to build a comprehensive SAR profile.
-
Identifying the specific molecular targets of these compounds within fungal cells to understand their mechanism of action.
-
Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
By leveraging the synthetic strategies outlined herein, the scientific community can accelerate the development of new and effective treatments for fungal infections.
References
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Al-Trawneh, S. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(6), 105226. [Link]
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El-Essawy, F. A., et al. (2010). SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds, 46(3), 325-333. [Link]
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Application Note & Protocols: A Strategic Guide to the Development of Thienopyridine-Based Platelet Aggregation Inhibitors
Introduction: Targeting Platelet Aggregation with the Thienopyridine Scaffold
Thrombotic diseases, including myocardial infarction and ischemic stroke, remain a leading cause of mortality worldwide. At the heart of these events lies the platelet, a key cellular component in hemostasis and thrombosis. The P2Y12 receptor, an adenosine diphosphate (ADP)-responsive Gi protein-coupled receptor on the platelet surface, is a critical mediator of platelet activation and aggregation[1]. Its inhibition represents a cornerstone of antiplatelet therapy.
The thienopyridine class of drugs, which includes foundational molecules like ticlopidine and blockbuster drugs such as clopidogrel and prasugrel, has revolutionized the management of acute coronary syndromes (ACS) and the prevention of thrombosis following percutaneous coronary intervention (PCI)[2][3][4]. These compounds act as irreversible antagonists of the P2Y12 receptor, effectively silencing a key amplification loop in platelet aggregation for the lifespan of the platelet[1][5].
This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel platelet aggregation inhibitors based on the thienopyridine scaffold. It integrates mechanistic insights with detailed, field-proven protocols to empower researchers in the discovery of next-generation antiplatelet therapeutics with improved efficacy, safety, and pharmacokinetic profiles.
Section 1: The Thienopyridine Scaffold: Mechanism and Design Principles
Mechanism of Action: Irreversible P2Y12 Antagonism
ADP binding to the P2Y12 receptor initiates a Gi-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation[6]. The active metabolites of thienopyridines contain a reactive thiol group that forms a covalent disulfide bond with specific cysteine residues on the P2Y12 receptor, locking it in an inactive state[1][5]. This irreversible binding is the hallmark of the thienopyridine class.
Caption: Metabolic activation of clopidogrel vs. prasugrel.
Structure-Activity Relationship (SAR) & Lead Optimization
The development from clopidogrel to prasugrel provides a clear roadmap for SAR studies. Key modifications to the thienopyridine scaffold can significantly impact metabolic efficiency and antiplatelet potency.
| Structural Feature | Clopidogrel | Prasugrel | Rationale for Improved Activity in Prasugrel |
| Ester Group | Methyl ester at C2 | Acetoxyethyl group at C5 | The acetate group is a better substrate for esterases, leading to rapid and efficient formation of the thiolactone intermediate, bypassing the rate-limiting first CYP oxidation step of clopidogrel.[7][8] |
| Thiophene Ring | Unsubstituted | Cyclopropylcarbonyl at C2 | This modification appears to facilitate the final CYP-mediated oxidation to the active metabolite, contributing to higher potency.[4][9] |
| Metabolic Pathway | Two-step CYP oxidation | Esterase hydrolysis followed by one-step CYP oxidation | More direct and less reliant on specific CYP isoforms like CYP2C19, reducing genetic variability in patient response.[7] |
Core Directive for New Analogs: The design of novel thienopyridine derivatives should focus on optimizing the metabolic activation pathway. Strategies may include introducing esterase-sensitive moieties to bypass inefficient CYP steps or modifying the scaffold to enhance the rate of the final oxidative ring-opening that generates the active thiol.
Section 2: Synthesis and Characterization of Novel Thienopyridine Analogs
The synthesis of novel thienopyridine derivatives typically involves the construction of the core tetrahydrothieno[3,2-c]pyridine ring system, followed by the introduction of various substituents to explore SAR.
General Synthetic Strategy
A common approach involves the reaction of a substituted aminothiophene derivative with a suitable reagent to form the fused pyridine ring, often followed by N-alkylation and further functionalization.[10][11][12] The specific route will depend on the desired final structure.
Protocol: Synthesis of a Core Thienopyridine Scaffold
This protocol provides a representative example for synthesizing a key intermediate. Note: This is a generalized protocol and must be adapted and optimized for specific target molecules. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Step 1: Gewald Aminothiophene Synthesis:
-
To a stirred solution of a suitable ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the 2-amino-3-cyanothiophene derivative.
-
Rationale: The Gewald reaction is a robust and widely used method for constructing substituted aminothiophenes, which are versatile precursors for thienopyridines.[13]
-
-
Step 2: Ring Closure to form the Thienopyridine Core:
-
Subject the aminothiophene derivative to cyclization conditions. This can be achieved through various published methods, such as reaction with formaldehyde and a reducing agent (e.g., sodium borohydride) to form the tetrahydrothieno[3,2-c]pyridine core.
-
Rationale: This reductive amination and subsequent cyclization builds the essential bicyclic scaffold of the drug class.[10]
-
-
Step 3: N-Alkylation and Functionalization:
-
React the thienopyridine core with a desired electrophile (e.g., an α-bromo ester) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.
-
Purify the final product using column chromatography on silica gel.
-
Rationale: This step introduces the side chain critical for metabolic activation and interaction with the P2Y12 receptor.[10]
-
Characterization
Confirm the identity and purity of all synthesized compounds using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typically required for biological assays).
Section 3: In Vitro Evaluation of Antiplatelet Activity
A tiered screening approach is essential for efficiently identifying promising compounds.
Caption: In Vitro Screening Funnel for Thienopyridines.
Protocol: Platelet-Rich Plasma (PRP) Preparation
This is the foundational material for most platelet function assays.
-
Blood Collection: Draw whole blood from healthy, consenting human donors (who have not taken antiplatelet medication for at least 14 days) into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[14]
-
First Centrifugation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[14][15]
-
PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) without disturbing the buffy coat and transfer it to a new polypropylene tube.
-
Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 2,500 x g for 15 minutes to pellet the remaining cells. The supernatant is Platelet Poor Plasma (PPP).[15]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary. Keep PRP at room temperature and use within 4 hours.[15]
-
Rationale: A standardized platelet count is crucial for reproducible aggregation results. PPP is used as the diluent to maintain a constant plasma protein concentration.
-
Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[14][16] It measures the increase in light transmission through a PRP sample as platelets aggregate.
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Baseline Calibration: Place a cuvette with PPP into the aggregometer and set the transmission to 100%. Place a cuvette with PRP and set the transmission to 0%.[14]
-
Compound Incubation: In a new cuvette, add PRP and the test compound (or vehicle control) at various concentrations. Incubate for a defined period (e.g., 5 minutes) at 37°C with stirring (e.g., 1000 rpm).
-
Induce Aggregation: Add a platelet agonist, typically ADP (e.g., 5-20 µM final concentration), to the cuvette to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of maximal aggregation relative to the control. Plot a dose-response curve to determine the IC50 value for each compound.
-
Rationale: LTA provides a quantitative measure of a compound's ability to inhibit agonist-induced platelet aggregation. Since thienopyridines are prodrugs, initial LTA screens on the parent compound are expected to be negative. To test for activity, compounds must first be incubated with a metabolic activation system (e.g., human liver microsomes and an NADPH-generating system) before being added to the PRP.
-
| Compound | IC50 (µM) after Microsomal Activation |
| Clopidogrel | ~1.5 µM |
| Prasugrel | ~0.2 µM |
| Test Compound X | (Experimental Value) |
| Test Compound Y | (Experimental Value) |
Protocol: VASP Phosphorylation Assay by Flow Cytometry
This assay specifically confirms P2Y12 receptor inhibition.[17][18] Inhibition of the P2Y12 receptor leads to an increase in cAMP, which in turn leads to the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP).
-
Sample Preparation: In separate tubes, incubate whole blood or PRP with:
-
Prostaglandin E1 (PGE1) alone (positive control for VASP phosphorylation).
-
PGE1 plus ADP (negative control; ADP inhibits PGE1-induced phosphorylation).
-
PGE1 plus ADP plus the test compound (metabolically activated).
-
-
Cell Lysis and Staining: Following incubation, fix and permeabilize the platelets according to a commercial kit protocol (e.g., PLT VASP/P2Y12 kit).[18] Stain with a primary antibody against phosphorylated VASP (VASP-P) and a fluorescently-labeled secondary antibody.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the Mean Fluorescence Intensity (MFI) of the samples.[18][19] A higher PRI indicates greater P2Y12 inhibition.
Section 4: Preclinical Evaluation in In Vivo Models
Promising candidates from in vitro screening must be evaluated in vivo for antithrombotic efficacy and bleeding risk.
Rationale for In Vivo Testing
In vivo models are indispensable for evaluating a drug's integrated pharmacokinetic and pharmacodynamic profile. They allow for the assessment of efficacy in a physiological context of blood flow and vascular injury, and are critical for identifying potential safety liabilities, most notably bleeding.
Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and well-characterized model of arterial thrombosis in rodents.[21][22]
-
Animal Preparation: Anesthetize a mouse or rat and surgically expose the common carotid artery.
-
Drug Administration: Administer the test compound or vehicle control orally (p.o.) or via another appropriate route at a pre-determined time before injury to allow for absorption and metabolic activation.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.[23][21]
-
Induce Injury: Apply a small piece of filter paper saturated with ferric chloride (FeCl₃, e.g., 5-10% solution) to the adventitial surface of the artery for 3 minutes.[23][24] The FeCl₃ causes oxidative damage to the endothelium, triggering a thrombotic response.[25][21]
-
Monitor Thrombosis: Remove the filter paper and continuously monitor blood flow with the Doppler probe. The primary endpoint is the time to vessel occlusion (cessation of blood flow).[21]
-
Data Analysis: Compare the time to occlusion in the drug-treated group versus the vehicle-treated group. A significant prolongation of occlusion time indicates antithrombotic efficacy.
Conclusion
The development of novel thienopyridine-based platelet aggregation inhibitors is a complex but well-defined process. A successful program hinges on a deep understanding of the drug class's unique prodrug pharmacology. By designing molecules with optimized metabolic activation profiles and employing a strategic funnel of in vitro and in vivo assays, researchers can efficiently identify and advance next-generation P2Y12 inhibitors. The protocols and principles outlined in this guide provide a robust framework for navigating this discovery path, from initial chemical synthesis to preclinical proof-of-concept.
References
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Clopidogrel Metabolism Pathway. (n.d.). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]
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Franchi, F., & Angiolillo, D. J. (2013). P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Cardiovascular and Hematological Agents in Medicinal Chemistry, 11(2), 101–105. Retrieved from [Link]
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Farid, N. A., & Kurihara, A. (2016). The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. Clinical Pharmacology in Drug Development, 5(4), 257–262. Retrieved from [Link]
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Trenk, D., & Hochholzer, W. (2010). Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel. Wiener medizinische Wochenschrift (1946), 160(15-16), 391–397. Retrieved from [Link]
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Two-step metabolic activation of Clopidogrel. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolic pathways of clopidogrel. (n.d.). ResearchGate. Retrieved from [Link]
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Wallentin, L. (2009). P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964–1977. Retrieved from [Link]
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Dangi, A. S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16. Retrieved from [Link]
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Herman, J. B., & O'Brien, T. J. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Pharmacotherapy, 31(1), 60–72. Retrieved from [Link]
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Chatterjee, M., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (193). Retrieved from [Link]
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Eckly, A., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (95). Retrieved from [Link]
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Chatterjee, M., et al. (2024). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. bio-protocol, 14(8), e4993. Retrieved from [Link]
-
Capodanno, D., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Journal of Cardiovascular Pharmacology and Therapeutics, 11(3), 194–205. Retrieved from [Link]
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Wang, X., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (107). Retrieved from [Link]
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Sakellariou, D., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1515–1521. Retrieved from [Link]
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Zhang, Y., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8497–8505. Retrieved from [Link]
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NCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCL Method PCC-11. Retrieved from [Link]
-
Wang, Z., et al. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 22(10), 1641. Retrieved from [Link]
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Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. (n.d.). ResearchGate. Retrieved from [Link]
-
NCL. (2011). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCI Bookshelf. Retrieved from [Link]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Assay. (2016). Thoracic Key. Retrieved from [Link]
-
Al-Adiwish, W. M., & El-Sayed, W. A. (2013). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 18(1), 1158–1169. Retrieved from [Link]
-
Fritsma, G. (2017). What is VASP-P? The Fritsma Factor. Retrieved from [Link]
-
Nielsen, H. S., et al. (2017). Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader. PLoS One, 12(10), e0186456. Retrieved from [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. Retrieved from [Link]
-
Chemical structures of clopidogrel, prasugrel, ticagrelor, and adenosine. (n.d.). ResearchGate. Retrieved from [Link]
-
Baker, W. L., & White, C. M. (2009). Prasugrel: a critical comparison with clopidogrel. The Annals of Pharmacotherapy, 43(12), 1946–1956. Retrieved from [Link]
-
Takano, K., et al. (2014). Vasodilator-stimulated phosphoprotein-phosphorylation assay for platelet response to cilostazol. Journal of Thrombosis and Haemostasis, 12(5), 766–774. Retrieved from [Link]
-
Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Prasugrel. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wiviott, S. D., et al. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Cardiovascular Therapeutics, 27(3), 200–211. Retrieved from [Link]
-
VASP/P2Y12. (n.d.). Biocytex. Retrieved from [Link]
-
Choffe, K., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(15), 4663. Retrieved from [Link]
-
Clopidogrel vs Prasugrel Comparison. (n.d.). Drugs.com. Retrieved from [Link]
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Gremmel, T., et al. (2012). Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? Thrombosis and Haemostasis, 107(5), 937–944. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Welcome to the Technical Support Center for the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your synthetic yield and purity. Our approach is rooted in mechanistic principles and practical, field-tested solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and versatile methods for constructing the this compound core are:
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The Gewald Three-Component Reaction: This route involves the condensation of a cyclic ketone (typically an N-protected 4-piperidone), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur. This forms a 2-aminothiophene precursor which can then be further modified and cyclized.[1][2]
-
The Pictet-Spengler Reaction: This classic method involves the cyclization of a β-(2-thienyl)ethylamine with an aldehyde (commonly formaldehyde) under acidic conditions.[3][4]
Q2: My overall yield is consistently low. What are the first parameters I should check?
A2: Low yields can stem from various factors. A systematic review of the following is recommended:
-
Reagent Purity: Ensure all starting materials, especially the amine and aldehyde/ketone, are of high purity and free from water.
-
Reaction Atmosphere: Many intermediates are sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be critical.
-
Temperature Control: Both the Gewald and Pictet-Spengler reactions can be sensitive to temperature fluctuations. Precise temperature management is key to minimizing side product formation.
-
pH of the Reaction Medium: For the Pictet-Spengler reaction, the acidity is crucial for the formation of the electrophilic iminium ion necessary for cyclization.[3][5]
Q3: I am struggling with the purification of my final product. What are some recommended techniques?
A3: Purification can be challenging due to the presence of structurally similar isomers or byproducts. Common purification strategies include:
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution system, for example with ethyl acetate and hexanes, can be effective. For more polar compounds, adding a small amount of triethylamine to the eluent can prevent tailing.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or mixtures of ethyl acetate and hexanes) can be highly effective for achieving high purity.
-
Acid-Base Extraction: As a basic amine, the target compound can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
HPLC: For analytical and small-scale preparative purposes, reverse-phase HPLC can be employed. A typical mobile phase might consist of acetonitrile, water, and an acid modifier like formic or phosphoric acid.[6]
II. Troubleshooting Guide: The Gewald Reaction Pathway
The Gewald reaction is a powerful tool for the synthesis of the 2-aminothiophene precursor to this compound. A common starting point is the reaction of an N-protected 4-piperidone.
dot
Caption: Workflow for the Gewald reaction.
Problem 1: Low or No Yield of the 2-Aminothiophene Precursor
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The initial step is a Knoevenagel condensation between the N-protected 4-piperidone and the active methylene nitrile.[7] This equilibrium can be unfavorable. Solutions: 1. Base Selection: The choice of base is critical. While tertiary amines like triethylamine are common, for less reactive ketones, a stronger secondary amine base like piperidine or morpholine might be necessary to drive the condensation forward. 2. Water Removal: This condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus for azeotropic water removal, or adding a dehydrating agent like anhydrous magnesium sulfate. |
| Poor Sulfur Reactivity | Elemental sulfur (S8) needs to be activated to participate in the reaction. Solutions: 1. Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally better at solubilizing and activating sulfur compared to nonpolar solvents. 2. Temperature: Gently heating the reaction mixture (typically to 40-60°C) can increase the reactivity of sulfur. However, be cautious as excessive heat can lead to side reactions. |
| Incorrect Stoichiometry or Reagent Purity | The molar ratios of the three components are crucial. Solutions: 1. Purity Check: Ensure all reagents are pure and dry. The presence of water can be particularly detrimental. 2. Accurate Measurement: Precisely measure all reagents. A slight excess of the active methylene nitrile and sulfur is sometimes used to ensure complete conversion of the ketone. |
Problem 2: Presence of Significant Byproducts in the Crude Reaction Mixture
| Observed Byproduct | Plausible Cause & Mitigation Strategy |
| Unreacted Starting Materials | The reaction has not gone to completion. Solution: Increase the reaction time and monitor closely by TLC. If the reaction has stalled, consider incrementally increasing the temperature or adding a more effective catalyst. |
| Knoevenagel Intermediate | The α,β-unsaturated nitrile intermediate is stable and may be isolated if the sulfur addition and cyclization steps are slow. Solution: Ensure that sulfur is fully dissolved and activated. A higher reaction temperature or a more effective base can facilitate the subsequent steps. |
| Dimerization/Polymerization | Under strongly basic or high-temperature conditions, the starting materials or intermediates can undergo self-condensation. Solution: Maintain careful temperature control. Consider a slower addition of the base to avoid localized high concentrations. |
III. Troubleshooting Guide: The Pictet-Spengler Reaction Pathway
This route offers a more direct approach to the this compound core.
dot
Caption: Key steps in the Pictet-Spengler reaction.
Problem 1: Incomplete Cyclization or Recovery of Starting Amine
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficiently Acidic Conditions | The reaction proceeds via an electrophilic attack of an iminium ion on the electron-rich thiophene ring.[3][5] The formation of this iminium ion is acid-catalyzed. Solution: Ensure the reaction medium is sufficiently acidic. While hydrochloric acid is common, stronger acids like trifluoroacetic acid (TFA) can be more effective, especially if the thiophene ring is deactivated by other substituents. |
| Low Nucleophilicity of the Thiophene Ring | The success of the Pictet-Spengler reaction is highly dependent on the electron density of the aromatic ring. Thiophene is less nucleophilic than indole, a more common substrate for this reaction. Solution: If the reaction is sluggish, consider using a more activated thiophene derivative if your synthetic route allows. Alternatively, harsher reaction conditions (higher temperature, stronger acid) may be required, but this also increases the risk of side reactions. |
| Water in the Reaction Mixture | While some Pictet-Spengler reactions are performed in aqueous acid, excess water can hydrolyze the iminium ion back to the starting amine and aldehyde. Solution: If using a non-aqueous solvent, ensure all reagents and glassware are dry. Using a formaldehyde equivalent that does not introduce water, such as paraformaldehyde, can be beneficial.[8] |
Problem 2: Formation of Isomeric or Polymeric Byproducts
| Observed Byproduct | Plausible Cause & Mitigation Strategy |
| Formation of the [3,2-c] Isomer | While cyclization at the 3-position of the thiophene ring is generally favored, competitive cyclization at the 5-position can occur, leading to the formation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine isomer. Solution: This is often controlled by the electronics of the thiophene ring. The use of milder reaction conditions (lower temperature, less harsh acid) may improve the regioselectivity. Careful analysis of the crude product by NMR and HPLC is essential to quantify the isomeric ratio. |
| Polymerization | Formaldehyde can polymerize under acidic conditions. Additionally, the product itself can potentially react further under harsh conditions. Solution: Control the stoichiometry of formaldehyde carefully; a slight excess is often sufficient.[5] Adding the formaldehyde solution slowly to the reaction mixture can help to minimize its self-polymerization. |
IV. The Role of N-Protection in Yield Improvement
For multi-step syntheses, especially those proceeding via the Gewald reaction, protection of the piperidine nitrogen is crucial.
Why is N-protection important?
-
Prevents Side Reactions: An unprotected secondary amine can react with the active methylene nitrile or other electrophiles in the reaction mixture.
-
Improves Solubility: The protecting group can modify the solubility of the starting material and intermediates, which can be advantageous for the reaction and purification.
-
Directs Reactivity: In some cases, the protecting group can influence the stereochemical outcome of subsequent reactions.
Common Protecting Groups and Their Cleavage
| Protecting Group | Introduction | Cleavage Conditions | Considerations |
| Tosyl (Ts) | Tosyl chloride, base (e.g., pyridine) | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., sodium in liquid ammonia) | Very stable, but cleavage requires harsh conditions that may not be compatible with all functional groups. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Mild acidic conditions (e.g., TFA in DCM) | Stable to a wide range of nucleophilic and basic conditions, making it a versatile choice. Cleavage conditions are generally mild.[9] |
A tosyl group is commonly employed in the synthesis of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, a precursor to the target molecule.[9][10]
V. Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile [Adapted from[10]]
-
To a stirred solution of 1-tosylpiperidine-4-one (1 equivalent) in ethanol, add cyanoacetamide (1 equivalent) and morpholine (catalytic amount).
-
Heat the mixture to 50-60°C and add elemental sulfur (1.1 equivalents) portion-wise.
-
Continue heating and stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Protocol 2: Pictet-Spengler Cyclization of 2-(Thiophen-2-yl)ethanamine [General Procedure]
-
Dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in a suitable solvent (e.g., dichloroethane).
-
Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) and a strong acid such as hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts).
-
Heat the reaction mixture to reflux (typically 70-80°C) for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
SIELC Technologies. (n.d.). Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. Retrieved from [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 333-338. Retrieved from [Link]
-
Abaee, M. S., Cheraghi, Z., & Mojtahedi, M. M. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2014(6), 143-152. Retrieved from [Link]
-
Shaikh, A. A., et al. (2015). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. Applied Biochemistry and Biotechnology, 175(3), 1700-1709. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Madácsi, R., et al. (2020). Synthesis and biological evaluation of this compound-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. Molecules, 25(15), 3456. Retrieved from [Link]
-
Stradiotto, M., & Lundgren, R. J. (Eds.). (2016). The Pictet-Spengler Reaction. Springer.
-
Google Patents. (n.d.). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride. Retrieved from
-
Sangshetti, J. N., Shinde, D. B., & De, A. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025. Retrieved from [Link]
-
Shaikh, A. A., et al. (2014). 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Analogues: Synthesis, Characterization, MO Calculation, and Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]
-
Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Retrieved from
-
PubMed. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]
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Technical Support Center: Optimization of the Pictet-Spengler Reaction for Thienopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of the Pictet-Spengler reaction, a cornerstone transformation for the synthesis of thienopyridines. This family of heterocyclic compounds is a privileged scaffold in medicinal chemistry, forming the core of several key therapeutic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for robust and high-yield synthesis.
The Pictet-Spengler reaction is a powerful and direct method for constructing tetrahydroisoquinolines and related heterocyclic frameworks.[4][5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] The driving force is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[6] When applied to thiophene-based starting materials, this reaction provides a direct route to the thienopyridine core.[8]
Understanding the Core Mechanism
A firm grasp of the reaction mechanism is critical for effective troubleshooting. The process begins with the formation of a Schiff base from the β-(thienyl)ethylamine and the carbonyl compound. Protonation by an acid catalyst generates a reactive N-acyliminium ion. The subsequent, and often rate-determining, step is the intramolecular electrophilic aromatic substitution, where the electron-rich thiophene ring attacks the iminium ion to form a spirocyclic intermediate. A final proton transfer restores aromaticity and yields the thienopyridine product.
Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of thienopyridines via the Pictet-Spengler reaction.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
This is a common issue that can often be traced back to one of four key areas: catalysis, substrate reactivity, intermediate stability, or reaction conditions.
A1.1: Inadequate Acid Catalysis The acid catalyst is essential for generating the highly electrophilic iminium ion necessary for cyclization.[6] If the acid is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Explanation: Both Brønsted acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be used.[5][7] The choice depends on the reactivity of your substrates. Highly activated thiophenes may cyclize under mild acidic conditions, while less reactive systems require stronger acids.[6]
-
Solution:
-
Verify Acid Strength: Ensure the chosen acid is appropriate for your substrate. For substrates with electron-withdrawing groups, a stronger acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is often necessary.[5]
-
Increase Catalyst Loading: If using a catalytic amount, try incrementally increasing the molar percentage. In some cases, using the acid as the solvent (e.g., neat acetic acid or TFA) can be effective.
-
Switch Acid Type: If a Brønsted acid is failing, consider a Lewis acid like BF₃·OEt₂, which can also effectively promote the reaction.
-
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids (Protic) | HCl, TFA, TsOH, Acetic Acid | Catalytic (5-20 mol%) to stoichiometric or solvent quantities. Room temp to reflux. | TFA and HCl are common and effective.[5] Acetic acid is a milder option. |
| Lewis Acids | BF₃·OEt₂, TiCl₄, Sc(OTf)₃ | Catalytic (10-30 mol%) to stoichiometric. Often requires anhydrous conditions. | Effective for less reactive ketones and aldehydes.[9] |
A1.2: Poorly Activated Thiophene Ring The Pictet-Spengler reaction is an electrophilic aromatic substitution. The thiophene ring must be sufficiently nucleophilic to attack the iminium ion.
-
Explanation: Electron-donating groups (EDGs) on the thiophene ring increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization step much more difficult.[7]
-
Solution:
-
If your design allows, start with a thiophene derivative bearing an EDG (e.g., alkyl, alkoxy).
-
For deactivated substrates, you must use more forcing conditions: higher temperatures and stronger acids. Be aware this may increase side product formation.
-
A1.3: Unstable Iminium Ion Intermediate The stability of the iminium ion intermediate is crucial. The choice of the carbonyl component significantly influences this.
-
Explanation: Aromatic aldehydes generally lead to more stable iminium ions compared to aliphatic aldehydes, due to resonance stabilization. Aldehydes with strong electron-withdrawing groups can destabilize the resulting cation, hindering the reaction.[10] This can also be an issue when using unactivated ketones.[9]
-
Solution:
A1.4: Suboptimal Reaction Temperature and Time Chemical kinetics play a vital role. The reaction may be too slow at room temperature, or side reactions may dominate at elevated temperatures.
-
Explanation: Increasing the temperature generally increases the reaction rate, but can also lead to decomposition or polymerization, especially under strong acidic conditions.[11]
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and formation of the product.
-
Systematic Temperature Screening: Start at room temperature and gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress.[12][13]
-
Consider Microwave Irradiation: Microwave synthesis can significantly shorten reaction times and sometimes improve yields by providing rapid, uniform heating.[4]
-
Q2: My reaction is messy, with significant tarring and multiple side products. How can I clean it up?
This often points to conditions that are too harsh, leading to decomposition of the starting materials or the desired product.
A2.1: Acid-Mediated Decomposition Thiophene and furan rings can be sensitive to strong acids, leading to polymerization or ring-opening.[10][12]
-
Explanation: High concentrations of strong acids combined with high temperatures can cause significant charring and the formation of intractable tars.
-
Solution:
-
Reduce Acid Concentration: Switch from using the acid as a solvent to using a catalytic amount in an inert solvent like dichloromethane (DCM) or toluene.
-
Use a Milder Acid: Try replacing TFA or HCl with p-toluenesulfonic acid (TsOH) or even acetic acid.[12][13]
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Two-Step Procedure: First, form the imine under neutral conditions (e.g., reflux in ethanol with molecular sieves), isolate it, and then subject the purified imine to the acidic cyclization conditions.[7] This prevents the amine starting material from being exposed to harsh conditions for prolonged periods.
-
A2.2: Oxidative Side Reactions The electron-rich thiophene ring and the resulting tetrahydrothienopyridine product can be susceptible to oxidation.
-
Explanation: Air exposure at elevated temperatures can lead to the formation of oxidized byproducts, which can complicate purification and lower the yield.
-
Solution:
-
Run the reaction under an inert atmosphere of nitrogen or argon, especially when heating for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this reaction?
There is no single "best" solvent, as the optimal choice depends on the specific substrates and conditions. However, some are more commonly used than others.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent general-purpose, non-protic solvents. They are good at solubilizing organic molecules and are relatively inert.
-
Toluene: A good choice for higher temperature reactions, as it allows for refluxing at ~110 °C.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that can be effective, particularly when milder conditions are desired.[12]
-
Acetic Acid: Can serve as both a solvent and a mild acid catalyst, simplifying the reaction setup.[12][13]
Q2: How do I select the right acid catalyst for my specific substrates?
Catalyst selection should be based on the electronic properties of both the thienylethylamine and the carbonyl compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The inherent basicity of the pyridine ring and the specific nature of the synthetic routes often introduce complexities that require careful consideration and tailored purification strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification of this compound derivatives.
Chromatography Issues
Question 1: My compound is streaking or tailing significantly on the silica gel TLC plate and column. What is causing this and how can I fix it?
Answer:
Streaking and peak tailing are classic signs of strong interaction between your basic this compound derivative and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to poor separation, broad peaks, and potentially low recovery.
Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring can be protonated by the acidic silanol groups (Si-OH) of the silica gel, leading to strong adsorption. This causes a portion of your compound to move slower than the bulk, resulting in a "tail."
Solutions:
-
Mobile Phase Modification: The most common and often simplest solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1][2]
-
Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your mobile phase. This is a widely used and effective method.[2]
-
Ammonia: A solution of methanol saturated with ammonia (e.g., 7N NH3 in MeOH) can be used as part of the polar component of your eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred.
-
Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[1]
-
Reversed-Phase Chromatography (C18): For polar derivatives, reversed-phase chromatography using a high pH mobile phase can be very effective. At a higher pH, the basic amine is in its neutral form, leading to better retention and peak shape.[1]
-
Question 2: I am having trouble separating my product from the unreacted 2-thiophenethylamine starting material. How can I improve this separation?
Answer:
Residual 2-thiophenethylamine is a common impurity, especially in reactions like the Pictet-Spengler synthesis where it is used as a key building block.[3][4] Due to its polar and basic nature, it can be challenging to separate from the similarly basic product.
Solutions:
-
Aqueous Wash (Acid Extraction): Before chromatographic purification, you can perform an acid wash of your crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Both your product and the starting amine will partition into the aqueous layer as their respective hydrochloride salts.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the amines.
-
Extract your product back into an organic solvent. This process can selectively remove other non-basic impurities. While this won't separate the product from the starting amine, it will purify the mixture from non-basic side products.
-
-
Chromatographic Optimization:
-
Gradient Elution: A carefully optimized gradient elution can often resolve compounds with similar polarities. Start with a low polarity mobile phase and gradually increase the polarity.
-
Isocratic Elution with Modifier: If using silica gel, an isocratic mobile phase containing triethylamine (as mentioned in Question 1) can improve the separation by ensuring consistent elution behavior.
-
-
Salt Formation and Recrystallization: Convert your crude product into a salt (e.g., hydrochloride or tartrate). The difference in solubility between the salt of your product and the salt of the starting material might allow for selective crystallization.[3][5]
Question 3: My N-protected derivative is difficult to purify. What are some specific considerations for these compounds?
Answer:
The choice of nitrogen protecting group (e.g., Boc, Cbz, Acyl) significantly impacts the polarity and chromatographic behavior of your this compound derivative.
Considerations:
-
Boc-protected derivatives: These are generally less polar and more amenable to normal-phase chromatography on silica gel. Standard solvent systems like hexanes/ethyl acetate or dichloromethane/methanol are often effective.
-
Acyl or Cbz-protected derivatives: These are more polar and may require more polar solvent systems.
-
Deprotection during purification: Be mindful of the stability of your protecting group to the chromatographic conditions. For example, highly acidic conditions can lead to the cleavage of a Boc group. If you observe unexpected spots on your TLC, consider the possibility of on-column deprotection.
Recrystallization and Product Isolation Issues
Question 4: I am trying to purify my product by recrystallization, but it is oiling out instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the concentration is too high for crystals to form. The solute then separates as a liquid phase.
Solutions:
-
Use more solvent: The most straightforward solution is to dissolve the oil in more hot solvent until the solution is no longer supersaturated.
-
Change the solvent system:
-
Single solvent: Choose a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Two-solvent system: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
Question 5: My final product is a hydrochloride salt, and it's proving difficult to purify by column chromatography. What are my options?
Answer:
Purifying salts by silica gel chromatography is generally not recommended as they are highly polar and can interact strongly and unpredictably with the stationary phase.
Solutions:
-
Recrystallization: This is the preferred method for purifying salts.[3][4] Experiment with different solvent systems, such as ethanol/ether, methanol/acetone, or isopropanol/water mixtures.
-
Free-basing and then re-forming the salt:
-
Convert the hydrochloride salt back to the free base by treating it with a base (e.g., aqueous NaHCO3 or NaOH) and extracting it into an organic solvent.
-
Purify the free base using the chromatographic techniques described in Question 1.
-
After purification, dissolve the pure free base in a suitable solvent (e.g., ether, ethyl acetate, or methanol) and add a solution of HCl (e.g., HCl in ether or isopropanolic HCl) to precipitate the pure hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurities will largely depend on the synthetic route.
-
Pictet-Spengler Reaction: Common impurities include unreacted 2-thiophenethylamine and the aldehyde starting material, as well as partially cyclized or dimeric byproducts.[6][7][8]
-
Gewald Synthesis of the Thiophene Ring: If the thiophene ring is constructed via a Gewald reaction, impurities may include unreacted starting materials (ketone/aldehyde, active nitrile, and elemental sulfur) and various polysulfide intermediates.[9][10][11][12]
-
General Impurities: Solvents, reagents from previous steps, and byproducts from N-protection or deprotection steps are also common.
Q2: Can I use reversed-phase chromatography for all this compound derivatives?
A2: Reversed-phase chromatography is most suitable for more polar derivatives. For highly non-polar derivatives, normal-phase chromatography may provide better separation. The choice of technique should be guided by the overall polarity of your specific molecule.
Q3: How can I tell if my compound is decomposing on the silica gel column?
A3: You can perform a simple stability test. Spot your compound on a TLC plate and take an initial Rf value. Then, leave the spotted plate for an hour or two and elute it again. If you see new spots or significant streaking that was not present initially, your compound may be unstable on silica gel.[13]
Q4: What is the best way to remove triethylamine from my purified product after column chromatography?
A4: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual amounts remain, you can dissolve your product in a suitable organic solvent and wash it with a small amount of water or brine.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Basic this compound Derivative on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC. A good Rf value for column chromatography is typically between 0.2 and 0.4. If streaking is observed, add 0.5-1% triethylamine to the TLC solvent system and re-evaluate.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (without the added triethylamine initially).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. If the compound is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution:
-
Begin eluting with the solvent system determined by TLC, but now with the addition of 0.5-1% triethylamine.
-
If a gradient elution is required, prepare two solvent mixtures: a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), both containing 0.5-1% triethylamine.
-
Start with a higher proportion of the non-polar solvent and gradually increase the proportion of the polar solvent.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with dichloromethane or toluene.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Free Base to Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl (e.g., 1M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise with stirring.
-
A precipitate should form. If no precipitate forms, you may need to cool the solution in an ice bath or add a non-polar co-solvent like hexanes to induce precipitation.
-
-
Recrystallization of the Hydrochloride Salt:
-
Collect the crude salt by filtration.
-
Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/ether, methanol/acetone).
-
Dissolve the salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data and Visualization
Table 1: Common Solvent Systems for Chromatography of this compound Derivatives
| Polarity of Derivative | Stationary Phase | Typical Mobile Phase (with modifier if needed) |
| Low to Medium | Silica Gel | Hexanes/Ethyl Acetate (+ 0.5% TEA) |
| Medium to High | Silica Gel | Dichloromethane/Methanol (+ 0.5% TEA) |
| High (Polar) | Reversed-Phase (C18) | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer (pH adjusted) |
| Basic (General) | Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Workflow for Purification of a Basic Amine
Caption: A general workflow for the purification of a basic amine compound.
References
-
Flash Chromatography for Organic Amine Purification. (2023, February 10). Available from: [Link]
-
Synthesis of (±)-clopidogrel (7). ResearchGate. Available from: [Link]
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Synthesis and Characterization of Clopidogrel Related Impurity A. (2024). International Journal for Scientific Research & Development, 12(9).
- US Patent 7,763,730 B2. Method preparation clopidogrel and intermediates used therein.
- CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Advice on column chromatography. Reddit. (2022, September 22). Available from: [Link]
- Troubleshooting purification of tertiary amine compounds by column chrom
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Available from: [Link]
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). ACS Omega.
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Request PDF.
- Gewald Reaction. Organic Chemistry Portal.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). The Journal of Organic Chemistry.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Gewald reaction. Wikipedia.
- Pictet–Spengler reaction. Wikipedia.
- 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7. ChemicalBook.
- CN102093333B - Method for preparing 2-(2'-thiophene) ethylamine.
- CN101885720B - Method for synthesizing 2-thiophene ethylamine.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991–997.
- Experimental procedures for Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Biochemical Reagent.
- Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. (2023, June 30). Beilstein Journal of Organic Chemistry, 19, 991-997.
- US5632898A - Method for removing unreacted electrophiles
- This compound hydrochloride | CAS 28783-38-2. Santa Cruz Biotechnology.
- How to remove excess of thiophene boronic acid
- 28783-41-7|4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. BLDpharm.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 4. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Chromatography [chem.rochester.edu]
overcoming poor solubility of novel thieno[2,3-c]pyridine compounds
Welcome to the Technical Support Center for Novel Thieno[2,3-c]pyridine Compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a critical challenge in advancing these promising molecules: poor aqueous solubility.
The inherent planarity and aromaticity of the thieno[2,3-c]pyridine scaffold often lead to strong crystal lattice structures, making these compounds difficult to dissolve in aqueous media for biological testing and formulation[1][2][3]. This guide moves beyond simple lists of techniques to explain the causality behind experimental choices, empowering you to make informed decisions for your specific compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with poorly soluble thieno[2,3-c]pyridine derivatives.
Q1: Why are my thieno[2,3-c]pyridine compounds so poorly soluble?
A: The low solubility of thieno[2,3-c]pyridines typically stems from their physicochemical properties. These molecules are often rigid, planar, and aromatic, which promotes efficient crystal packing. This strong, stable crystal lattice requires a significant amount of energy to break apart during dissolution, resulting in low aqueous solubility. This challenge is common for many heterocyclic compounds in drug discovery pipelines[4][5].
Q2: I'm just starting. What is the very first step I should take to try and solubilize my compound for a simple in vitro assay?
A: The first and most straightforward approach is to assess the pH-dependent solubility. The pyridine ring contains a basic nitrogen atom (a Lewis base) that can be protonated in acidic conditions to form a more soluble pyridinium salt[6][7]. Before attempting complex formulations, simply trying to dissolve the compound in a low pH buffer (e.g., pH 2-4) or using a small amount of a co-solvent like DMSO or ethanol in your aqueous media can often be sufficient for initial screening purposes[8].
Q3: Simple pH adjustment isn't working or isn't appropriate for my experiment. What are the main advanced strategies I should consider?
A: If basic methods are insufficient, you should consider strategies that fundamentally alter the solid-state properties of the drug or use advanced formulation techniques. The three primary advanced strategies are:
-
Salt Formation: Creating a stable, solid salt form of your compound with a suitable counter-ion. This is often the most effective method for ionizable drugs[9][10].
-
Co-crystallization: Engineering a new crystalline structure where your active pharmaceutical ingredient (API) is combined with a benign co-former in the same crystal lattice. This can disrupt the strong self-packing of the API and improve dissolution[11][12][13].
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into a high-energy, amorphous (non-crystalline) state by dispersing it within a polymer matrix. This eliminates the crystal lattice energy barrier to dissolution[14][15][16].
Q4: How do I choose the right solubility enhancement strategy for my specific thieno[2,3-c]pyridine derivative?
A: The choice depends on the specific physicochemical properties of your molecule.
-
Is your compound ionizable? If it has a sufficiently basic pKa due to the pyridine nitrogen, salt formation is the preferred starting point[9].
-
Is your compound highly crystalline with a high melting point ("brick dust")? For these compounds, which resist dissolution due to strong crystal energy, creating amorphous solid dispersions (ASDs) is often the most powerful approach[17][18].
-
Is your compound neutral or does it form unstable salts? Co-crystallization is an excellent alternative that does not require an ionizable center and can significantly improve solubility and stability[11][19].
-
Is your compound highly lipophilic ("grease-ball")? For very oily compounds (high LogP), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective[20][21][22].
Section 2: Troubleshooting Guide: Initial Characterization
Before attempting advanced strategies, it is critical to quantitatively understand the problem.
Issue: My compound seems insoluble in everything and precipitates unexpectedly.
This common issue requires a systematic approach to understand the compound's fundamental properties. Unexpected precipitation during a reaction workup can be due to changes in solvent polarity, temperature, or pH[3].
Workflow: Systematic Solubility Assessment
This workflow helps establish a baseline for your compound's solubility and informs the selection of an appropriate enhancement strategy.
Caption: Workflow for solubility assessment.
Protocol: Determining Thermodynamic Solubility
This protocol provides an accurate measure of a compound's intrinsic solubility.
-
Preparation: Add an excess amount of the solid thieno[2,3-c]pyridine compound (enough that undissolved solid is clearly visible) to a series of vials containing different aqueous buffers (e.g., pH 2.0, 7.4) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The resulting concentration is the thermodynamic solubility[3].
Section 3: Troubleshooting Guide: Advanced Strategies
If initial characterization confirms poor solubility, proceed with one of the following advanced strategies.
Strategy 1: pH Modification and Salt Formation
Rationale: The basic nitrogen on the pyridine ring of the thieno[2,3-c]pyridine scaffold can accept a proton to form a cation. When combined with a suitable anionic counter-ion, this forms a salt. Salts typically have different, and often superior, crystal packing and hydration properties compared to the neutral free base, leading to a significant increase in aqueous solubility[6][9][23].
When to Use: This is the primary strategy for any thieno[2,3-c]pyridine with a measurable basic pKa. The pKa difference (ΔpKa) between the basic drug and the acidic counter-ion should ideally be greater than 3 to ensure a stable salt is formed.
Caption: Impact of pH on the solubility of a basic compound.
Protocol: Salt Screening
-
Solvent Selection: Dissolve your thieno[2,3-c]pyridine free base in a suitable organic solvent where it is highly soluble (e.g., acetone, ethanol, ethyl acetate).
-
Counter-ion Addition: Prepare solutions of various pharmaceutically acceptable acids (counter-ions) in the same solvent. Common choices include hydrochloric, sulfuric, methanesulfonic (mesylate), and tartaric acids.
-
Stoichiometry: Add the acid solution to the free base solution, typically in a 1:1 molar ratio.
-
Induce Precipitation: If a solid does not form immediately, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane), or scratching the inside of the vial to induce crystallization.
-
Isolation & Characterization: Isolate any resulting solid by filtration. Wash with a small amount of cold solvent and dry.
-
Analysis: Characterize the solid to confirm salt formation (using techniques like DSC, PXRD, or FTIR) and measure its thermodynamic solubility and dissolution rate to identify the optimal salt form[9].
| Common Counter-ions for Basic Drugs | Typical Properties of Resulting Salt |
| Hydrochloride (HCl) | Often highly soluble, but can be hygroscopic. |
| Sulfate (H₂SO₄) | Good solubility, generally stable. |
| Mesylate (CH₃SO₃H) | Often forms stable, crystalline salts with good solubility. |
| Tartrate / Citrate | Can form multiple salt stoichiometries; may improve stability. |
Strategy 2: Co-crystallization
Rationale: A co-crystal is a multi-component crystal where the API and a co-former molecule are held together by non-covalent bonds (like hydrogen bonds) in a specific stoichiometric ratio[11][12]. By selecting a co-former that disrupts the API's self-association, it's possible to create a new solid form with a less stable crystal lattice, which dissolves more readily[12][19].
When to Use: Excellent for neutral compounds or when salt formation fails or produces unstable salts. It provides a way to modify physicochemical properties without making covalent changes to the API[11].
Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)
-
Co-former Selection: Choose a variety of pharmaceutically acceptable co-formers. Good candidates are molecules that can form hydrogen bonds (e.g., carboxylic acids, amides). See table below.
-
Preparation: Place the API and a selected co-former (typically in a 1:1 molar ratio) into a milling jar with a milling ball.
-
Grinding: Add a very small amount of a "catalytic" solvent (e.g., a few microliters of nitromethane or acetonitrile). Mill the mixture for 30-60 minutes.
-
Analysis: Analyze the resulting solid powder directly using Powder X-ray Diffraction (PXRD). A new diffraction pattern, different from the patterns of the starting materials, indicates the formation of a new co-crystal phase.
-
Scale-up & Characterization: Once a promising co-crystal is identified, it can be scaled up using slurry or solvent evaporation methods for full characterization of its solubility and stability[13][24].
| Common Co-formers | Functional Group for H-Bonding | Example |
| Carboxylic Acids | -COOH | Succinic Acid, Benzoic Acid |
| Amides | -CONH₂ | Nicotinamide, Saccharin[12] |
| Alcohols / Phenols | -OH | Resorcinol |
| Other | Various | Urea, Isonicotinamide |
Strategy 3: Amorphous Solid Dispersions (ASDs)
Rationale: Crystalline materials have an ordered, low-energy structure. Amorphous materials lack this long-range order and exist in a higher energy state[15][25]. By converting a crystalline API to its amorphous form and stabilizing it within a polymer matrix, the energy barrier of breaking the crystal lattice is removed. This can lead to a state of "supersaturation" upon dissolution, dramatically increasing the apparent solubility and driving absorption[18][25].
When to Use: Particularly effective for BCS Class II compounds (low solubility, high permeability) that are highly crystalline and have high melting points[14][15]. This is often one of the most powerful but also most complex approaches.
Caption: Concept of Amorphous Solid Dispersions (ASDs).
Protocol: Screening ASDs via Solvent Evaporation
-
Polymer Selection: Choose a polymer that is miscible with your drug. Common screening polymers include PVP K30, Kollidon® VA64 (Copovidone), and Soluplus®[20].
-
Dissolution: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone). Screen various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load).
-
Evaporation: Rapidly evaporate the solvent using a rotary evaporator or by casting a thin film in a petri dish under vacuum. The rapid removal of the solvent "traps" the API in its amorphous state within the polymer matrix.
-
Characterization: Analyze the resulting solid film. The absence of sharp peaks in a PXRD pattern indicates an amorphous system. Modulated DSC can be used to confirm a single glass transition temperature (Tg), which indicates good miscibility.
-
Performance Testing: Test the dissolution rate of the prepared ASD. A successful ASD will show a much faster and higher extent of dissolution compared to the crystalline API, often achieving a "spring and parachute" effect where concentration rapidly rises (spring) and is maintained in a supersaturated state by the polymer (parachute)[15][16].
| Common Polymers for ASDs | Key Properties |
| Polyvinylpyrrolidone (PVP) | High Tg, good solubilizer, but can be hygroscopic. |
| Copovidone (Kollidon® VA64) | Good balance of properties, widely used[20]. |
| Soluplus® | Amphiphilic nature, acts as a solubilizer and precipitation inhibitor[20]. |
| HPMC-AS | Excellent for preventing recrystallization in the gut, pH-dependent solubility. |
Section 4: Summary & Strategy Selection
The following decision tree provides a high-level guide to selecting the most appropriate path for your thieno[2,3-c]pyridine compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Comparison of Advanced Strategies
| Strategy | Pros | Cons | Best For... |
| Salt Formation | High solubility increase possible; well-understood regulatory path[9]. | Requires an ionizable group; risk of disproportionation; can be hygroscopic. | Ionizable thieno[2,3-c]pyridines. |
| Co-crystallization | Applicable to non-ionizable compounds; improves stability and dissolution[11]. | Co-former selection can be challenging; newer regulatory landscape. | Neutral compounds or those that form poor salts. |
| Amorphous Solid Dispersions | Highest potential for solubility increase; enables supersaturation[14][18]. | Physically unstable (risk of recrystallization); complex manufacturing (HME/SDD). | Highly crystalline, high melting point "brick dust" compounds. |
By systematically characterizing your novel thieno[2,3-c]pyridine compound and applying the principles and protocols outlined in this guide, you can overcome the significant hurdle of poor solubility and successfully advance your research.
References
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
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Cocrystal Applications in Drug Delivery. (n.d.). National Institutes of Health. [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. (2025). ResearchGate. [Link]
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Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. (2021). ResearchGate. [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]
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From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. (2025). Quotient Sciences. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health. [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Cureus. [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]
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Adapting to Solubility/Bioavailability Challenges. (2022). Pharmaceutical Technology. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]
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Tactics to Improve Solubility. (2021). The Royal Society of Chemistry. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Institutes of Health. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Institutes of Health. [Link]
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Pyridine. (n.d.). Wikipedia. [Link]
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4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
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Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (n.d.). MDPI. [Link]
-
Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (2025). ResearchGate. [Link]
-
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. [Link]
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. (2025). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences. [Link]
-
Salt formation to improve drug solubility. (2007). PubMed. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
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Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
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Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]
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Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. (n.d.). Royal Society of Chemistry. [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. [Link]
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Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). PubMed. [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
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New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (n.d.). National Institutes of Health. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue University. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (2025). ResearchGate. [Link]
-
A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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side reaction products in the Gewald synthesis of aminothiophenes
Technical Support Center: Gewald Synthesis of Aminothiophenes
Introduction: Navigating the Gewald Reaction
The Gewald three-component reaction is a cornerstone in heterocyclic chemistry, valued for its efficiency in synthesizing highly substituted 2-aminothiophenes from simple starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] These thiophene products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][3] Despite its utility, the reaction is not without its challenges. The one-pot nature of the synthesis, while elegant, can often lead to a convergence of competing reaction pathways, resulting in the formation of significant side products.
This technical guide provides researchers and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating common side reactions encountered during the Gewald synthesis. By explaining the causality behind these experimental challenges, we aim to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your target aminothiophenes.
Gewald Reaction Pathway & Common Side Reactions
The following diagram illustrates the primary synthetic route to the desired 2-aminothiophene product and highlights the critical junctures where undesired side reactions typically diverge.
Caption: Main Gewald reaction pathway and key side reactions.
Frequently Asked Questions (FAQs)
This section addresses the most pressing issues encountered in the lab.
Q1: What are the most common side reactions I should be aware of in the Gewald synthesis? A1: The most frequently observed side reactions include the dimerization of the α,β-unsaturated nitrile intermediate, polymerization leading to tar formation, and the formation of complex polysulfides.[4] Incomplete reactions can also leave significant amounts of unreacted starting materials or the initial Knoevenagel-Cope intermediate in your product mixture.[4]
Q2: My reaction mixture has turned dark brown and tarry, making workup impossible. What is the cause and how can I prevent it? A2: A dark, tarry appearance is a strong indicator of polymerization and/or the formation of complex polysulfides.[4] This is almost always caused by excessively high reaction temperatures. To mitigate this, precise temperature control is essential. We recommend performing a temperature screen to find the optimal balance for your specific substrates. Additionally, ensure the purity of your starting materials, as trace impurities can sometimes catalyze these unwanted polymerization pathways.[4]
Q3: I'm observing a significant byproduct peak in my LCMS with a mass that's double that of my Knoevenagel intermediate. What is this byproduct? A3: This is a classic sign of dimerization of the α,β-unsaturated nitrile.[4][5] This competing reaction occurs when the enolate of one intermediate molecule undergoes a Michael addition to a second molecule, which is often followed by a Thorpe-Ziegler cyclization to form a stable six-membered ring.[5][6] To minimize this, you can try several strategies:
-
Optimize Temperature: Dimerization is highly sensitive to temperature; lowering it may favor the desired intramolecular cyclization.[4]
-
Adjust Reagent Addition: A slow, controlled addition of the base or sulfur can maintain a low concentration of the reactive intermediate, thus disfavoring the intermolecular dimerization pathway.[4]
-
Modify the Solvent: The polarity and coordinating ability of the solvent can influence the relative rates of the desired reaction versus dimerization.[4]
Q4: My reaction yield is consistently low, and TLC/LCMS analysis shows a large amount of unreacted ketone and nitrile. What's the issue? A4: Low conversion points to an inefficient initial Knoevenagel-Cope condensation.[4] This is the foundational step of the entire synthesis, and its failure will inevitably lead to poor yields. Consider these troubleshooting steps:
-
Base Selection: The choice of base is critical. For less reactive or sterically hindered ketones, a common base like triethylamine may be insufficient. Screening stronger bases such as piperidine or morpholine can significantly improve condensation efficiency.[4]
-
Water Removal: The condensation step produces water, which can inhibit the reaction or reverse the equilibrium. While not always necessary, performing the reaction in a setup with a Dean-Stark trap to remove water can be beneficial.
-
Adopt a Two-Step Procedure: For particularly challenging substrates, the most reliable solution is to separate the steps. First, perform the Knoevenagel-Cope condensation and isolate the purified α,β-unsaturated nitrile. Then, subject this purified intermediate to the sulfur addition and cyclization in a second step.[4]
Systematic Troubleshooting Guide
For more persistent issues, use this guide to systematically diagnose and resolve problems.
| Observed Problem | Potential Cause(s) | Proposed Solution(s) | Mechanistic Rationale |
| Low or No Yield | 1. Inefficient Knoevenagel-Cope condensation.[4] 2. Sterically hindered carbonyl substrate.[4] | 1a. Screen stronger bases (e.g., piperidine, morpholine). 1b. Consider water removal (e.g., Dean-Stark). 2. Switch to a two-step procedure (see Protocol 1). | 1. The initial condensation is an equilibrium process; a stronger base or removal of the water byproduct shifts the equilibrium toward the product.[4] 2. Steric hindrance slows the initial condensation more than the subsequent cyclization; separating the steps allows for optimization of each.[4] |
| Dark, Tarry Mixture | 1. Reaction temperature is too high.[4] 2. Impure starting materials. 3. Formation of complex polysulfides.[7] | 1. Perform a systematic temperature screen to find the optimal point (often 40-60 °C). 2. Ensure the purity of ketone, nitrile, and solvent. 3. Use stoichiometric amounts of sulfur; avoid large excesses. | 1. High thermal energy promotes undesired polymerization of reactive intermediates and starting materials.[4] 3. The reaction proceeds through polysulfide intermediates; imbalances can lead to a complex, difficult-to-purify mixture.[7][8] |
| High Levels of Dimer Byproduct | 1. Intermolecular Michael addition/Thorpe-Ziegler cyclization is outcompeting the desired intramolecular reaction.[5][6] | 1a. Lower the reaction temperature. 1b. Use slow, controlled addition of reagents (see Protocol 2). 1c. Screen different solvents (e.g., ethanol, DMF, isopropanol). | 1. The dimerization is a second-order reaction (dependent on two intermediate molecules), while the desired cyclization is first-order. Lowering the instantaneous concentration of the intermediate (via slow addition or lower temp) disproportionately slows the side reaction.[4] |
| Product is Contaminated with Sulfur | 1. Excess elemental sulfur used. 2. Inefficient filtration during workup. | 1. Use sulfur in slight excess (e.g., 1.1-1.2 equivalents). 2. After cooling, filter the crude reaction mixture through a pad of Celite to remove unreacted sulfur before solvent evaporation. | Elemental sulfur has low solubility in many organic solvents and can precipitate upon cooling, contaminating the crude product. |
Detailed Experimental Protocols
Protocol 1: Two-Step Gewald Synthesis for Sterically Hindered Ketones
This protocol is recommended when one-pot procedures fail or give low yields, particularly with bulky ketone substrates.[4]
Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add the ketone (1.0 eq.), the active methylene nitrile (1.1 eq.), and a suitable solvent (e.g., toluene or ethanol).
-
Add the base catalyst (e.g., piperidine, 0.1-0.2 eq.).
-
Heat the mixture to reflux (or a predetermined optimal temperature) and monitor the reaction progress by TLC or LCMS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup. Typically, this involves diluting with an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to remove the base, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude α,β-unsaturated nitrile by column chromatography or recrystallization to ensure high purity for the next step.
Step 2: Thiolation and Cyclization to Form the 2-Aminothiophene
-
In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).
-
Add elemental sulfur (1.1 eq.).
-
Add the base (e.g., morpholine or triethylamine, 1.2 eq.) dropwise at room temperature.
-
Heat the mixture gently (e.g., 40-50 °C) and monitor by TLC/LCMS.
-
Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting solid by filtration, or perform an extractive workup.
-
Purify the final 2-aminothiophene product by recrystallization.
Protocol 2: Minimizing Dimer Formation via Controlled Reagent Addition
This protocol aims to suppress the bimolecular side reaction that leads to dimer formation.[4]
-
Combine the ketone (1.0 eq.), active methylene nitrile (1.1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Heat the mixture to the optimized reaction temperature (e.g., 50 °C).
-
In a separate vessel, prepare a solution of the base (e.g., morpholine, 1.2 eq.) in the same solvent.
-
Using a syringe pump, add the base solution to the reaction mixture dropwise over a prolonged period (e.g., 2-4 hours).
-
After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by TLC/LCMS.
-
Proceed with the standard workup and purification as described in Protocol 1, Step 2.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Walsh, C. T. (2015). The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
Peruncheralathan, S. (2011). The Gewald multicomponent reaction. PubMed. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Joshi, S., & Upadhyay, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 750-755. [Link]
-
Nguyen, K. A., et al. (2023). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]
-
Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Varma, R. S. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Wikipedia contributors. (n.d.). Thorpe reaction. Wikipedia. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. This critical heterocyclic intermediate is a cornerstone for the synthesis of several potent anti-platelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel.[1][2] Scaling its production from the bench to pilot or manufacturing scale presents unique challenges that require a deep understanding of the reaction mechanism and critical process parameters.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.
Core Synthesis Pathway: The Pictet-Spengler Approach
The most prevalent and scalable method for synthesizing the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine core is an acid-catalyzed intramolecular cyclization, a variant of the Pictet-Spengler reaction.[3][4] The process begins with the condensation of 2-(thiophen-2-yl)ethanamine with a formaldehyde source to form a transient Schiff base (imine), which then undergoes an electrophilic aromatic substitution to close the piperidine ring.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Available from: [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012). Google Patents.
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. Available from: [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. Available from: [Link]
-
Glennon, R. A., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(25), 6256–6265. Available from: [Link]
-
Maleev, G. O., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 936–945. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride. Chemdad. Available from: [Link]
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- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,5,6,7-tetrahydrothieno[2,3-c]pyridine analogues. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of stabilizing this important heterocyclic scaffold. The inherent reactivity of the thienopyridine core, while crucial for the biological activity of many analogues like the antiplatelet agents ticlopidine and clopidogrel, presents significant challenges during drug development and storage.[1][2][3]
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common stability issues. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve these challenges in your own experiments.
Frequently Asked Questions (FAQs): Understanding Degradation
This section addresses the most common questions regarding the instability of this compound analogues.
Q1: My compound is degrading during storage, even in solid form. What is the most likely cause?
Answer: The most probable cause of solid-state degradation for this class of compounds is oxidation . The thienopyridine scaffold has two primary sites susceptible to oxidation: the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring.[4][5]
-
Expertise & Experience: The thiophene ring is an electron-rich heterocycle, making the sulfur atom susceptible to oxidation to form S-oxides and sulfones.[6] The tertiary amine of the tetrahydro-pyridine ring is also readily oxidized to form an N-oxide.[4][5] Mechanochemical stress (e.g., grinding, milling) and exposure to atmospheric oxygen can accelerate these processes, even in the solid state.[4][5][7] Recent studies on related compounds like clopidogrel have shown that N-oxidation is a primary degradation pathway when using oxidants like Oxone.[4][5][8]
-
Trustworthiness: To confirm oxidative degradation, you should employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9] Compare the mass of the degradants to the expected masses of the N-oxide (+16 Da) and S-oxide (+16 Da) or sulfone (+32 Da) derivatives of your parent compound.
Q2: I'm observing multiple degradation products in my forced degradation study under oxidative conditions. What are they likely to be?
Answer: Under forced oxidative conditions (e.g., using H₂O₂, AIBN, or Oxone), you can expect a complex mixture of degradants.[4][10] Beyond simple N-oxides and S-oxides, more complex reactions can occur.
-
Expertise & Experience: Studies on marketed thienopyridine drugs like clopidogrel and prasugrel have identified several key degradation products.[4][5]
-
Endo-iminium species: This can form after initial N-hydroxylation followed by the elimination of water.[5]
-
Halogenated derivatives: If your compound is a hydrochloride salt, oxidative incorporation of the chloride counterion into the thiophene ring can occur, forming chloro- or dichloro-derivatives.[4][5][[“]] This has been observed as a dominant reaction in solution-based oxidative studies of ticlopidine and clopidogrel.[4][[“]]
-
Ring Cleavage Products: More aggressive oxidation can lead to the cleavage of the molecule, resulting in smaller fragments.[4]
The following diagram illustrates the primary oxidative degradation pathways.
Caption: Primary oxidative degradation pathways for the thienopyridine scaffold.
Q3: My compound's stability is highly dependent on pH in aqueous solutions. What pH range should I target for optimal stability?
Answer: The stability of this compound analogues in solution is significantly influenced by pH due to the potential for acid- or base-catalyzed hydrolysis.[12][13]
-
Expertise & Experience: While the core tetrahydrothieno[2,3-c]pyridine ring is relatively stable against hydrolysis, many analogues contain ester or amide functional groups that are highly susceptible. Ester groups, in particular, will readily hydrolyze under both acidic and basic conditions to form the corresponding carboxylic acid, which is often inactive.[12] The ionization state of the molecule changes with pH, which can alter degradation pathways.[12]
-
Trustworthiness: To determine the optimal pH, you must perform a pH-rate profile study. This involves dissolving your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring the rate of degradation at a constant temperature. The pH at which the degradation rate is lowest is your target for formulation. For many ester-containing compounds, this "V-shaped" profile often shows maximum stability in the mid-pH range (pH 4-6).[8]
Q4: I'm concerned about photostability. Are these compounds light-sensitive, and how can I test for it?
Answer: Yes, compounds with aromatic and heteroaromatic rings, like the thienopyridine scaffold, have the potential to be photosensitive.[14][15]
-
Expertise & Experience: Photodegradation can occur through photo-oxidation or photoisomerization. The thiophene ring can absorb UV light, leading to the formation of reactive species that can trigger degradation cascades.
-
Trustworthiness: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance (solid and in solution) to a controlled light source that provides both cool white fluorescent and near-UV light. A dark control sample, protected from light, must be tested in parallel to differentiate between light-induced and thermal degradation.[16] Analysis by a validated stability-indicating HPLC method is required to quantify any degradation.[15]
Troubleshooting Guide: Experimental Scenarios
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Unexpected peak growth in HPLC chromatogram during routine analysis. | 1. Oxidative Degradation: Air exposure in solution or on the autosampler. 2. Metal Ion Contamination: Trace metals in solvents or from equipment can catalyze oxidation. | 1. Use Freshly Prepared Solutions: Prepare samples immediately before analysis. 2. Inert Sample Vials: Use amber vials and consider flushing with nitrogen or argon. This minimizes exposure to oxygen and light. 3. Add a Chelator: Spike your mobile phase or sample diluent with a low concentration (e.g., 0.1 mM) of EDTA to sequester metal ions that can catalyze degradation.[8] |
| Poor mass balance in forced degradation studies (sum of impurities and API < 95%). | 1. Formation of Non-UV Active Degradants: Some degradation pathways may yield products without a chromophore. 2. Formation of Volatile Degradants: Small fragments may be lost during the experiment. 3. Precipitation of Degradants: Degradation products may be insoluble in the analysis solvent. | 1. Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to see non-chromophoric species. 2. Analyze by Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample. 3. Check for Precipitation: Visually inspect stressed samples. If solids are present, attempt to dissolve them in a stronger solvent (e.g., DMSO) for analysis. |
| API is stable as a free base but degrades rapidly as a hydrochloride salt. | 1. Hygroscopicity: The salt form may be more hygroscopic, and absorbed water can facilitate hydrolytic or oxidative degradation. 2. Catalytic Effect of Counterion: The chloride ion can participate in oxidative degradation pathways.[4][5] | 1. Conduct a Salt Screen: Synthesize and test the stability of alternative salt forms (e.g., mesylate, tosylate, hydrogensulfate) which may be less hygroscopic or reactive.[4] 2. Control Humidity: Store the HCl salt under controlled, low-humidity conditions (e.g., in a desiccator with P₂O₅). 3. Co-process with Excipients: Consider formulating with excipients that act as moisture trappers.[8][[“]] |
Experimental Protocols
Protocol 1: Forced Oxidation Study in Solution
This protocol provides a self-validating framework for assessing the oxidative stability of a this compound analogue.
-
Objective: To identify potential oxidative degradation products and determine the primary degradation pathway.
-
Principle: The compound is subjected to an oxidizing agent under controlled conditions. A target degradation of 10-20% is ideal to ensure that secondary degradation is minimized while providing sufficient degradant for characterization.[10][16]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the test compound in acetonitrile (or another appropriate organic solvent) to a concentration of 1 mg/mL.
-
-
Preparation of Stressor:
-
Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in water.
-
-
Sample Treatment & Incubation:
-
Test Sample: To a 1 mL aliquot of the stock solution in a sealed vial, add 100 µL of the 3% H₂O₂ solution.
-
Control Sample (Unstressed): To a 1 mL aliquot of the stock solution, add 100 µL of water.
-
Incubate both vials at 40°C. Monitor the reaction by analyzing aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). The goal is to achieve 10-20% degradation of the parent peak.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC-UV/MS method.[17]
-
-
Data Interpretation (Self-Validation):
-
Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector to ensure the method is specific.
-
Mass Balance: Calculate the mass balance at the final time point: Mass Balance (%) = [(Area_Parent_Final / Area_Parent_Initial) * 100] + Σ(Area_Degradant_i / Area_Parent_Initial * 100). A result between 95-105% indicates a good, self-validating study where all major products have been detected.[10]
-
Identify Degradants: Use the MS data to propose structures for the observed degradation products (e.g., look for M+16, M+32).
-
Caption: Experimental workflow for a forced oxidation stability study.
Protocol 2: Formulation Strategy - pH Optimization
-
Objective: To improve the stability of an analogue with a hydrolysable functional group (e.g., an ester) in an aqueous formulation.
-
Principle: By identifying the pH of maximum stability, a buffered formulation can be developed to maintain that pH and minimize degradation.[8][12]
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8 at 1 pH unit intervals. Ensure the buffer strength is sufficient (e.g., 50 mM) to resist pH changes.[8]
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike a small volume of the stock solution into each buffer to create the final test solutions. The final concentration of the organic solvent should be low (<5%) to minimize its effect on stability.
-
-
Stability Study:
-
Store all samples at an accelerated temperature (e.g., 50°C) to increase the degradation rate.
-
Include a t=0 sample for each pH point, which is analyzed immediately after preparation.
-
Analyze samples at predetermined time points (e.g., 1, 3, 7, 14 days) using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining API concentration versus time. The slope of this line is the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
-
Formulation Decision:
-
Select a pharmaceutically acceptable buffer system that can maintain the identified optimal pH for the intended shelf life of the product.[8]
-
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. PubMed Central. [Link]
-
(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]
-
The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? | Request PDF. ResearchGate. [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed. [Link]
-
Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. [Link]
-
Metabolic differences of current thienopyridine antiplatelet agents. PubMed. [Link]
-
The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?. Elsevier. [Link]
-
Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. [Link]
-
Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39. PubMed. [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. National Institutes of Health (NIH). [Link]
-
Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. PubMed. [Link]
-
Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22). ResearchGate. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health (NIH). [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
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(A) The chemical stability of compounds 1−5. (B) The photostability of... ResearchGate. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
-
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link]
-
Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate. PubMed. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. National Institutes of Health (NIH). [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry Europe. [Link]
Sources
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- 2. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. longdom.org [longdom.org]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Optimization of Crystallization Conditions for Thienopyridine Final Products
Welcome to the Technical Support Center for the crystallization of thienopyridine final products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the crystallization of this important class of active pharmaceutical ingredients (APIs). Our goal is to empower you with the scientific understanding and practical methodologies to achieve robust and reproducible crystallization processes, leading to final products with the desired physical and chemical properties.
Introduction to Thienopyridine Crystallization
Thienopyridines, such as clopidogrel, prasugrel, and ticagrelor, are a critical class of antiplatelet agents. The final physical form of these APIs is of utmost importance as it can significantly impact their stability, solubility, dissolution rate, and ultimately, their bioavailability. Crystallization is the pivotal final step in the manufacturing process that defines these critical quality attributes. However, achieving a consistent and desired crystalline form can be challenging due to factors like polymorphism, solvent effects, and the presence of impurities. This guide will provide a structured approach to understanding and overcoming these challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your crystallization experiments. Each problem is followed by an explanation of the potential causes and a step-by-step protocol to resolve the issue.
Issue 1: My thienopyridine product is "oiling out" or forming an amorphous precipitate instead of crystals.
Q: Why is my product forming an oil or an amorphous solid instead of crystallizing?
A: "Oiling out" or the formation of an amorphous precipitate is a common issue that arises from excessively high supersaturation. When the concentration of the thienopyridine in the solution is far above its solubility limit, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they rapidly crash out of the solution as a disordered, often sticky, oil or a fine, non-crystalline powder. This is particularly prevalent in anti-solvent crystallization when the anti-solvent is added too quickly. For instance, during the reactive crystallization of clopidogrel hydrogen sulfate, a labile white precipitate can quickly turn into a heavy viscous oil phase if not controlled.[1]
Experimental Protocol to Resolve Oiling Out:
-
Reduce the Rate of Supersaturation Generation:
-
Cooling Crystallization: Decrease the cooling rate to allow molecules more time to arrange into a crystal lattice.
-
Anti-Solvent Crystallization: Add the anti-solvent at a much slower, controlled rate. For example, in the crystallization of ticagrelor, the rate of anti-solvent addition is a critical parameter to obtain spherical particles instead of needles.[2]
-
Reactive Crystallization: Control the addition rate of the precipitating agent (e.g., sulfuric acid for clopidogrel bisulfate) to maintain a lower level of supersaturation.[1]
-
-
Increase the Crystallization Temperature: While seemingly counterintuitive, operating at a slightly higher temperature can increase the solubility of the thienopyridine, thereby reducing the level of supersaturation and promoting more controlled crystal growth.
-
Seeding: Introduce a small quantity of seed crystals of the desired polymorphic form into the solution just before or at the point of reaching supersaturation. Seeding provides a template for crystallization to occur, bypassing the high energy barrier of primary nucleation and guiding the formation of the desired crystal form.
-
Solvent System Optimization:
-
Choose a solvent in which the thienopyridine has moderate, rather than extremely high, solubility.
-
In an anti-solvent system, select an anti-solvent that is a weaker non-solvent for the thienopyridine to allow for more gradual precipitation.
-
Issue 2: I am obtaining the wrong polymorphic form of my thienopyridine.
Q: How can I control the polymorphic outcome of my crystallization process?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for thienopyridines. Different polymorphs can have significantly different physical properties. For example, clopidogrel bisulfate has at least six known polymorphs, with Form I and Form II being the most common.[3] The polymorphic outcome is primarily influenced by thermodynamic and kinetic factors, which can be manipulated through careful control of the crystallization conditions.
Key Controlling Factors for Polymorphism:
-
Temperature: Temperature is a critical factor, especially for enantiotropically related polymorphs where the relative stability of the forms changes with temperature. For clopidogrel bisulfate, Form II is generally obtained below 25°C, while Form I is favored above 35°C.[3][4]
-
Solvent: The choice of solvent can dictate the resulting polymorph. For instance, prasugrel hydrochloride can be crystallized as Form B from ethyl acetate or 2-propyl acetate, while other solvents might yield different forms.[5]
-
Supersaturation: High levels of supersaturation often lead to the formation of metastable polymorphs, while lower supersaturation favors the growth of the more stable form.
Experimental Protocol for Polymorph Control:
-
Temperature Screening: Perform crystallization experiments at various temperatures to identify the temperature range in which the desired polymorph is thermodynamically stable. For example, to obtain polymorphically pure Form II of ticagrelor, it is essential to maintain the temperature between 45-55°C during crystallization.[2]
-
Solvent Screening: Systematically screen a range of solvents and solvent/anti-solvent mixtures. For clopidogrel bisulfate, using ethanol as a solvent and a mixture of isopropyl alcohol (IPA) and n-hexane as an anti-solvent can yield Form I.[3][4]
-
Controlled Supersaturation:
-
Employ a slow cooling or anti-solvent addition rate to maintain a low level of supersaturation.
-
Consider using a reactive crystallization approach where the reactant is added slowly to control the formation of the desired polymorph.[1]
-
-
Seeding: Seeding with the desired polymorph is a powerful technique to ensure the crystallization of that specific form.
Issue 3: My final product has poor crystal morphology (e.g., needles, plates) leading to filtration and handling issues.
Q: How can I improve the crystal shape of my thienopyridine product?
A: Crystal habit, or the external shape of the crystals, is crucial for downstream processing such as filtration, drying, and formulation. Needle-like or plate-like crystals can lead to poor flowability, difficult filtration, and low bulk density. The goal is often to obtain more equant or spherical crystals. Crystal habit is influenced by the solvent system, impurities, and the rate of crystal growth.
Experimental Protocol to Improve Crystal Morphology:
-
Solvent System Modification: The solvent can significantly influence which crystal faces grow faster. Experiment with different solvents or solvent mixtures. For ticagrelor, the choice of solvent can be used to tune the crystal habit.[6]
-
Anti-Solvent Selection and Addition Rate: In anti-solvent crystallization, the choice of anti-solvent and its addition rate are critical. For clopidogrel bisulfate, a mixture of IPA and n-hexane as an anti-solvent can promote the formation of spherical agglomerates.[3][4] A slower addition of the anti-solvent generally favors the growth of more well-formed crystals.
-
Stirring Rate (Agitation): The stirring rate affects mass transfer and can influence crystal morphology. For clopidogrel bisulfate, varying the stirring speed between 500 and 800 rpm was explored to optimize spherical crystallization.[3][4]
-
Impurity Control: Even small amounts of impurities can adsorb to specific crystal faces and inhibit their growth, leading to changes in crystal habit. Ensure the purity of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to characterize thienopyridine crystals?
A1: A combination of techniques is essential for comprehensive characterization:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form of a crystalline solid. Each polymorph has a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions. For example, DSC can distinguish between Form I and Form II of clopidogrel bisulfate by their different melting endotherms.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvents or water in the crystal structure (solvates or hydrates).
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to differentiate between polymorphs based on differences in their vibrational spectra. It has been successfully used for the quantification of Form I in mixtures with Form II of clopidogrel bisulfate.[7]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, allowing for the determination of crystal morphology and size.
Q2: How do impurities affect the crystallization of thienopyridines?
A2: Impurities can have several detrimental effects on crystallization:
-
Inhibition of Nucleation and Growth: Impurities can increase the induction time for nucleation and slow down the crystal growth rate.
-
Alteration of Crystal Habit: As mentioned earlier, impurities can selectively adsorb to certain crystal faces, altering the crystal shape.
-
Induction of a Different Polymorph: Impurities can sometimes favor the crystallization of a less stable polymorphic form.
-
Incorporation into the Crystal Lattice: This leads to a decrease in the purity of the final product.
Q3: What is a good starting point for solvent selection for thienopyridine crystallization?
A3: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Common solvents used for thienopyridines include:
For anti-solvent crystallization, common anti-solvents include:
A systematic approach involves determining the solubility of the thienopyridine in a range of solvents at different temperatures to construct a solubility curve.
Q4: What is the role of supersaturation in controlling crystal size?
A4: Supersaturation is the driving force for both nucleation (the formation of new crystals) and crystal growth.
-
High Supersaturation: At high supersaturation, the rate of nucleation is often faster than the rate of crystal growth. This leads to the formation of a large number of small crystals.
-
Low Supersaturation: At low supersaturation, crystal growth is favored over nucleation. This results in the formation of fewer, larger crystals.
Therefore, to obtain larger crystals, it is generally desirable to maintain a low level of supersaturation throughout the crystallization process.
Data Summary and Visualization
Table 1: Solvent Systems and Conditions for Thienopyridine Crystallization
| Thienopyridine | Solvent System | Temperature | Polymorphic Form | Reference |
| Clopidogrel Bisulfate | Ethanol / IPA-Hexane | > 35°C | Form I | [3][4] |
| Clopidogrel Bisulfate | Ethanol / IPA-Hexane | < 25°C | Form II | [3][4] |
| Prasugrel HCl | Ethyl Acetate / Ethanolic HCl | 20-25°C | Form B | [5] |
| Prasugrel HCl | Acetone / 36% HCl | 40°C | Crystal B1 | [5] |
| Ticagrelor | Acetonitrile / n-Heptane | 45-55°C | Form II | [2] |
| Ticagrelor | Ethanol / Water | Ambient | Form V | [10][11] |
Diagrams
Caption: A workflow diagram illustrating the troubleshooting process for common crystallization issues.
Caption: Key factors influencing the polymorphic outcome of crystallization.
References
-
Simple and Efficient Spherical Crystallization of Clopidogrel Bisulfate Form-I via Anti-Solvent Crystallization Method. MDPI. [Link]
-
Investigation of the Polymorphic Transformation of the Active Pharmaceutical Ingredient Clopidogrel Bisulfate Using the Ionic Liquid AEImBF4. Crystal Growth & Design - ACS Publications. [Link]
- A method for the preparation of prasugrel hydrochloride in polymorphous form b.
- Process for production of prasugrel hydrochloride having high purity.
-
Synthesis of the Polymorphic Forms of Clopidogrel Hydrogen Sulfate Through Reactive Crystallization and Transformation. [Link]
- Process for the preparation of prasugrel and several novel crystalline forms of prasugrel hydrochloride.
-
Qualitative and quantitative analysis of clopidogrel bisulphate polymorphs. [Link]
-
Simple and Efficient Spherical Crystallization of Clopidogrel Bisulfate Form-I via Anti-Solvent Crystallization Method. ResearchGate. [Link]
- Crystalline Forms Of Prasugrel Salts.
- Crystalline form of prasugrel hydrobromide, preparation and application thereof.
- Spherical ticagrelor particles.
- Crystalline form of ticagrelor and manufacturing method and usage thereof.
-
Impact of Crystal Habit on Solubility of Ticagrelor. MDPI. [Link]
- Novel crystalline form of ticagrelor.
- An improved process for the preparation of prasugrel hydrochloride and its intermediates.
- Crystalline forms of prasugrel salts.
-
Solubility Measurement of Crystal Form II and Form V Ticagrelor in Several Pure Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Prasugrel charactherization: Reference substance and pharmaceutical. JOCPR. [Link]
-
Preparation, Characterization and Evaluation of Prasugrel Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability. Auctores. [Link]
-
Guide for crystallization. [Link]
-
Experimental Conditions for Spherical Crystallization of Clopidogrel... ResearchGate. [Link]
-
Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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- 9. WO2018178997A1 - Novel crystalline form of ticagrelor - Google Patents [patents.google.com]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Quantitative Analysis of Thienopyridine Isomers
Welcome to the technical support center for the quantitative analysis of thienopyridine isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, refine, and troubleshoot methods for these critical antiplatelet agents. Thienopyridines, including clopidogrel, prasugrel, and ticagrelor, are cornerstones in the management of acute coronary syndromes.[1][2][3] However, their structural complexity, including the presence of chiral centers and the potential for process-related impurities and degradation products, presents significant analytical challenges.[4][5]
Ensuring the stereochemical purity and accurately quantifying related substances is not merely a regulatory requirement; it is fundamental to guaranteeing the safety and efficacy of the final drug product. This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of thienopyridine analysis.
The Challenge of Isomeric Separation
Thienopyridine drugs and their related substances are often structurally similar, differing only by the spatial arrangement of atoms (enantiomers/diastereomers) or minor modifications to the parent structure. Prasugrel, for instance, is a prodrug that is metabolized into a pharmacologically active form, which itself has multiple stereoisomers.[4] Clopidogrel contains a stereocenter, and its therapeutic activity resides primarily in the (S)-enantiomer.[6][7] Ticagrelor, while not a prodrug, can have its own unique process-related impurities.[5][8][9] These subtle differences demand high-resolution analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve adequate separation and quantification.[10]
Caption: Structural relationships of key thienopyridine drugs.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC or LC-MS analysis of thienopyridines.
Peak Shape Problems
Q: My analyte peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing is one of the most common chromatographic problems and usually points to undesirable secondary interactions between the analyte and the stationary phase, or issues within the HPLC system.
-
Cause 1: Silanol Interactions. The thienopyridine structure contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based columns (like C18). This is a primary cause of tailing for basic compounds.
-
Solution A (pH Adjustment): Lower the mobile phase pH to around 2.5-4.0 using a buffer like phosphate or formate.[11] At this pH, the basic nitrogens on your analyte will be protonated (positively charged), but more importantly, the silanol groups on the stationary phase will be non-ionized, minimizing the secondary ionic interactions.
-
Solution B (Use End-capped Columns): Employ a high-quality, modern, end-capped C18 or C8 column. End-capping "masks" most of the residual silanols, providing a more inert surface. Columns like a Hypersil BDS C18 are often cited for this purpose.[6][11]
-
Solution C (Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[11] The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. Caution: TEA is not suitable for LC-MS analysis due to ion suppression.
-
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a tailed peak shape.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts to see if the peak shape improves.
-
-
Cause 3: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column.[12] If contamination is suspected, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol), but always check the column manufacturer's guidelines first.
-
Q: I'm seeing split or shouldered peaks for what should be a single isomer. How do I diagnose and resolve this?
A: Peak splitting or shouldering suggests that a portion of the analyte band is traveling through the column at a different velocity than the main band.
-
Cause 1: Column Inlet Frit Blockage or Void. A partially blocked inlet frit or a void (a settled area of packing material) at the top of the column can cause the sample to be distributed unevenly, leading to a split peak.
-
Solution: First, try reversing the column (if the manufacturer permits) and flushing it with a compatible solvent at a low flow rate to dislodge any particulate matter. If this fails, the column may need to be replaced. Using in-line filters and guard columns can prevent this issue.[13]
-
-
Cause 2: Injection Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile sample injected into a 30% acetonitrile mobile phase), it can cause localized distortion of the chromatography.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[13] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Cause 3: Co-elution with an Unresolved Impurity. The shoulder could be a closely eluting, unresolved isomer or impurity.
-
Solution: Systematically optimize your method to improve resolution. This can involve adjusting the mobile phase organic content, changing the pH, or switching to a column with a different selectivity (e.g., a phenyl-hexyl phase). A photodiode array (PDA) detector can help diagnose this by checking for peak purity across the entire peak.
-
Retention Time & Resolution Issues
Q: My retention times are drifting over the course of an analytical run. What should I check?
A: Unstable retention times compromise the reliability and validity of your quantitative data. The cause is often environmental or instrumental.
-
Cause 1: Inadequate Column Equilibration. This is especially common in gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.
-
Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column after a gradient run.[13]
-
-
Cause 2: Temperature Fluctuations. Column temperature has a significant effect on retention. Even minor changes in ambient lab temperature can cause drift.
-
Cause 3: Mobile Phase Composition Change. This can happen if solvents evaporate or if the online mixing pump is not performing correctly.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[14] If you suspect the pump, you can verify its performance by running a gradient with a UV-absorbing compound (like acetone) in one of the channels and monitoring the baseline.[12]
-
-
Cause 4: Column Aging. Over time, the bonded phase of the column can hydrolyze or be stripped, leading to a gradual change in retention.
-
Solution: Monitor column performance (e.g., peak shape, backpressure, efficiency) over its lifetime. If performance degrades beyond acceptable limits, the column must be replaced.
-
Baseline & Sensitivity Problems
Q: My baseline is very noisy, making it difficult to integrate small impurity peaks. What are the common culprits?
A: A noisy baseline directly impacts your limit of quantification (LOQ). The source can be the mobile phase, the pump, or the detector.
-
Cause 1: Dissolved Gas in the Mobile Phase. As the mobile phase moves from high pressure (in the column) to low pressure (in the detector cell), dissolved gases can come out of solution, forming bubbles that cause baseline noise.
-
Solution: Degas your mobile phase thoroughly before use, either by sparging with helium, sonication, or vacuum filtration.[15] Most modern HPLC systems have an integrated online degasser, but ensuring it is functioning correctly is crucial.
-
-
Cause 2: Pump Malfunction. Poorly mixed solvents or pressure fluctuations from the pump can manifest as a noisy or cycling baseline.
-
Solution: Purge the pump to remove any air bubbles. Check for leaks, particularly around pump seals, which can be identified by salt crystal buildup if you are using buffers.[13]
-
-
Cause 3: Detector Issues. A dirty flow cell or a failing lamp (in a UV detector) can be a source of noise.
-
Solution: Flush the detector flow cell with an appropriate cleaning solvent (e.g., isopropanol). If the lamp energy is low, it may need replacement.[14]
-
Frequently Asked Questions (FAQs)
This section covers broader topics related to method development, optimization, and validation for thienopyridine isomers.
Caption: Logical workflow for thienopyridine isomer method development.
Method Development & Optimization
Q: What is a good starting point for developing a stability-indicating RP-HPLC method for a thienopyridine drug and its impurities?
A: A solid starting point leverages the known chemistry of thienopyridines. The following conditions provide a robust foundation for further optimization:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS, Sunfire C18)[4][6] | Provides good hydrophobic retention and is widely available. The 250 mm length offers high efficiency for resolving complex mixtures. |
| Mobile Phase A | 10-20 mM Potassium Phosphate or Ammonium Acetate buffer | Buffers the mobile phase to ensure consistent ionization of the analytes and silanols.[11] Acetate is MS-friendly. |
| Mobile Phase B | Acetonitrile (ACN) | ACN generally provides better peak shape and lower backpressure than methanol for these compounds. |
| pH | Adjusted to 2.5 - 4.0 with phosphoric or formic acid | Suppresses silanol activity and ensures the basic thienopyridine nitrogen is consistently protonated, leading to sharp, reproducible peaks.[11] |
| Detection | UV/PDA at ~220 nm or 240 nm | Thienopyridines have strong absorbance in this region, providing good sensitivity for the parent drug and related substances.[4][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time variability.[4] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 40 min) | A broad gradient is excellent for initial screening to see all potential impurities. It can be sharpened later to reduce run time. |
Q: How should I approach a forced degradation study for a thienopyridine?
A: Forced degradation (or stress testing) is essential for developing a stability-indicating method.[16] The goal is to generate potential degradation products without completely destroying the main compound. Aim for 10-20% degradation.[17] The study, as recommended by ICH guidelines, should include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.[6]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.[6]
-
Oxidation: 3-5% H₂O₂ at room temperature or slightly elevated temperature.[6][18]
-
Thermal Stress: Dry heat (e.g., 80-100°C) for 24-48 hours.
-
Photostability: Expose the drug substance/product to UV and visible light as per ICH Q1B guidelines.
Analyze all stressed samples against an unstressed control. The method is considered "stability-indicating" if you can resolve all the degradation products from the parent peak and from each other. Peak purity analysis using a PDA detector is crucial here.[16]
Chiral Separations
Q: How can I separate the R- and S-enantiomers of clopidogrel?
A: Enantiomeric separation requires a chiral environment. This is typically achieved in one of two ways in liquid chromatography:
-
Chiral Stationary Phase (CSP): This is the most common and effective method. Columns with chiral selectors immobilized on the silica surface create transient, diastereomeric complexes with the enantiomers, causing them to have different retention times. For clopidogrel and similar compounds, polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD) are highly effective.[19]
-
Chiral Mobile Phase Additive (CMPA): A chiral selector, such as beta-cyclodextrin, is added directly to the mobile phase.[7] The enantiomers form diastereomeric inclusion complexes in the mobile phase, which can then be separated on a standard achiral column (like C18). While less common, this can be a cost-effective alternative if a suitable CSP is not available. A study successfully used isopropanol-0.5 mM beta-cyclodextrin (6:4, v/v) as a mobile phase on thin-layer chromatography (TLC) plates, a principle that can be adapted to HPLC.[7]
Method Validation
Q: What are the key parameters I need to validate for a quantitative impurity method according to ICH Q2(R2)?
A: A quantitative method for impurities must be thoroughly validated to ensure it is fit for purpose. According to the ICH Q2(R2) guideline, the key validation characteristics are:[20][21]
| Validation Parameter | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., degradants, matrix). This is demonstrated through forced degradation studies and spiking experiments.[22] |
| Linearity | Demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. For impurities, this typically covers from the reporting threshold to 120% of the specification.[20] |
| Accuracy | The closeness of the test results to the true value. Usually determined by analyzing samples spiked with a known amount of the impurity (recovery study). Typical recovery is 98-102%.[23] |
| Precision | The degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[20] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C), providing an indication of its reliability during normal usage. |
Example Protocol & Data Tables
Protocol: General RP-HPLC-UV Method for Clopidogrel and its Carboxylic Acid Metabolite
This protocol is adapted from validated methods and serves as an excellent starting point.[6][24]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM phosphoric acid buffer. Adjust the pH to 2.6 with 85% orthophosphoric acid. Filter through a 0.22 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mobile Phase C: Methanol (HPLC Grade).
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a target concentration of ~100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates (efficiency) should be ≥ 2000.
-
Table: Example Acceptance Criteria for Method Validation (Impurity Method)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90.0% - 110.0% at the LOQ level; 95.0% - 105.0% at higher levels. |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Retention times and peak areas should remain within predefined SST limits after deliberate small changes to the method. |
References
-
Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. (NIH) [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (ResearchGate) [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (PMC - PubMed Central) [Link]
-
Analysis of prasugrel by chromatography - Review. (ResearchGate) [Link]
-
Troubleshooting and Performance Improvement for HPLC. (Aurigene Pharmaceutical Services) [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (ACS Publications) [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (IJNRD) [Link]
-
A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. (Taylor & Francis Online) [Link]
-
HPLC Troubleshooting Guide. (SCION Instruments) [Link]
-
HPLC Troubleshooting Guide. (ACE HPLC) [Link]
-
HPLC Troubleshooting Guide. (Restek) [Link]
-
Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metab. (SciSpace) [Link]
-
Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (PMC - NIH) [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF CLOPIDOGREL BISULPHATE. (Malaysian Journal of Analytical Sciences) [Link]
-
Method Development and Validation for the Quantification of Clopidogrel Bisulphate in Bulk and its Dosage form. (PharmaHealthSciences) [Link]
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. (ResearchGate) [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (BioProcess International) [Link]
-
Ticagrelor. (PubChem - NIH) [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (Crimson Publishers) [Link]
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. (PMC - NIH) [Link]
-
Quantitative comparison of clopidogrel 600 mg, prasugrel and ticagrelor, against clopidogrel 300 mg on major adverse cardiovascular events and bleeding in coronary stenting: synthesis of CURRENT-OASIS-7, TRITON-TIMI-38 and PLATO. (PubMed) [Link]
-
Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. (ResearchGate) [Link]
-
ANALYTICAL METHODS OF TICAGRELOR: A REVIEW. (IJPSR) [Link]
-
Center for Drug Evaluation and Research - NDA 22-307. (FDA) [Link]
-
A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (PubMed) [Link]
-
Validation of Analytical Methods: A Review. (Gavin Publishers) [Link]
-
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (ASEAN) [Link]
-
Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. (ACS Publications) [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (MDPI) [Link]
-
Quantitation of 122 Drugs in Urine by Triple Quadrupole Mass Spectrometry. (LabRulez) [Link]
-
Validation of Analytical Procedures / General Information. (Japanese Pharmacopoeia) [Link]
-
Validation of Analytical Methods. (ResearchGate) [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (PMC - NIH) [Link]
-
Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. (Semantic Scholar) [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (European Medicines Agency) [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (HELIX Chromatography) [Link]
- Enantiomeric Recognition of Racemic 4-Aryl-1,4-dihydropyridine Derivatives via Chiralpak AD-H St
-
Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. (MDPI) [Link]
-
Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive. (ResearchGate) [Link]
-
Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (PubMed) [Link]
-
Prasugrel. (StatPearls - NCBI Bookshelf) [Link]
-
Quantitative analysis of some pharmaceuticals by the HPLC method. (ResearchGate) [Link]
-
Quantitative and qualitative analysis of common peaks in chemical fingerprint of Yuanhu Zhitong tablet by HPLC-DAD-MS/MS. (ResearchGate) [Link]
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- 1. Quantitative comparison of clopidogrel 600 mg, prasugrel and ticagrelor, against clopidogrel 300 mg on major adverse cardiovascular events and bleeding in coronary stenting: synthesis of CURRENT-OASIS-7, TRITON-TIMI-38 and PLATO - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Efficiency of Coupling Reactions with the Thienopyridine Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the versatile thienopyridine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions involving this important heterocyclic core. The inherent electronic properties of the thienopyridine system, including the potential for the pyridine nitrogen to coordinate with the palladium catalyst, present unique challenges that require careful optimization of reaction conditions.[1] This resource is designed to explain the causality behind experimental choices and provide validated protocols to enhance your reaction efficiency and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions about coupling reactions with thienopyridine substrates.
Q1: Why are cross-coupling reactions on thienopyridine substrates often challenging?
A1: The primary challenge arises from the electronic nature of the thienopyridine core. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1] This effect can reduce the catalytic activity, leading to sluggish or incomplete reactions. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of adjacent C-H and C-halogen bonds, sometimes making oxidative addition more difficult compared to simple aryl halides.[1][2]
Q2: Which halogen on a di-halogenated thienopyridine is generally more reactive?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl.[3] For a thienopyridine substituted with both bromine and chlorine, the C-Br bond is typically more reactive and will preferentially undergo oxidative addition due to its lower bond dissociation energy.[1][4] This allows for regioselective functionalization.
Q3: How can I monitor the progress of my thienopyridine coupling reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method. It's advisable to co-spot your starting material(s) and the reaction mixture on the TLC plate to accurately track the consumption of reactants and the formation of the product. Visualization can often be achieved using a UV lamp (254 nm), as the conjugated aromatic systems of both reactants and products are typically UV-active.[5][6] Staining with potassium permanganate or phosphomolybdic acid can also be effective for visualizing a broader range of compounds.[7][8] For more quantitative analysis, GC-MS or LC-MS are recommended.[1]
Q4: What are common side reactions to be aware of?
A4: Besides catalyst deactivation, several side reactions can reduce your yield:
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[1]
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can produce undesired dimers.[1][9] This is often exacerbated by the presence of oxygen.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[1]
Part 2: Troubleshooting Guides for Specific Coupling Reactions
This section provides detailed troubleshooting advice in a Q&A format for common palladium-catalyzed cross-coupling reactions involving the thienopyridine core.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. However, its application to thienopyridine substrates requires careful optimization.
Q: My Suzuki-Miyaura reaction with a chloro-thienopyridine is giving a low yield. What are the primary causes and how can I improve it?
A: Low yields with chloro-thienopyridines are common due to the strength of the C-Cl bond, which makes the oxidative addition step challenging.[1][10] Here’s a systematic approach to troubleshooting:
-
Catalyst System is Key: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[2] You need a highly active catalyst system.
-
Palladium Source: Use Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. They promote the difficult oxidative addition of the C-Cl bond and stabilize the palladium center, preventing deactivation by the pyridine nitrogen.[1] Good choices include SPhos , XPhos , and RuPhos .[1] A higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can also be beneficial.
-
-
Base Selection: The choice of base is critical.
-
Solvent System: A mixture of an aprotic organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[12]
-
Recommended Solvents: 1,4-Dioxane/H₂O or Toluene/H₂O are common and effective choices.[1] Ensure your organic solvent is anhydrous and degassed.
-
-
Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage.[1]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling reactions.
Table 1: Comparison of Reaction Parameters for Suzuki Coupling of Halogenated Pyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [11] |
| 3-Bromo-2-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 | [11] |
| 2,3,5-trichloropyridine | Pd(OAc)₂ (2) | - | K₂CO₃ | H₂O | 100 | 95 | [10] |
II. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.
Q: I'm attempting a Buchwald-Hartwig amination on a thienopyridine halide with a primary amine and observing significant side products. What should I consider?
A: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent, especially with heteroaryl substrates.[13][14]
-
Ligand Selection is Critical: The choice of ligand can influence the selectivity and efficiency of the reaction.
-
Base Compatibility: Strong bases are required, but their choice can impact sensitive functional groups.
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[16] However, they can be incompatible with ester or nitro groups.
-
Milder Conditions: For base-sensitive substrates, exploring weaker bases like K₃PO₄ or using a soluble organic base like DBU might be beneficial, although this may require further optimization of other parameters.[17][18]
-
-
Solvent Choice: Anhydrous, aprotic solvents are standard.
-
Recommended Solvents: Toluene, 1,4-dioxane, or THF are commonly employed.[14] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst and ligand.
-
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-thienopyridine
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry, 2-necked flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5-10 minutes.
-
Reagent Addition: Add the chloro-thienopyridine substrate (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
III. Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds.
Q: My Sonogashira reaction with a bromo-thienopyridine is sluggish and I'm observing significant alkyne homocoupling. How can I optimize this?
A: Sluggish reactions and homocoupling are common issues in Sonogashira couplings. Here are some key optimization strategies:
-
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system.
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.[19]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the typical co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[20] Ensure your CuI is fresh and of high purity.
-
-
Copper-Free Conditions: To avoid alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst, you can switch to copper-free conditions. This, however, may require a more active palladium catalyst system.
-
Ligand Choice: For copper-free systems, bulky, electron-rich ligands such as cataCXium A can be effective.[21]
-
-
Base and Solvent: An amine base is typically used, which also often serves as the solvent or co-solvent.
-
Common Choices: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are frequently used.[22]
-
Solvent: DMF or THF can be used as co-solvents.
-
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling of the alkyne.[20][23]
Catalytic Cycles: Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira coupling reaction.
IV. Heck Coupling
The Heck reaction allows for the arylation of alkenes.
Q: I am trying to perform a Heck coupling between a bromo-thienopyridine and methyl acrylate, but the reaction is not proceeding cleanly. What are the critical parameters?
A: The Heck reaction is highly dependent on the catalyst, base, solvent, and any additives.[24]
-
Catalyst and Ligand: While ligand-free conditions using Pd(OAc)₂ can sometimes work, especially with aryl iodides, aryl bromides often require a ligand.[25][26]
-
Ligand Choice: Triphenylphosphine (PPh₃) is a common choice. For more challenging substrates, bulky, electron-rich phosphines like P(t-Bu)₃ can be highly effective, especially for less reactive aryl chlorides.[8]
-
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents are generally preferred.
-
Recommended Solvents: DMF, NMP, DMA, or dioxane are common choices.[24]
-
-
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride can sometimes improve reaction rates and yields, especially under Jeffery conditions.[24]
Experimental Protocol: Heck Coupling of a Bromo-thienopyridine with an Acrylate
This protocol is a general starting point based on typical Heck reaction conditions.
-
Reaction Setup: In a Schlenk tube, combine the bromo-thienopyridine (1.0 equiv.), the acrylate (1.5 equiv.), Pd(OAc)₂ (1-2 mol%), PPh₃ (2-4 mol%), and K₂CO₃ (2.0 equiv.).[21]
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the progress by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[21]
V. Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important and atom-economical method for functionalizing heterocycles.
Q: I want to perform a direct C-H arylation on the thiophene ring of a thienopyridine. How can I control the regioselectivity?
A: Regioselectivity in C-H activation of thienopyridines is a significant challenge due to multiple available C-H bonds with similar reactivities.[27][28] The outcome is highly dependent on the reaction conditions.
-
Controlling Regioselectivity:
-
C2 vs. C3 Arylation: Studies have shown that it's possible to achieve selective arylation at either the C2 or C3 position of the thiophene ring by carefully tuning the reaction conditions.[27]
-
Catalyst and Additives: The combination of Pd(OAc)₂ with ligands and additives is key. For example, in some systems, a cationic palladium catalyst has been shown to favor arylation at one position over another.[28]
-
-
Reaction Conditions for C-H Arylation:
Part 3: Purification Guide
Q: I'm having trouble purifying my final thienopyridine product by column chromatography. The compound is streaking on the column. What can I do?
A: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[29]
-
Deactivate the Silica: Before loading your sample, flush the silica gel column with your eluent containing a small amount of a volatile amine base, such as 0.5-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica.
-
Mobile Phase pH Adjustment: For HPLC, adjusting the mobile phase pH can significantly improve peak shape. Using a buffer to maintain a consistent pH is recommended.[29]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. For HPLC, polar-embedded or polymer-based columns are designed to give better peak shapes for basic analytes.[29]
References
-
Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(3), 633. [Link]
-
Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Organic & Biomolecular Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2018). ACS Catalysis, 8(11), 10196-10202. [Link]
-
Thienopyridines and thienopyrazines used in first attempts of Pd-catalyzed direct arylation. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]
-
Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. | Semantic Scholar. (2016). Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved January 12, 2026, from [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Heck Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021, December 3). Retrieved January 12, 2026, from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6). Retrieved January 12, 2026, from [Link]
-
Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018, November 16). Retrieved January 12, 2026, from [Link]
-
Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 12, 2026, from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 12, 2026, from [Link]
-
Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling Mechanism - YouTube. (2022, June 18). Retrieved January 12, 2026, from [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Cell Permeability of Tetrahydrothienopyridine Drug Candidates
Welcome to the technical support center dedicated to addressing challenges with the cell permeability of tetrahydrothienopyridine-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
1. What are the primary reasons my tetrahydrothienopyridine drug candidate is showing low cell permeability?
Low cell permeability of tetrahydrothienopyridine derivatives can often be attributed to a combination of their inherent physicochemical properties. These can include high molecular weight, a high number of hydrogen bond donors and acceptors, or a high polar surface area, all of which can hinder passive diffusion across the cell membrane.[1][2] Additionally, these compounds may be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, leading to a reduced net intracellular concentration.[3][4]
2. How can I quickly assess if my compound's basic properties are the issue?
A good first step is to evaluate your compound against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[2][5] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass under 500 daltons.
-
A logP (a measure of lipophilicity) not greater than 5.
While not absolute, these rules provide a valuable initial screening tool.[6][7] Computational tools can also be used to predict these properties before synthesis.[8][9]
3. What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][11] It exclusively assesses passive transcellular permeability and is a cost-effective, high-throughput method for early-stage screening.[12]
The Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[13][14] This model is more complex and assesses not only passive diffusion but also active transport and efflux mechanisms.[15]
A common strategy is to use PAMPA as an initial screen. If a compound shows low permeability in PAMPA, the issue is likely related to its fundamental physicochemical properties. If it has good permeability in PAMPA but poor permeability in a Caco-2 assay, this suggests that active efflux may be the problem.[15]
4. How do I confirm if my tetrahydrothienopyridine candidate is a substrate for an efflux pump like P-glycoprotein (P-gp)?
To determine if your compound is a P-gp substrate, a bi-directional Caco-2 assay is the gold standard.[13] In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (the ratio of B-A permeability to A-B permeability) greater than 2 is a strong indicator of active efflux.[14] You can further confirm this by running the assay in the presence of a known P-gp inhibitor, such as verapamil.[16][17] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
In-Depth Troubleshooting Guides
Scenario 1: My compound has poor permeability in the initial PAMPA screen.
This suggests that the physicochemical properties of your molecule are hindering its ability to passively diffuse across a lipid membrane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Detailed Steps & Explanations:
-
Analyze Physicochemical Properties:
-
Action: Calculate the molecular weight, cLogP, number of hydrogen bond donors/acceptors, and polar surface area (PSA) of your compound. In silico tools are readily available for these calculations.[18]
-
Rationale: As outlined by Lipinski's Rule of Five, molecules that are too large, too polar, or have too many hydrogen bonding groups will struggle to passively diffuse through the lipid core of a cell membrane.[1][2]
-
-
Structural Modification Strategies:
-
Action: If your compound violates Lipinski's rules, consider chemical modifications to improve its properties.
-
Rationale:
-
High Molecular Weight (>500 Da): Look for opportunities to simplify the structure without losing pharmacological activity.
-
High Polarity (PSA > 140 Ų or >10 H-bond acceptors/donors): Masking polar groups through esterification or other derivatizations can increase lipophilicity.[19]
-
Low Lipophilicity (cLogP < 1): Adding lipophilic groups can enhance partitioning into the membrane.
-
High Lipophilicity (cLogP > 5): This can lead to poor aqueous solubility and trapping within the membrane. Adding polar functional groups can help balance this.[20]
-
-
-
Assess and Improve Solubility:
-
Action: Experimentally determine the aqueous solubility of your compound. If it is low, test different formulation strategies.
-
Rationale: A compound must be in solution to partition into the membrane.[20] Low solubility in the assay buffer can lead to an underestimation of permeability.[21] Using co-solvents like DMSO can improve solubility, but concentrations should be kept low to avoid disrupting the artificial membrane.[12]
-
-
Consider a Prodrug Approach:
-
Action: If direct structural modification is not feasible, consider designing a prodrug.
-
Rationale: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[19][22] This approach can be used to temporarily mask polar functional groups that hinder permeability, with the masking group being cleaved off by enzymes once the compound is inside the cell or in systemic circulation.
-
Scenario 2: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay.
This discrepancy strongly suggests that while your compound has the right physicochemical properties for passive diffusion, it is being actively removed from the Caco-2 cells by efflux pumps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected active efflux.
Detailed Steps & Explanations:
-
Perform a Bi-directional Caco-2 Assay:
-
Action: Measure the transport of your compound from the apical (A) to the basolateral (B) side and from B to A.
-
Rationale: P-glycoprotein and other efflux transporters are located on the apical membrane of Caco-2 cells and pump substrates from the basolateral to the apical side (out of the cell).[3][17] A significantly higher B-A transport rate compared to the A-B rate indicates active efflux.[13]
-
-
Confirm with a P-gp Inhibitor:
-
Action: Repeat the bi-directional Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.
-
Rationale: P-gp inhibitors block the action of the efflux pump.[16] If your compound is a P-gp substrate, adding an inhibitor will decrease B-A transport and increase A-B transport, thus reducing the efflux ratio and confirming the mechanism of low permeability.[14]
-
Quantitative Data Summary Example:
| Compound | Assay Condition | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| Candidate X | Standard | 1.2 | 15.6 | 13.0 |
| Candidate X | + Verapamil | 8.5 | 9.1 | 1.1 |
| Propranolol | Control | 20.5 | 21.1 | 1.0 |
| Talinolol | Control | 0.5 | 12.5 | 25.0 |
Interpretation: The high efflux ratio of Candidate X is significantly reduced in the presence of verapamil, confirming it is a P-gp substrate.
-
Strategies to Mitigate Efflux:
-
Structural Modification:
-
Action: Analyze the structure-activity relationship of known P-gp substrates to identify moieties that are recognized by the pump. Make modifications to your compound to disrupt this recognition.
-
Rationale: P-gp has broad substrate specificity, but certain features, such as the presence of aromatic rings and positively charged nitrogen atoms, are common. Modifying these may reduce affinity for the transporter.
-
-
Co-administration with an Inhibitor:
-
Action: In a therapeutic context, co-administering the drug with a P-gp inhibitor could be a viable strategy.
-
Rationale: This is a clinical strategy used to boost the bioavailability of certain drugs.[3] However, it can lead to complex drug-drug interactions and must be carefully evaluated.
-
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Solution: Dissolve lecithin (or a commercial lipid mixture) in dodecane to a final concentration of 2% (w/v).[10]
-
Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane, 0.45 µm pore size). Allow the solvent to evaporate for at least 1 hour.[11]
-
Prepare the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-50 µM.[23]
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.[11]
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): Use the appropriate formula to calculate the apparent permeability coefficient. Include high and low permeability control compounds (e.g., propranolol and atenolol) for validation.
Protocol 2: Bi-directional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format, 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and monolayer formation.[14]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab (typically >200 Ω·cm²).[24]
-
Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (typically 1-10 µM). For inhibitor studies, prepare a dosing solution containing the compound and a P-gp inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A-B) Transport:
-
Add 0.4 mL of the dosing solution to the apical (upper) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.[24]
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh transport buffer to the apical chamber.[24]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours on an orbital shaker.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability for both A-B and B-A directions. The efflux ratio is Papp(B-A) / Papp(A-B).[13]
References
-
In silico model of drug permeability across sublingual mucosa. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Role of P-glycoprotein in drug disposition. PubMed. [Link]
-
In Silico Prediction of Skin Permeability Using a Two-QSAR Approach. MDPI. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
What are P-gp inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
P-glycoprotein: Significance and symbolism. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Caco2 assay protocol. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
-
Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. PMC - PubMed Central. [Link]
-
Physicochemical factors affecting permeability. ResearchGate. [Link]
-
Challenges in Permeability Assessment for Oral Drug Product Development. PMC. [Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. NIH. [Link]
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- 4. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing Reaction Time and Temperature for Thienopyridine Synthesis
Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction time and temperature, two of the most critical parameters in synthesizing thienopyridine derivatives. Thienopyridines are a vital class of heterocyclic compounds with significant therapeutic applications, including as antiplatelet agents.[1][2] Achieving high yields and purity requires a nuanced understanding of the reaction kinetics and thermodynamics. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues in Thienopyridine Synthesis
This section addresses specific problems that may arise during the synthesis of thienopyridines, with a focus on the impact of reaction time and temperature.
Question: Why is my thienopyridine yield consistently low?
Answer:
Low yields in thienopyridine synthesis can often be traced back to suboptimal reaction time and temperature. These parameters control the reaction's kinetics and thermodynamics, influencing the formation of the desired product versus side products.[3][4][5]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Gradually increase the reaction time in increments (e.g., 2-4 hours) and monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or GC-MS.
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Some syntheses, like certain Friedländer annulations to form the pyridine ring, are sensitive to temperature. Insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition.[6]
-
Optimize Catalyst and Solvent: Ensure the chosen catalyst and solvent are appropriate for the specific thienopyridine derivative being synthesized. Different synthetic routes may require different conditions. For instance, the Gewald reaction, a common method for synthesizing the initial 2-aminothiophene precursor, can be catalyzed by various bases, and the choice of solvent (e.g., methanol, ethanol, DMF) can significantly impact the reaction rate.[7]
-
-
-
Product Degradation: The desired thienopyridine product might be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Decrease Reaction Time: If you suspect product degradation, try reducing the reaction time. Analyze the reaction mixture at earlier time points to see if the product forms and then disappears.
-
Lower Temperature: High temperatures can lead to the decomposition of thermally sensitive products or intermediates.[6] Experiment with lower reaction temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates or products are sensitive to oxidation, especially at elevated temperatures.
-
-
-
Formation of Side Products: Competing side reactions may be consuming your starting materials.
-
Troubleshooting Steps:
-
Analyze Byproducts: Identify the major side products using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproducts can provide clues about the competing reaction pathways. Common side products can include Knoevenagel condensation products or dimerization of intermediates.[6]
-
Kinetic vs. Thermodynamic Control: The formation of different products can be governed by kinetic versus thermodynamic control.[3][4][5][8]
-
Kinetic Product: Forms faster at lower temperatures.
-
Thermodynamic Product: More stable and favored at higher temperatures where an equilibrium can be established.[3][4]
-
To favor the kinetic product, run the reaction at a lower temperature for a shorter time. To favor the thermodynamic product, use a higher temperature and allow the reaction to reach equilibrium.
-
-
-
Question: My reaction is producing a complex mixture of products. How can I improve the selectivity for the desired thienopyridine?
Answer:
A complex product mixture is a common challenge, often stemming from a lack of control over the reaction's selectivity. Temperature and reaction time are key levers to pull to address this issue.
Potential Causes & Solutions:
-
Multiple Reactive Sites: The starting materials may have multiple sites that can react, leading to a variety of products.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature can increase the selectivity of the reaction by favoring the pathway with the lowest activation energy.[5][8]
-
Screen Catalysts: The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in the Friedländer synthesis, both acid and base catalysts can be used, and the optimal choice depends on the specific substrates.[6]
-
-
-
Side Reactions Dominating: Undesired reaction pathways may be kinetically or thermodynamically favored under your current conditions.
-
Troubleshooting Steps:
-
Systematic Optimization (DoE): Employ a Design of Experiments (DoE) approach to systematically vary both temperature and reaction time. This allows for the identification of optimal conditions where the formation of the desired product is maximized relative to impurities.
-
Stepwise Synthesis: If a one-pot synthesis is yielding a complex mixture, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can provide greater control over the reaction.
-
-
Question: I am observing catalyst deactivation. Could temperature be the cause?
Answer:
Yes, high temperatures can lead to catalyst deactivation through several mechanisms.[9]
Potential Causes & Solutions:
-
Thermal Degradation: The catalyst itself may not be stable at the reaction temperature.
-
Troubleshooting Steps:
-
Consult Literature: Check the manufacturer's specifications or literature for the thermal stability of your catalyst.
-
Lower the Temperature: If possible, conduct the reaction at a lower temperature. This may require a longer reaction time to achieve full conversion.
-
Choose a More Stable Catalyst: If high temperatures are necessary for the reaction, consider screening for a more thermally robust catalyst.
-
-
-
Coking or Fouling: At elevated temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[9]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most direct way to reduce coking.
-
Modify Reaction Conditions: Adjusting reactant concentrations or the solvent may help to minimize the formation of coke precursors.
-
-
-
Sintering (for heterogeneous catalysts): High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.
-
Troubleshooting Steps:
-
Operate Below the Sintering Temperature: Determine the sintering temperature of your catalyst and ensure the reaction is run well below this limit.
-
Use a Stabilized Catalyst: Catalysts supported on thermally stable materials can be more resistant to sintering.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of reaction time and temperature in thienopyridine synthesis.
What is the typical temperature range for thienopyridine synthesis?
The optimal temperature for thienopyridine synthesis is highly dependent on the specific synthetic route and the substrates being used.
-
Gewald Synthesis of 2-Aminothiophenes: This initial step is often carried out at temperatures ranging from room temperature to around 60-80 °C.[10][11] Some variations may utilize microwave irradiation to accelerate the reaction.[12]
-
Pyridine Ring Formation (e.g., Friedländer Synthesis): The annulation of the pyridine ring can require higher temperatures, often in the range of 100-200 °C, and is sometimes performed under reflux conditions.[13][14][15]
It is crucial to consult the literature for specific protocols related to the thienopyridine scaffold you are targeting and to perform optimization experiments for your particular system.
How do I determine the optimal reaction time?
The optimal reaction time is the point at which the concentration of the desired product is maximized, and the formation of degradation products is minimized.
-
Reaction Monitoring: The most effective way to determine the optimal reaction time is by monitoring the reaction's progress. This can be done by taking aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
-
Plotting the Data: By plotting the concentration of the starting material, product, and any major byproducts as a function of time, you can visually identify the point of maximum product formation.
What is the relationship between reaction time and temperature?
Reaction time and temperature are inversely related. Generally, increasing the reaction temperature will increase the reaction rate, thus decreasing the time required to reach completion. However, it is not always a simple trade-off.
-
Arrhenius Equation: The relationship between temperature and reaction rate is described by the Arrhenius equation. A general rule of thumb is that for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.
-
Selectivity Considerations: As discussed in the troubleshooting section, increasing the temperature can also increase the rates of undesired side reactions, potentially lowering the overall yield of the desired product. Therefore, the optimal conditions are often a balance between achieving a reasonable reaction rate and maintaining high selectivity.
How can I visualize the optimization process?
A workflow diagram can be helpful for visualizing the process of optimizing reaction time and temperature.
Caption: A workflow for the systematic optimization of reaction time and temperature.
What is the interplay between kinetic and thermodynamic control in thienopyridine synthesis?
Understanding the principles of kinetic and thermodynamic control is essential for optimizing thienopyridine synthesis, especially when multiple products can be formed.[3][4][5][8]
Caption: The influence of reaction conditions on kinetic vs. thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that forms the fastest (the one with the lowest activation energy) will be the major product.[3][4]
-
Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established. Under these conditions, the most stable product will be the major product, regardless of how fast it is formed.[3][4]
If your synthesis is yielding an undesired isomer, consider whether it might be the kinetic or thermodynamic product and adjust your reaction temperature and time accordingly to favor the formation of the desired compound.
Data Summary Table: Example Reaction Conditions
The following table provides a summary of example reaction conditions found in the literature for different thienopyridine synthesis steps. These should be considered as starting points for optimization.
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gewald Reaction | Ketone, Cyanoacetate, Sulfur | L-Proline (10 mol%) | DMF | 60 | - | up to 84 | [10] |
| Gewald Reaction | Dithiane, Cyanoacetone salt | Triethylamine | DMF | 60 | 3 | - | [11] |
| Pyridine Ring Formation | 2-Aminothiophene derivative | Ammonium acetate/Acetic acid | - | 200 | - | - | [15] |
| Pyrimidine Ring Formation | 2-Aminothiophene derivative | Formamide | Formamide | Reflux | 2 | - | [15] |
| Thienopyrimidine Synthesis | Phenylacetaldehyde, Ethyl 3-cyanopropanoate | Sulfur, Morpholine | Ethanol | 70 (Microwave) | 0.33 | 90 | [13] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature:
-
Set up Parallel Reactions: Prepare several identical reaction mixtures in parallel.
-
Vary Temperature: Place each reaction in a heating block or oil bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Constant Time: Run all reactions for the same amount of time, based on your initial experiment or literature precedent.
-
Quench and Analyze: After the set time, quench all reactions simultaneously and analyze the product distribution and yield for each temperature.
-
Identify Optimum: Determine the temperature that provides the best balance of yield and purity.
General Protocol for Optimizing Reaction Time:
-
Set up a Single Reaction: Prepare a single, larger-scale reaction at the optimal temperature determined previously.
-
Take Aliquots: At regular intervals (e.g., every hour), carefully withdraw a small aliquot from the reaction mixture.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent) and analyze it to determine the product-to-starting material ratio.
-
Plot Progress Curve: Plot the concentration of the product versus time.
-
Identify Optimum: The optimal reaction time is the point at which the product concentration plateaus. Continuing the reaction beyond this point may lead to byproduct formation.
References
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. PubMed.
- Technical Support Center: Optimizing Thieno[3,2-b]pyridine Synthesis. Benchchem.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. NIH.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Deriv
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
- Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry (RSC Publishing).
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances (RSC Publishing).
- Thermal Treatment of C
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- The Gewald multicomponent reaction. PubMed - NIH.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Gewald reaction. Wikipedia.
- Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications | Request PDF.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Cross-Coupling of Thienopyridines
Welcome to the technical support center for addressing catalyst poisoning in the cross-coupling of thienopyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult substrates. Thienopyridines, core structures in numerous pharmaceuticals, present a unique challenge due to the presence of both a sulfur and a nitrogen atom, both of which can act as potent poisons to palladium catalysts.[1][2]
This guide moves beyond simple protocol recitation. It delves into the mechanistic underpinnings of catalyst deactivation and provides a logical, field-tested framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with thienopyridine substrates consistently failing or giving low yields?
A: The primary culprit is often catalyst poisoning.[1] Both the lone pair of electrons on the pyridine nitrogen and the sulfur atom in the thiophene ring can irreversibly bind to the palladium center.[1][2] This coordination occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively shutting down the reaction.[3] The specific isomer of thienopyridine can also play a significant role in the extent of poisoning.
Q2: I've tried increasing the catalyst loading, but the yield doesn't improve. Why?
A: Simply increasing the amount of a poisoned catalyst is often not a viable solution. The poisoning effect is typically stoichiometric. Once the poison (the thienopyridine substrate or product) binds to the palladium, that catalyst molecule is often permanently deactivated. A better approach is to select a catalyst system (ligand and palladium precursor) that is inherently more resistant to poisoning or to add sacrificial agents that can preferentially bind to the poison.
Q3: Are certain types of cross-coupling reactions more susceptible to poisoning with thienopyridines?
A: Yes. Reactions that require more electron-rich palladium centers in their rate-determining steps can be more susceptible to poisoning by the electron-donating sulfur and nitrogen atoms. For instance, the oxidative addition step in many cross-coupling cycles is often sensitive to the electronic properties of the palladium complex. However, with the right choice of ligands and conditions, successful Suzuki, Buchwald-Hartwig, and Sonogashira couplings of thienopyridines are achievable.[3][4][5]
Q4: Can impurities in my thienopyridine starting material be the issue?
A: Absolutely. Residual impurities from the synthesis of the thienopyridine, especially other sulfur-containing compounds, can be potent catalyst poisons.[6] It is crucial to ensure the high purity of your starting materials through techniques like recrystallization, column chromatography, or treatment with activated carbon before attempting the cross-coupling reaction.[6]
Understanding the Poisoning Mechanism
The deactivation of palladium catalysts by thienopyridines is a complex issue arising from the strong coordination of both heteroatoms to the metal center. The sulfur atom, in particular, is a well-documented poison for palladium catalysts.[7][8] This strong interaction can lead to the formation of stable, off-cycle palladium-sulfur complexes that are catalytically inactive. The pyridine nitrogen further exacerbates this issue, creating a bidentate chelation effect that can be difficult to overcome.
Caption: Catalyst poisoning of the palladium cross-coupling cycle by thienopyridines.
Troubleshooting Guide: A Systematic Approach
When faced with a failed or low-yielding cross-coupling reaction involving a thienopyridine, a systematic approach to troubleshooting is essential. The following decision tree outlines a logical workflow to diagnose and solve the problem.
Caption: Decision tree for troubleshooting thienopyridine cross-coupling reactions.
Strategies for Overcoming Catalyst Poisoning
Ligand Selection: The First Line of Defense
The choice of ligand is paramount for successful cross-coupling with thienopyridines. The ideal ligand should be both sterically bulky and electron-rich.
-
Steric Bulk: Large, bulky ligands can create a "protective pocket" around the palladium center, sterically hindering the coordination of the thienopyridine's heteroatoms.
-
Electron-Richness: Electron-donating ligands increase the electron density on the palladium, which can promote the desired oxidative addition step and potentially weaken the binding of the poisoning substrate.
| Ligand Class | Recommended Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective due to their steric bulk and electron-rich nature.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust bonds with palladium, increasing catalyst stability.[9] |
| Josiphos-type Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Can be effective for certain amination reactions.[10] |
Additives and Sacrificial Agents
In some cases, the use of additives can help to mitigate catalyst poisoning.
-
Lewis Acids: Weak Lewis acids, such as ZnCl₂, can potentially coordinate to the pyridine nitrogen, reducing its ability to poison the palladium catalyst.
-
Thiophene Derivatives: In some instances, adding a small amount of a simple, non-reactive thiophene derivative can act as a sacrificial poison, protecting the active catalyst for the main reaction. This approach should be used with caution and requires careful optimization.
Pre-treatment of Thienopyridine Substrates
While not a common practice, in particularly challenging cases, pre-treatment of the thienopyridine starting material can be considered. This could involve a temporary protection of the nitrogen atom, though this adds extra steps to the synthetic route.
Optimized Protocols for Common Cross-Coupling Reactions
The following are general starting points for optimizing cross-coupling reactions with thienopyridine substrates. Note: These are generalized protocols and will likely require optimization for your specific substrate.
Suzuki-Miyaura Coupling
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst like SPhos Pd G3 (1-2 mol%).
-
Ligand: SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents). Stronger bases like NaOtBu are generally not ideal for Suzuki couplings.
-
Solvent: Toluene/H₂O (10:1) or Dioxane/H₂O (10:1). Rigorous degassing is crucial.[11]
-
Temperature: 80-110 °C.
Buchwald-Hartwig Amination
-
Palladium Precatalyst: Pd(OAc)₂ (1-2 mol%) or a suitable pre-catalyst like XPhos Pd G3 (1-2 mol%).
-
Ligand: XPhos or RuPhos (2-4 mol%).
-
Base: NaOt-Bu or K₂CO₃ (1.5-2 equivalents). The choice of base is critical and depends on the amine and the functional group tolerance of the thienopyridine.[12]
-
Solvent: Toluene or Dioxane (anhydrous and degassed).
-
Temperature: 90-120 °C.
Sonogashira Coupling
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Copper Co-catalyst: CuI (1-2 mol%). Copper-free conditions can also be explored.[13]
-
Base: Et₃N or DIPA (2-3 equivalents, can also be used as a co-solvent).
-
Solvent: THF or DMF (anhydrous and degassed).
-
Temperature: Room temperature to 60 °C.
Conclusion
Successfully performing cross-coupling reactions with thienopyridine substrates requires a departure from standard protocols. A thorough understanding of the underlying catalyst poisoning mechanisms is key to developing robust and high-yielding transformations. By systematically evaluating and optimizing ligand choice, base selection, and reaction conditions, the challenges posed by these important heterocyclic building blocks can be overcome. This guide provides a foundational framework for troubleshooting and should serve as a valuable resource for scientists working in this area.
References
- de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1460–1470.
- Mahmoud, A. R. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications.
- Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts.
- Ye, G., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(10), 1476-1481.
- Barbosa, L. A., et al. (1996). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 92(20), 3871-3877.
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 6003-6006.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Tetrahydrothienopyridine Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel tetrahydrothienopyridine-based inhibitors targeting the platelet P2Y12 receptor. By integrating established principles with detailed experimental protocols, this document serves as a practical roadmap from initial hypothesis to robust MoA confirmation.
Introduction: The P2Y12 Receptor and the Thienopyridine Legacy
Platelet activation and aggregation are central to hemostasis and thrombosis. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, plays a pivotal role in amplifying the aggregation response initiated by adenosine diphosphate (ADP).[1][2] This makes it a prime target for antiplatelet therapies aimed at preventing thrombotic events in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[3][4][5]
The thienopyridine class of drugs, which includes clopidogrel and prasugrel, represents a cornerstone of antiplatelet therapy.[3][6] These compounds are prodrugs that, after metabolic activation, irreversibly bind to and inhibit the P2Y12 receptor, thereby blocking ADP-mediated platelet aggregation.[1][2][7] The development of novel tetrahydrothienopyridine inhibitors necessitates a systematic and evidence-based approach to confirm that they operate through this well-defined MoA. This guide outlines the critical experimental questions and methodologies required for such validation.
Part 1: Foundational Mechanistic Hallmarks of Tetrahydrothienopyridines
Any novel compound purported to be a tetrahydrothienopyridine P2Y12 inhibitor must be validated against three core mechanistic hallmarks of this drug class.
-
Prodrug Bioactivation: Tetrahydrothienopyridines are not active in their administered form. They require hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to be converted into an active thiol metabolite.[8][9][10] Clopidogrel, for instance, undergoes a two-step oxidation process.[2][8] Prasugrel's activation is more efficient, requiring only a single CYP-mediated step following initial hydrolysis by esterases.[7]
-
Irreversible P2Y12 Receptor Blockade: The active thiol metabolite forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to irreversible inhibition.[11] This is a key differentiator from reversible inhibitors like ticagrelor.[1][7]
-
Inhibition of Downstream Signaling and Platelet Function: By blocking the P2Y12 receptor, these inhibitors prevent the Gi-protein-mediated inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key regulator of platelet activation.[12] The ultimate functional consequence is the potent inhibition of ADP-induced platelet aggregation.[2][3]
Visualizing the P2Y12 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the point of intervention for tetrahydrothienopyridine inhibitors.
Caption: P2Y12 receptor signaling and inhibition by tetrahydrothienopyridines.
Part 2: An Experimental Framework for MoA Validation
A rigorous validation plan should be structured to answer four fundamental questions. The following workflow provides a logical progression of experiments.
Caption: Experimental workflow for validating the MoA of a novel inhibitor.
Question 1: Is the Compound a Prodrug Requiring Metabolic Activation?
Causality: The foundational principle of thienopyridines is their nature as prodrugs.[1] It is critical to first establish whether the novel compound requires metabolic conversion to become active. Comparing the activity of the parent compound in the absence and presence of a metabolic system (like human liver microsomes) is the most direct way to test this. A lack of activity from the parent compound alone, coupled with potent activity after incubation with liver microsomes, provides strong evidence for a prodrug mechanism.[13]
This protocol uses human liver microsomes (HLMs) to simulate hepatic metabolism and generate active metabolites, which are then tested for their ability to inhibit platelet aggregation.
Objective: To determine if the novel tetrahydrothienopyridine requires metabolic activation to inhibit platelet function.
Materials:
-
Novel inhibitor compound and known comparators (e.g., clopidogrel, prasugrel).
-
Pooled Human Liver Microsomes (HLMs).[13]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Platelet-Rich Plasma (PRP), prepared from fresh human blood.[14]
-
ADP solution (agonist).
-
Light Transmission Aggregometer.
Methodology:
-
Metabolite Generation:
-
Prepare a reaction mixture containing HLMs (e.g., 1 mg/mL protein), the novel inhibitor (at various concentrations), and the NADPH regenerating system in a suitable buffer.
-
As a negative control, prepare an identical mixture but omit the NADPH regenerating system. This prevents the metabolic process and demonstrates the inactivity of the parent compound.
-
Incubate the mixtures at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for metabolism.[13]
-
Terminate the reaction by placing the tubes on ice or by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to pellet the microsomes and collect the supernatant containing the metabolites.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.[14]
-
Add a specific volume of the metabolite-containing supernatant (or the control supernatant) to the PRP and incubate for a short period (e.g., 3-5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).[15]
-
Record the change in light transmission for 5-10 minutes.[16][17]
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the novel inhibitor compared to a vehicle control.
-
Plot the dose-response curve and determine the IC50 value for the metabolically activated compound.
-
Self-Validation Check: The compound incubated without the NADPH system should show minimal to no inhibition, while the compound incubated with the NADPH system should show potent, dose-dependent inhibition. This internal control is crucial for confirming the prodrug hypothesis.
-
Question 2: What is the Specific Molecular Target?
Causality: Once prodrug activity is established, the next step is to prove that the active metabolite directly and specifically binds to the P2Y12 receptor. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[18][19] This experiment demonstrates target engagement by showing that the novel compound can displace a known P2Y12-specific radioligand from the receptor.
Objective: To confirm that the active metabolite of the novel compound binds to the P2Y12 receptor and to determine its binding affinity (Ki).
Materials:
-
Membrane preparations from cells overexpressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or human platelet membranes.[20][21]
-
A P2Y12-specific radioligand (e.g., [³H]PSB-0413 or [³³P]2MeSADP).[20][21]
-
Active metabolite of the novel inhibitor (generated as in the previous protocol).
-
Unlabeled P2Y12 antagonists for non-specific binding determination (e.g., AR-C69931MX).[21]
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters.[22]
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, combine the P2Y12 receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the active metabolite.
-
Total Binding Control: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of an unlabeled, potent P2Y12 antagonist to saturate all specific binding sites.[22]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[22]
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the novel inhibitor's concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation Check: The displacement curve should be sigmoidal and fit the one-site model well, indicating a competitive interaction at a single target site.
-
Question 3: Does the Compound Modulate Downstream Signaling?
Causality: Binding to the receptor is necessary but not sufficient to prove MoA. The functional consequence of that binding must be demonstrated. P2Y12 receptor inhibition leads to a measurable increase in VASP phosphorylation, a highly specific biomarker for the P2Y12 pathway.[12][23] Measuring the VASP phosphorylation state provides a direct link between target engagement and the downstream intracellular signaling cascade.
Objective: To quantify the level of P2Y12 receptor inhibition in whole blood by measuring the phosphorylation status of intracellular VASP.
Materials:
-
Freshly drawn human whole blood (citrated).[24]
-
Commercially available VASP phosphorylation assay kit (e.g., from Diagnostica Stago/Biocytex).[23][24] The kit typically contains:
-
Prostaglandin E1 (PGE1) solution.
-
PGE1 + ADP solution.
-
Fixation and permeabilization reagents.
-
Fluorescently-labeled monoclonal antibody against phosphorylated VASP (VASP-P).
-
-
Flow cytometer.
Methodology:
-
Sample Treatment:
-
Incubate whole blood samples with the active metabolite of the novel inhibitor at various concentrations. Include a vehicle control.
-
For each blood sample, prepare two tubes:
-
Tube A: Add PGE1. PGE1 stimulates the cAMP pathway and induces VASP phosphorylation. This represents the maximum potential for phosphorylation.
-
Tube B: Add PGE1 + ADP. In the absence of an inhibitor, ADP (acting via P2Y12) will overcome the PGE1 effect and lead to low VASP phosphorylation.[24] In the presence of an effective P2Y12 inhibitor, this effect is blocked, and VASP remains highly phosphorylated.
-
-
-
Cell Staining:
-
Following a brief incubation, fix and permeabilize the platelets in the blood samples according to the kit manufacturer's instructions.
-
Add the fluorescently-labeled anti-VASP-P antibody to all tubes and incubate.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
For each sample, measure the Mean Fluorescence Intensity (MFI) of the VASP-P signal in both Tube A (PGE1) and Tube B (PGE1+ADP).[24]
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100
-
A high PRI indicates active P2Y12 receptors (low inhibition), while a low PRI indicates significant P2Y12 inhibition.
-
Plot the PRI against the inhibitor concentration to generate a dose-response curve and determine the EC50.
-
Self-Validation Check: The MFI in the PGE1-only tube should be consistently high across all samples, serving as an internal control for the assay's performance. The PRI in the vehicle control should be high, demonstrating a robust ADP response at baseline.
-
Question 4: What is the Functional Consequence on Platelet Activity?
Causality: The ultimate goal of a P2Y12 inhibitor is to prevent platelet aggregation. Light Transmission Aggregometry (LTA) is the historical gold-standard assay for measuring this final, crucial functional output.[25] It directly measures the formation of platelet aggregates in response to an agonist, providing definitive evidence of the drug's antiplatelet efficacy.
Objective: To measure the inhibitory effect of the novel compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), prepared by differential centrifugation of fresh, citrated human blood.[14][16]
-
Active metabolite of the novel inhibitor.
-
ADP solution (agonist).
-
Light Transmission Aggregometer.
Methodology:
-
Instrument Calibration:
-
Calibrate the aggregometer by setting 0% light transmission with a cuvette of PRP and 100% light transmission with a cuvette of PPP.[14]
-
-
Assay Performance:
-
Pipette PRP into aggregometer cuvettes containing a magnetic stir bar and allow it to equilibrate to 37°C.[14]
-
Add the active metabolite of the novel inhibitor (or vehicle control) and incubate for 1-3 minutes.
-
Add ADP to induce aggregation.
-
Record the increase in light transmission over time as platelets aggregate and the plasma becomes clearer.[17] The recording should continue until a maximal aggregation plateau is reached.
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation percentage achieved within a set time (e.g., 5 minutes).
-
Calculate the percentage inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Self-Validation Check: The vehicle control must show a robust and reproducible aggregation response to ADP. The inhibition curve should be dose-dependent and demonstrate complete or near-complete inhibition at the highest concentrations tested.
-
Part 3: Comparative Analysis and Benchmarking
To establish the potential utility of a novel inhibitor, its performance must be benchmarked against established drugs in the same class.
Experimental Design: The protocols described above should be run in parallel with standard-of-care tetrahydrothienopyridines like clopidogrel and prasugrel.[26] This direct comparison allows for an objective assessment of relative potency and efficacy.
Key Comparative Parameters:
| Parameter | Assay | Description | Significance |
| Potency (IC50/EC50) | LTA, VASP Assay, Binding Assay | The concentration of inhibitor required to achieve 50% of the maximal effect. | A lower value indicates higher potency. |
| Maximum Inhibition (%) | LTA, VASP Assay | The highest level of inhibition achieved, even at saturating concentrations. | Determines the maximal efficacy of the compound. |
| Metabolic Efficiency | In Vitro Metabolism Assay | The rate and extent of active metabolite formation. | Influences the onset of action and inter-individual variability. Prasugrel is more efficient than clopidogrel.[7] |
| Variability | All Assays (using multiple donors) | The degree of variation in response across different blood/microsome donors. | High variability, as seen with clopidogrel due to CYP2C19 polymorphisms, is a significant clinical drawback.[7] |
Comparative Performance of Standard P2Y12 Inhibitors
| Drug | Class | MoA | Bioactivation | Onset of Action | Platelet Inhibition |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 Antagonist | Two-step hepatic (CYP-dependent)[7][8] | Slow / Delayed[7] | Moderate, high inter-patient variability[7][27] |
| Prasugrel | Thienopyridine | Irreversible P2Y12 Antagonist | Single-step hepatic (CYP-dependent)[7] | Rapid (~30 mins)[7] | Potent and more consistent than clopidogrel[7][26] |
| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible P2Y12 Antagonist | Not a prodrug; direct-acting[2][7] | Rapid (~30 mins)[7] | Potent, consistent, but requires twice-daily dosing[26] |
Conclusion
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The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydrothienopyridine Derivatives
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold and its bioisosteres have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] However, the promising potency observed in controlled in vitro environments often fails to translate into the complex biological milieu of in vivo models. This guide provides a critical comparison of the in vitro and in vivo efficacy of two distinct classes of tetrahydrothienopyridine analogs, offering insights into the experimental nuances and the causal factors that govern their translational potential.
Part 1: Anticancer Activity of Tetrahydropyridothienopyrimidin-Ureas
A novel series of tetrahydropyridothienopyrimidin-urea derivatives has been investigated for their potential as anticancer agents.[3][4] The primary mechanism of action for many of these compounds is the inhibition of key cellular processes like angiogenesis and cell proliferation.
In Vitro Efficacy: Cytotoxicity Screening
The initial assessment of anticancer potential is invariably performed in vitro using a panel of human cancer cell lines. This provides a direct measure of the compound's intrinsic cytotoxic or cytostatic activity against cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose, quantifying the metabolic activity of viable cells.[5]
A representative study evaluated a series of tetrahydropyridothienopyrimidin-urea derivatives (compounds 11a-y ) against a panel of cancer cell lines, including MCF-7 (breast), PC-3 (prostate), HEPG-2 (liver), SW-480 (colon), and HUVEC (human umbilical vein endothelial cells), the latter being a key player in angiogenesis.[3]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Tetrahydropyridothienopyrimidin-Urea Derivatives [3]
| Compound | MCF-7 | PC-3 | HEPG-2 | SW-480 | HUVEC |
| 11b | >100 | >100 | >100 | >100 | >100 |
| 11h | 29.6 | >100 | >100 | >100 | 7.44 |
| 11l | 10.3 | 12.1 | 15.4 | 11.8 | 9.8 |
| 11m | 8.9 | 10.2 | 11.5 | 9.7 | 8.1 |
| 11n | 2.81 | 3.5 | 4.1 | 3.2 | 2.67 |
| Sorafenib | 3.1 | 4.2 | 2.9 | 5.6 | 2.1 |
Data presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM). Sorafenib was used as a positive control.
The results clearly indicate that compound 11n exhibits potent cytotoxic activity across all tested cell lines, with IC50 values comparable to the established anticancer drug, sorafenib.[3] This provides a strong rationale for its further investigation in a more biologically relevant system.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy: Anti-Angiogenesis Assessment
A critical hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model to assess the pro- or anti-angiogenic potential of compounds.[1][6][7]
The most potent compound from the in vitro screen, 11n , was evaluated for its anti-angiogenic properties using the CAM assay. The results demonstrated a significant reduction in the formation of new blood vessels, suggesting that its anticancer activity is, at least in part, mediated through the inhibition of angiogenesis.[4]
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a gelatin sponge impregnated with the test compound is placed on the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) are also included.
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for the formation of new blood vessels around the implant. The anti-angiogenic effect can be quantified by measuring the length and number of blood vessels in the treated area compared to the control.
Caption: Workflow from in vitro cytotoxicity screening to in vivo anti-angiogenesis validation.
Part 2: Anti-inflammatory Activity of Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidine Derivatives
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. A series of tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine derivatives, bioisosteres of the tetrahydrothieno[2,3-c]pyridine core, have been synthesized and evaluated for their anti-inflammatory properties.[10][11]
In Vitro Efficacy: Inhibition of Inflammatory Mediators
Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13]
The anti-inflammatory potential of a series of tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine derivatives was assessed by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.[11]
Table 2: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages [11]
| Compound | NO Inhibition (%) at 10 µM |
| A2 | 65% |
| A6 | 85% |
| B7 | 78% |
| Indomethacin | 90% |
Data represents the percentage inhibition of nitric oxide production compared to the LPS-stimulated control. Indomethacin was used as a positive control.
Compounds A2 , A6 , and B7 demonstrated significant inhibition of NO production, with compound A6 showing efficacy approaching that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[10][11]
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classical and widely used assay for evaluating the in vivo activity of acute anti-inflammatory agents.[14] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).
The most promising compounds from the in vitro screen (A2 , A6 , and B7 ) were evaluated in the rat paw edema model. The results showed that these compounds possess in vivo anti-inflammatory activity, with compound A6 exhibiting an effect comparable to indomethacin.[10][11]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Caption: The progression from in vitro anti-inflammatory screening to in vivo validation.
Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo
The successful translation from a potent in vitro compound to an effective in vivo agent is a significant hurdle in drug development. Several factors contribute to the often-observed discrepancy between these two settings:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are not assessed in simple in vitro cell-based assays. A compound may be highly potent at the cellular level but may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.
-
Off-Target Effects: In the complex biological system of a living organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
The Tumor Microenvironment: In vitro cancer cell monolayers do not replicate the complex three-dimensional structure and cellular heterogeneity of a tumor in vivo. The presence of stromal cells, immune cells, and the extracellular matrix can significantly influence a drug's activity.
-
Physiological Barriers: The ability of a drug to cross physiological barriers, such as the gut wall for oral drugs or the blood-brain barrier for CNS-targeted agents, is not evaluated in vitro.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with demonstrated anticancer and anti-inflammatory potential. This guide highlights the critical importance of a multi-faceted evaluation approach, progressing from high-throughput in vitro screening to more complex and biologically relevant in vivo models. While in vitro assays are indispensable for initial lead identification and understanding the mechanism of action at a molecular level, in vivo studies are essential to assess the true therapeutic potential of a compound by taking into account the complexities of a whole biological system. A thorough understanding of the interplay between in vitro potency and in vivo pharmacokinetics and pharmacodynamics is paramount for the successful development of novel therapeutics based on this versatile scaffold.
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Comparative Analysis of Thieno[2,3-c]pyridine Analogues: A Guide to In Silico Docking Performance
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the in silico molecular docking performance of various thieno[2,3-c]pyridine analogues against key protein targets implicated in cancer and other diseases. By synthesizing data from multiple studies, we offer researchers, scientists, and drug development professionals a comprehensive overview to inform the design and optimization of next-generation inhibitors.
The Versatility of the Thieno[2,3-c]pyridine Scaffold
Thienopyridines, a class of fused heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The thieno[2,3-c]pyridine isomer, in particular, has garnered significant attention as a core structure in various kinase inhibitors.[1] This guide delves into the comparative docking scores of analogues based on this scaffold and its related isomers, providing a quantitative basis for understanding their structure-activity relationships (SAR).
Comparative Docking Scores: A Quantitative Overview
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity, commonly expressed as a docking score in kcal/mol. A more negative score typically indicates a more favorable binding interaction. The following table summarizes the docking scores and, where available, corresponding experimental data for various thieno[2,3-c]pyridine and related analogues against their respective protein targets.
| Analogue Class | Specific Analogue(s) | Protein Target | PDB ID | Docking Score (kcal/mol) | Experimental Data (IC50) | Reference(s) |
| Thieno[2,3-c]pyridine | Compounds 6a, 6i | Hsp90 | 2WI6 | Not explicitly stated, but crucial molecular interactions were identified. | 6a: 14.5 µM (HSC3), 24.4 µM (RKO); 6i: 10.8 µM (HSC3), 11.7 µM (T47D), 12.4 µM (RKO) | [2][3] |
| Thieno[2,3-b]pyridine | Compound 8d | PIM-1 Kinase | 3BGQ | Not explicitly stated, but consistent with in vitro activity. | 0.019 µM | [4] |
| Thieno[2,3-b]pyridine | Compound 5b | PIM-1 Kinase | 3BGQ | Not explicitly stated, but consistent with in vitro activity. | 0.044 µM | [4] |
| Thieno[2,3-b]pyridine | Compound 15e | PIM-1 Kinase | 3BGQ | Not explicitly stated, but consistent with in vitro activity. | 0.083 µM | [4] |
| Thieno[2,3-b]pyridine | Compound 10c | PIM-1 Kinase | 3BGQ | Not explicitly stated, but consistent with in vitro activity. | 0.128 µM | [4] |
| Thieno[2,3-b]pyridine | Compound 13h | PIM-1 Kinase | 3BGQ | Not explicitly stated, but consistent with in vitro activity. | 0.479 µM | [4] |
| Thieno[2,3-d]pyrimidine | Compound 18 | VEGFR-2 | Not Specified | -22.71 | 0.084 µM | [5] |
| Thieno[2,3-d]pyrimidine | Sorafenib (Reference) | VEGFR-2 | Not Specified | -21.77 | Not Applicable | [5] |
Deciphering the Data: Key Insights
The compiled data highlights the potential of the thienopyridine scaffold in designing potent enzyme inhibitors. For instance, the thieno[2,3-b]pyridine analogue 8d demonstrates exceptional potency against PIM-1 kinase with an IC50 value in the nanomolar range (0.019 µM), a finding supported by its strong in silico binding.[4] Similarly, the thieno[2,3-d]pyrimidine derivative 18 exhibits a highly favorable docking score of -22.71 kcal/mol against VEGFR-2, correlating well with its potent inhibitory activity (IC50 = 0.084 µM).[5]
While the specific docking scores for the thieno[2,3-c]pyridine analogues against Hsp90 were not detailed in the referenced study, the identification of crucial molecular interactions underscores their potential as inhibitors.[2][3] The provided IC50 values for compounds 6a and 6i against various cancer cell lines further validate the biological activity of this scaffold.[2]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To provide a practical framework for researchers, we outline a detailed, self-validating molecular docking protocol using widely accepted software such as AutoDock Vina. This workflow is designed to be adaptable for various thieno[2,3-c]pyridine analogues and their respective protein targets.
Protein Preparation
The initial and critical step is the preparation of the target protein's three-dimensional structure, typically obtained from the Protein Data Bank (PDB).
-
Step 1: PDB Structure Acquisition: Download the crystal structure of the target protein (e.g., Hsp90 - PDB ID: 2WI6, PIM-1 Kinase - PDB ID: 3BGQ, VEGFR-2 - PDB ID: 3VHE).[2][6][7]
-
Step 2: Cleaning the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands, from the PDB file. This ensures that the docking simulation focuses solely on the interaction between the protein and the novel ligand.
-
Step 3: Adding Hydrogens and Assigning Charges: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.
-
Step 4: File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is compatible with AutoDock Vina.
Ligand Preparation
The thieno[2,3-c]pyridine analogue to be docked (the ligand) also requires careful preparation.
-
Step 1: 3D Structure Generation: Generate a 3D structure of the ligand using chemical drawing software like ChemDraw and save it in a suitable format (e.g., MOL or SDF).
-
Step 2: Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy, stable conformation.
-
Step 3: Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows for flexibility during the docking process, enabling the ligand to adopt various conformations within the protein's binding site.
-
Step 4: File Format Conversion: Convert the prepared ligand structure to the PDBQT format.
Grid Generation
A grid box defines the three-dimensional space within the protein's active site where the docking simulation will be performed.
-
Step 1: Identifying the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature-reported active site residues.
-
Step 2: Defining the Grid Box: Center the grid box on the identified binding site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.
Molecular Docking Execution
With the prepared protein, ligand, and grid box, the docking simulation can be initiated.
-
Step 1: Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search algorithm.
-
Step 2: Running AutoDock Vina: Execute the AutoDock Vina program using the configuration file as input. Vina will then perform the docking calculations, exploring various conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.
-
Step 3: Analysis of Results: The output will be a set of docked poses ranked by their binding affinity scores. The pose with the most negative score is considered the most favorable binding mode. Further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the top-ranked poses can provide valuable insights for lead optimization.
Visualizing the Workflow and Pathways
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the molecular docking workflow and a representative signaling pathway that can be targeted by thieno[2,3-c]pyridine analogues.
Caption: A streamlined workflow for molecular docking of thieno[2,3-c]pyridine analogues.
Caption: Inhibition of kinase signaling pathways by thieno[2,3-c]pyridine analogues.
Conclusion
This guide provides a comparative overview of the in silico docking performance of thieno[2,3-c]pyridine analogues against various therapeutically relevant protein targets. The presented data, coupled with a detailed experimental protocol, serves as a valuable resource for researchers in the field of drug discovery. The strong correlation between favorable docking scores and potent in vitro activity for several analogues underscores the utility of computational methods in the rational design of novel inhibitors based on the versatile thieno[2,3-c]pyridine scaffold. Further exploration and optimization of these compounds hold significant promise for the development of new and effective therapeutic agents.
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Shin, K. J., et al. (2014). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]pyrimidine Derivative Suggests a Unique Binding Mode. Bulletin of the Korean Chemical Society, 35(1), 275-278. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Wang, R., et al. (2022). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 27(3), 943. [Link]
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Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of medicinal chemistry, 53(16), 5956-5969. [Link]
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Youssif, B. G., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic chemistry, 80, 674-692. [Link]
-
Yüksek, M. F., et al. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060. [Link]
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- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: A Novel One-Pot Approach vs. the Conventional Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is therefore of critical importance. This guide provides an in-depth comparison of a recently developed, efficient one-pot synthesis method against the well-established, conventional Gewald three-component reaction for the preparation of a key intermediate, 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
Executive Summary
A novel, facile, and highly efficient one-pot synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile has been developed, demonstrating significant advantages over the conventional multi-step Gewald reaction. This new approach simplifies the synthetic process, reduces reaction time, and provides an excellent yield of 90%. In contrast, the conventional method, while reliable, is more time-consuming and has been reported with varying yields, with some sources indicating a lower yield of 65%. This guide will dissect both methodologies, providing detailed protocols, a head-to-head comparison of key performance metrics, and the necessary characterization data to validate the final product.
Established Method: The Conventional Gewald Three-Component Synthesis
The Gewald reaction is a classic and widely utilized method for the synthesis of 2-aminothiophenes. In the context of producing 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, it involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Reaction Principle
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (1-methyl-4-piperidone) and the active methylene nitrile (malononitrile), catalyzed by a base. This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.
Caption: Conventional Gewald Synthesis Workflow.
Experimental Protocol: Conventional Gewald Synthesis
The following protocol is a representative example of the conventional Gewald synthesis for 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
Materials:
-
1-Methyl-4-piperidone
-
Malononitrile
-
Elemental Sulfur
-
Anhydrous Ethanol
-
Diethylamine
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve malononitrile (3.30 g, 0.05 mol), 1-methyl-4-piperidone (5.66 g, 0.05 mol), and elemental sulfur (1.76 g, 0.055 mol) in anhydrous ethanol (10 ml).
-
To this solution, add diethylamine (10 ml) dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with ice water.
-
Dry the solid and recrystallize from an ethanol-water solution to obtain the pure product.
A Novel Approach: Facile One-Pot Synthesis
A recently reported method by Abdel-Zaher and colleagues (2021) presents a significant improvement in the synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile. This one-pot procedure is not only more efficient but also simplifies the overall process.
Reaction Principle
This innovative approach combines all reactants in a single step, likely proceeding through a similar Gewald-type mechanism but under optimized conditions that promote a higher yield and faster reaction time. The use of microwave irradiation can further accelerate this process, although the cited procedure is for conventional heating.
Caption: Novel One-Pot Synthesis Workflow.
Experimental Protocol: Novel One-Pot Synthesis
The following protocol is based on the work of Abdel-Zaher et al. (2021).
Materials:
-
1-Methyl-4-piperidone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Piperidine
Procedure:
-
In a 100 ml round-bottom flask, mix 1-methyl-4-piperidone (0.01 mol), malononitrile (0.01 mol), and elemental sulfur (0.01 mol) in ethanol (30 ml).
-
Add piperidine (1 ml) to the mixture.
-
Reflux the reaction mixture with stirring for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Recrystallize the product from ethanol to yield yellowish-white crystals.
Head-to-Head Comparison: Conventional vs. Novel Synthesis
The advantages of the novel one-pot synthesis become evident when directly compared to the conventional Gewald reaction.
| Parameter | Conventional Gewald Synthesis | Novel One-Pot Synthesis |
| Number of Steps | Multi-step (sequential addition) | One-pot (simultaneous) |
| Reaction Time | 5 hours | 3 hours |
| Reported Yield | 65-90% | 90% |
| Reaction Temperature | Room Temperature | Reflux |
| Base | Diethylamine | Piperidine |
| Simplicity | Requires careful, sequential addition of reagents. | All reagents are mixed at the outset, simplifying the procedure. |
Product Validation: Characterization Data
The successful synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile via either method can be confirmed through various analytical techniques.
| Property | Observed Value |
| Melting Point | 206-208 °C |
| Molecular Formula | C₉H₁₁N₃S |
| Molecular Weight | 193.27 g/mol |
| IR (cm⁻¹) | 3320 (NH₂ stretching), 2900 (CH aromatic stretching), 2780 (aliphatic CH stretching), 2200 (CN stretching), 1650 (C=C aromatic stretching) |
| ¹H NMR (CDCl₃, ppm) | δ 7.14 (d), 6.32 (d), 6.13 (d), 5.23 (s, NH₂), 2.28 (s, CH₃) |
Conclusion and Future Outlook
The novel one-pot synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile offers a clear advancement over the conventional Gewald reaction. Its simplicity, reduced reaction time, and consistently high yield make it a more attractive option for researchers and drug development professionals. This improved efficiency can accelerate the synthesis of derivatives based on this important scaffold, facilitating further research into their biological activities. The principles of this one-pot approach could potentially be applied to the synthesis of other substituted tetrahydrothienopyridines, opening new avenues for the efficient construction of diverse chemical libraries for drug discovery.
References
-
Abdel-Zaher, M. A., et al. (2021). A new, efficient, and facile one-pot synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile. Journal of Heterocyclic Chemistry, 58(3), 734-738. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
Optimizing Drug Candidates: A Comparative Guide to the ADMET Properties of Substituted Tetrahydrothienopyridines
The journey of a drug from a promising molecule to a clinical therapy is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. The tetrahydrothienopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] However, the success of any drug candidate based on this scaffold is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Minor chemical modifications—the addition or alteration of a single functional group—can dramatically shift a compound from a potential breakthrough to a non-starter.
This guide provides an in-depth comparison of the ADMET properties of substituted tetrahydrothienopyridines, offering a framework for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this chemical series. We will dissect the causal relationships between chemical structure and ADMET outcomes, provide actionable experimental protocols for in-house evaluation, and present a comparative analysis based on available data to guide rational drug design.
The Decisive Role of ADMET in Drug Viability
Before a compound's efficacy can even be considered in a clinical setting, it must first navigate the complex biological landscape of the human body. This journey is governed by its ADMET profile. Early and accurate ADMET profiling is not merely a regulatory checkbox; it is a fundamental component of modern drug discovery that conserves resources and accelerates the development timeline by eliminating compounds with unfavorable characteristics at an early stage.[2]
-
Absorption: Can the drug enter the bloodstream effectively?
-
Distribution: Once in circulation, does it reach the target tissue in sufficient concentrations while avoiding accumulation in tissues where it could be toxic?
-
Metabolism: Is the drug stable enough to exert its effect, or is it rapidly broken down? Does it form toxic metabolites? Critically, does it interfere with the metabolism of other drugs?
-
Excretion: Can the drug and its byproducts be cleared from the body efficiently?
-
Toxicity: Does the compound exhibit off-target effects, such as cardiotoxicity, that would render it unsafe?
Understanding these parameters is paramount. For the tetrahydrothienopyridine class, whose predecessors include blockbuster antiplatelet agents like clopidogrel, the metabolic activation pathway and potential for drug-drug interactions (DDIs) are of particular importance.[3][4]
Comparative Analysis of ADMET Properties
A direct, comprehensive comparison of experimentally-derived ADMET data for a systematic series of substituted tetrahydrothienopyridines is sparse in publicly available literature. This highlights a critical knowledge gap for medicinal chemists working with this scaffold. To provide a useful framework, we will first establish a benchmark using well-characterized, structurally related thienopyridines and then extrapolate likely trends for the tetrahydro- series based on insightful, albeit predictive, computational studies.
Experimental Benchmark: The Thienopyridine Predecessors
The approved thienopyridine drugs—clopidogrel, ticlopidine, and prasugrel—offer a valuable, data-rich starting point. Their primary ADMET liability revolves around metabolism, specifically the potential for DDIs through the inhibition of cytochrome P450 (CYP) enzymes. The following table summarizes key experimental data on their CYP inhibition profiles.[3]
| Compound | CYP1A2 IC₅₀ (µM) | CYP2B6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Ticlopidine | > 10 | 0.05 | > 10 | 0.20 | 0.35 | > 10 |
| Clopidogrel | > 10 | 0.02 | > 10 | 0.52 | > 10 | > 10 |
| Prasugrel | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
| Data sourced from Itoh et al. (2009)[3]. Values in bold indicate significant inhibitory potential. |
Field Insights: The data clearly illustrates a significant risk of DDIs for ticlopidine and clopidogrel, which are potent inhibitors of CYP2B6 and CYP2C19.[3] This is a crucial consideration, as co-administration with other drugs metabolized by these enzymes could lead to dangerously elevated plasma concentrations. Prasugrel, in contrast, shows a much cleaner profile, a direct result of its different metabolic activation pathway which relies more on esterases.[4] This benchmark underscores the profound impact that subtle structural differences can have on CYP inhibition and highlights the need to screen novel tetrahydrothienopyridine analogs against a full panel of CYP isoforms.
Predicted Trends for Substituted Tetrahydrothienopyridines
While extensive experimental data is lacking, computational studies provide valuable predictive insights into how substitutions on the tetrahydrothienopyridine core might influence ADMET properties. A recent study synthesized a series of derivatives (C1–C3 and N1–N3) and evaluated their properties in silico.[4]
| Compound ID | Substitution Pattern | Predicted Human Intestinal Absorption | Predicted Caco-2 Permeability | Predicted CYP2D6 Inhibitor | Predicted hERG Inhibition |
| Core | Unsubstituted (for reference) | High | High | No | Low Risk |
| C1-C3 | Chloro-substituted phenylamine | High | High | Likely | Low-Medium Risk |
| N1-N3 | Nitro-substituted phenylamine | High | High | Likely | Medium-High Risk |
| Data synthesized from the predictive models discussed in Al-shakban et al. (2023)[4] and general ADMET prediction tools[5][6]. |
Field Insights: The computational models consistently predict good intestinal absorption and permeability for this class of compounds, suggesting that oral bioavailability is a tractable property to achieve.[4][7] This is likely due to the scaffold's favorable balance of lipophilicity and polar surface area. However, the predictions also raise two key flags:
-
CYP2D6 Inhibition: The addition of substituted aromatic rings appears to introduce a risk of CYP2D6 inhibition. This is a common liability for compounds containing basic nitrogen atoms and lipophilic aromatic moieties.
-
hERG Inhibition: The presence of a nitro group (a strong electron-withdrawing group) is predicted to increase the risk of hERG channel inhibition, a major indicator of potential cardiotoxicity.[8]
These predictions, while not definitive, provide clear, testable hypotheses for the medicinal chemist. They suggest that while optimizing for permeability may be straightforward, careful attention must be paid to mitigating CYP and hERG inhibition liabilities, particularly when introducing aromatic and strongly electron-withdrawing or -donating groups.
Key Experimental Workflows & Protocols
To move from prediction to certainty, robust in vitro ADMET assays are indispensable. The following sections detail the standard operating procedures for two of the most critical assays for this compound class: Metabolic Stability and Permeability.
Metabolic Stability Assessment
The goal of this assay is to determine how quickly a compound is metabolized by liver enzymes, primarily CYPs.[2][9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability.
Workflow for Microsomal Stability Assay:
Caption: Workflow for determining metabolic stability in human liver microsomes.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[10]
-
Prepare a 1 µM working solution of the test compound in the buffer.
-
Thaw a vial of pooled human liver microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.[11]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to the wells. Include control wells without NADPH to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the test compound working solution to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the appropriate wells. The time of this addition is t=0.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).[12]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Intestinal Permeability Assessment
The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption of orally administered drugs. It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
Workflow for Caco-2 Permeability Assay:
Caption: Workflow for determining Apical-to-Basolateral permeability in Caco-2 cells.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 0.4 µm pore size) in a 24-well plate format.
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂ until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm² before use.[13]
-
-
Transport Experiment:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
To measure apical-to-basolateral (A→B) transport (predicting absorption), add HBSS to the basolateral (receiver) chamber and the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.[1]
-
To measure basolateral-to-apical (B→A) transport (assessing efflux), add the compound to the basolateral chamber and plain HBSS to the apical chamber.
-
Incubate the plate at 37°C for a set period, typically 90-120 minutes, with gentle orbital shaking.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is indicative of active efflux.
-
Conclusion and Strategic Outlook
The tetrahydrothienopyridine scaffold holds considerable promise for the development of novel therapeutics. However, navigating the ADMET landscape is essential for success. This guide establishes a clear strategic path forward for research teams.
Key Takeaways:
-
Metabolism is a Key Liability: Drawing from the well-documented profiles of clopidogrel and ticlopidine, CYP inhibition (especially of CYP2B6 and CYP2C19) must be a primary screening focus for new analogs to mitigate DDI risks.
-
Permeability is Likely Favorable: Computational data suggests that good passive absorption is an inherent feature of the scaffold, but this must be experimentally confirmed using the Caco-2 assay to rule out unforeseen efflux liabilities.
-
Toxicity Flags Require Attention: Early in silico warnings for CYP2D6 and hERG inhibition should be prioritized for experimental follow-up. Substituents that are known hERG liabilities (e.g., certain basic amines and highly lipophilic groups) should be introduced with caution.
Future Directions: There is a pressing need for the publication of systematic, experimental ADMET data for the tetrahydrothienopyridine class. Such studies, correlating specific substitutions with quantitative changes in metabolic stability, permeability, and off-target inhibition, would be invaluable to the medicinal chemistry community. By integrating the predictive power of computational tools with the empirical certainty of the in vitro assays detailed here, drug discovery teams can more effectively and efficiently design the next generation of safe and effective tetrahydrothienopyridine-based medicines.
References
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Itoh, T., et al. (2009). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. PubMed. Available at: [Link]
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Al-shakban, M., et al. (2023). A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: fluorescence spectroscopy and BSA binding, ADMET properties, molecular docking, and DFT studies. New Journal of Chemistry. Available at: [Link]
-
Hubatsch, I., et al. (2007). Caco-2 Assay Protocol. Nature Protocols. Available at: [Link] (Note: This is a representative protocol; the provided search result was a PDF which is not directly linkable).
-
Bakheit, A.H., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. Available at: [Link]
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Kirsch, G.E., et al. (2004). Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Bakheit, A.H., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. ResearchGate. Available at: [Link]
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Redfern, W.S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research. Available at: [Link]
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Kang, J., et al. (2008). Development and Evaluation of High Throughput Functional Assay Methods for hERG Potassium Channel. Journal of Biomolecular Screening. Available at: [Link]
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Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Available at: [Link]
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Martin, G., et al. (2012). Summary of hERG IC50 values and safety margins. ResearchGate. Available at: [Link]
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Tani, K., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed. Available at: [Link]
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Abell, L.M. (2011). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. PubMed. Available at: [Link]
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Ortuno, M.J., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. University of Padua Institutional Research Archive. Available at: [Link]
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Eurofins. (n.d.). CYP inhibition (HLM, package of 8 assays) IC50. Available at: [Link]
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Wang, L., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. Available at: [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]
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Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics. Available at: [Link]
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Shvets, N., et al. (2022). Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug. ResearchGate. Available at: [Link]
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Di, L. & Kerns, E.H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Opinion in Drug Discovery & Development. Available at: [Link]
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Pelkonen, O., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
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Kam, P.C.A. & Nethery, C.M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. Available at: [Link]
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Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed. Available at: [Link]
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Optibrium. (2021). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives
Introduction: The Unseen Pillar of Pharmaceutical Quality
In pharmaceutical development, the molecular scaffold 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is of profound importance. It forms the core of blockbuster antiplatelet agents such as Ticlopidine and Clopidogrel, drugs that are critical in the management of cardiovascular diseases.[1] The therapeutic success of these medicines hinges on the unwavering quality, purity, and potency of the active pharmaceutical ingredient (API). This guarantee of quality is not merely an assumption; it is built upon a foundation of robust and reliable analytical methods.
These methods are the workhorses of quality control (QC) and assurance (QA) departments, used for everything from raw material acceptance and in-process controls to final product release and stability studies.[2] However, the lifecycle of an analytical method is dynamic. As technology evolves, a legacy High-Performance Liquid Chromatography (HPLC) method may be updated to a more efficient Ultra-Performance Liquid Chromatography (UPLC) system. As a product moves from research and development to a commercial manufacturing site, the method must be transferred between laboratories.[3]
In these moments of change, we cannot simply assume the new method or the new lab will produce equivalent results. We must prove it. This rigorous, documented process of comparison is known as analytical method cross-validation or method transfer .[4][5] It is a cornerstone of regulatory compliance and a non-negotiable step to ensure data integrity and, ultimately, patient safety.[3][6] This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for this compound-based APIs, grounded in scientific principles and regulatory expectations.
Chapter 1: An Overview of Primary Analytical Methods
The choice of an analytical method is dictated by its intended purpose. For a compound like Clopidogrel, the analytical needs range from high-concentration assay in the final dosage form to trace-level quantification of metabolites in biological fluids. Two techniques dominate this landscape: HPLC with UV detection and UPLC coupled with Tandem Mass Spectrometry (MS/MS).
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For decades, RP-HPLC-UV has been the gold standard for routine quality control of pharmaceutical products. Its popularity stems from its robustness, reliability, and cost-effectiveness. The method typically involves separating the analyte from excipients and potential degradation products on a non-polar stationary phase (like a C18 column) with a polar mobile phase.
Principle of Causality: The choice of a C18 column is deliberate; the hydrophobic alkyl chains provide effective retention for the moderately non-polar thienopyridine structure. The mobile phase, typically a mixture of acetonitrile or methanol and an acidic aqueous buffer, is optimized to achieve sharp, symmetrical peaks with adequate separation from impurities.[7][8] UV detection, often set around 220-240 nm where the thienopyridine chromophore absorbs, provides a simple and linear response for quantification.[8][9]
Method 2: The Specialist - UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies in plasma or the detection of trace-level impurities, UPLC-MS/MS is the superior choice.[10] UPLC utilizes columns with sub-2µm particles, enabling faster analyses and better resolution than traditional HPLC. The true power, however, comes from the mass spectrometer.
Principle of Causality: Tandem mass spectrometry provides two layers of specificity. The first quadrupole selects the parent ion (e.g., the molecular ion of Clopidogrel), and the second analyzes the characteristic fragment ions produced after collision-induced dissociation. This "multiple reaction monitoring" (MRM) is exceptionally selective and sensitive, allowing for quantification down to the picogram level, even in a complex matrix like blood plasma.[11][12][13] This level of performance is essential for pharmacokinetic studies where drug concentrations are extremely low.[14]
Comparative Performance Overview
The following table summarizes the typical performance characteristics of these two key methods for the analysis of a this compound derivative like Clopidogrel.
| Parameter | RP-HPLC-UV (for Drug Product Assay) | UPLC-MS/MS (for Bioanalysis) | Rationale for Difference |
| Typical Run Time | 10-20 minutes[8] | 1.5-5 minutes[11][14] | UPLC's smaller particles and higher pressures allow for much faster separations. |
| Limit of Quantification (LOQ) | ~5 µg/mL[9] | ~0.05 ng/mL[12] | MS/MS detection is orders of magnitude more sensitive than UV absorption. |
| Selectivity | Good; relies on chromatographic separation. | Excellent; relies on both chromatography and mass-to-charge ratio (m/z) of parent and fragment ions.[13] | |
| Primary Application | Assay, purity, and stability testing of bulk drug and finished products. | Pharmacokinetic studies, metabolite identification, trace impurity analysis.[14] | |
| Linearity Range | Wide (e.g., 50-150% of target concentration).[8] | Narrower, focused on low concentrations (e.g., 0.05-50 ng/mL).[11] | Each method is optimized for its specific purpose: high concentration assay vs. trace analysis. |
Chapter 2: The Cross-Validation Framework: Why, When, and How
Cross-validation is the formal process of confirming that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory or with a different instrument.[4] This process is mandated by regulatory bodies and is a key component of Good Manufacturing Practice (GMP).
Regulatory Imperative
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides the foundational framework for what constitutes a validated method, detailing parameters like accuracy, precision, specificity, linearity, and range.[15][16][17] When a method is transferred, the goal is to demonstrate that these validated characteristics are maintained. The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" explicitly outlines strategies for this, including comparative testing, which is the focus of this guide.[18][19]
Triggers for Cross-Validation
A cross-validation or method transfer study is not an optional exercise. It is required whenever a significant change is made to the testing process.
Caption: Decision tree for initiating an analytical method cross-validation.
Chapter 3: Experimental Design and Statistical Integrity
A successful cross-validation study is built on a robust protocol with pre-defined acceptance criteria. The objective is clear: to demonstrate that there is no statistically significant difference between the results generated by the two methods or laboratories.
Core Protocol for Comparative Testing
This protocol outlines the essential steps for a cross-validation study between a transferring (originating) laboratory and a receiving laboratory.
-
Develop the Transfer Protocol: This is the master document. It must be jointly authored and approved by both laboratories before any experimental work begins.[6][18] It must define:
-
Objective: To demonstrate equivalency between Method A and Method B.
-
Scope: Which analytical procedure is being transferred (e.g., "Assay of Clopidogrel 75 mg Tablets").
-
Materials: Specify the exact batches of drug product to be tested (typically 3-5 different lots), as well as the reference standard lot.
-
Methodology: Include the full, detailed analytical procedures for both methods.
-
Acceptance Criteria: The most critical component. These are the statistical thresholds that will determine success. For an assay, a common criterion is that the mean results between the two labs should not differ by more than 2.0%. Precision should also be comparable, as determined by an F-test.[20]
-
-
Sample Analysis:
-
The transferring lab prepares and ships a homogenous set of samples to the receiving lab.
-
Each lab analyzes the same set of samples according to the protocol. A typical design involves assaying each of the 3-5 batches in replicate (n=6 is standard) to generate statistically meaningful data on accuracy and precision.
-
-
Data Evaluation and Reporting:
-
All data, including system suitability results, chromatograms, and final calculations, are compiled.
-
The data is analyzed using appropriate statistical tools.
-
A final report is generated, summarizing the results, stating whether the pre-defined acceptance criteria were met, and concluding whether the transfer was successful.
-
Caption: Workflow for a comparative analytical method cross-validation study.
Statistical Toolkit: Beyond the Correlation Coefficient
Simply showing a high correlation coefficient (e.g., R² > 0.99) between two datasets is insufficient and often misleading for method comparison.[21] A more rigorous statistical evaluation is required.
-
Student's t-test: This test is used to compare the mean values of the two datasets. The null hypothesis is that the means are equal. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the methods in terms of accuracy or bias.[20]
-
F-test: This test is used to compare the variances (the square of the standard deviation) of the two datasets. It assesses whether one method is significantly more or less precise than the other.[20]
-
Difference Plots (Bland-Altman): This graphical tool plots the difference between the paired measurements against their average. It provides a powerful visual assessment of bias, allowing the analyst to see if there is a constant or proportional error across the analytical range.[22][23]
Chapter 4: Case Study: Upgrading from HPLC to UPLC for Clopidogrel Assay
Scenario: A pharmaceutical company wishes to replace its validated legacy HPLC-UV method for the assay of Clopidogrel 75 mg tablets with a modern, faster UPLC-UV method to increase laboratory throughput.
Method A: Legacy HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Expected Run Time: ~12 minutes
Method B: Modern UPLC-UV Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Expected Run Time: ~2.5 minutes
Cross-Validation Execution and Data
Three commercial batches of Clopidogrel 75 mg tablets were analyzed, with six independent preparations for each batch (n=6).
Acceptance Criteria:
-
The absolute difference between the mean assay values for each batch must be ≤ 2.0%.
-
The F-test for comparison of variances must pass at a 95% confidence level.
Results Summary Table:
| Batch ID | Method | Mean Assay (% Label Claim) | Std. Dev. | % RSD | Difference in Means | F-test Result (p-value) |
| Batch A | Legacy HPLC | 99.8% | 0.45 | 0.45% | \multirow{2}{}{0.5% } | \multirow{2}{}{Pass (p > 0.05)} |
| Modern UPLC | 100.3% | 0.41 | 0.41% | |||
| Batch B | Legacy HPLC | 101.1% | 0.52 | 0.51% | \multirow{2}{}{0.7% } | \multirow{2}{}{Pass (p > 0.05)} |
| Modern UPLC | 100.4% | 0.48 | 0.48% | |||
| Batch C | Legacy HPLC | 99.2% | 0.39 | 0.39% | \multirow{2}{}{0.4% } | \multirow{2}{}{Pass (p > 0.05)} |
| Modern UPLC | 99.6% | 0.42 | 0.42% |
Interpretation of Results
The cross-validation was successful.
-
Accuracy/Bias: For all three batches, the absolute difference between the mean assay results was well below the acceptance limit of 2.0% (0.5%, 0.7%, and 0.4%). This indicates that there is no significant systematic difference or bias between the two methods.
-
Precision: The F-test passed for all batches, demonstrating that the precision of the new UPLC method is statistically equivalent to the legacy HPLC method.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for critical drugs based on the this compound scaffold is a foundational activity in pharmaceutical quality systems. It is not merely a box-ticking exercise for regulators; it is a scientific imperative that ensures the consistency and reliability of data throughout a product's lifecycle. By combining a deep understanding of the analytical techniques with a meticulously planned experimental design and rigorous statistical analysis, scientists can confidently manage method transfers and updates, safeguarding the integrity of their data and the quality of the medicines delivered to patients.
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2024, August 11). PharmaGuru. [Link]
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Sultana, N., Arayne, M. S., & Shafi, N. (2011). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR THE DETERMINATION OF CLOPIDOGREL IN PHARMACEUTICAL DOSAGE FORM AND HUMAN PLASMA. Taylor & Francis Online. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
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Sultana, N., Arayne, M. S., & Shafi, N. (2011). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR THE DETERMINATION OF CLOPIDOGREL IN PHARMACEUTICAL DOSAGE FORM AND HUMAN PLASMA. Semantic Scholar. [Link]
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Sultana, N., Arayne, M. S., & Shafi, N. (2011). (PDF) DEVELOPMENT AND VALIDATION OF HPLC- UV METHOD FOR THE DETERMINATION OF CLOPIDOGREL IN PHARMACEUTICAL DOSAGE FORM AND HUMAN PLASMA. ResearchGate. [Link]
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Peer, C. J., Kros, J. M., et al. (2013). A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma. PMC - NIH. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ. [Link]
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RP-HPLC Analysis of Clopidogrel Bisulphate in Pharmaceutical Dosage form: Method Development and Validation. (2018). Research Journal of Pharmacy and Technology. [Link]
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Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2024, January 7). LinkedIn. [Link]
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Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in... (n.d.). ResearchGate. [Link]
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(PDF) Development and validation of RP-HPLC method for determination of clopidogrel in tablets. (2012, May). ResearchGate. [Link]
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The Decisive Role of Chirality: A Comparative Guide to the Stereochemistry-Activity Relationship in Thienopyridine Antiplatelets
Introduction: The Imperative of Stereoisomerism in Drug Efficacy
In the realm of pharmacology, the three-dimensional arrangement of atoms within a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. This principle of stereochemistry is profoundly exemplified in the thienopyridine class of antiplatelet agents, which are mainstays in the prevention of thrombotic events in patients with cardiovascular diseases. Many of these drugs are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit markedly different pharmacological and toxicological properties within the chiral environment of the human body.
This guide provides an in-depth evaluation of the stereochemistry-activity relationship (SAR) in chiral thienopyridines, with a primary focus on the widely prescribed drugs clopidogrel and prasugrel. We will explore the causal relationship between stereochemical configuration and antiplatelet activity, delve into the experimental methodologies for separating and analyzing these stereoisomers, and present comparative data to inform researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that underscores the importance of stereochemical considerations in the design and development of safer and more effective thienopyridine-based therapeutics.
The Thienopyridine Antiplatelets: A Tale of Two Enantiomers
The therapeutic efficacy of thienopyridine prodrugs like clopidogrel and prasugrel is contingent upon their metabolic activation to a reactive thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][2] Crucially, this bioactivation and subsequent receptor interaction are highly stereoselective.
Clopidogrel: The S-Enantiomer as the Sole Bearer of Activity
Clopidogrel is administered as a racemic mixture of its (S)- and (R)-enantiomers. However, only the (S)-enantiomer is metabolized to the active metabolite responsible for the antiplatelet effect.[3] The (R)-enantiomer is largely devoid of antithrombotic activity and, at high doses in animal studies, has been associated with convulsive effects.[3][4] This stark difference in pharmacological activity underscores the critical importance of the stereocenter in the clopidogrel molecule. The chiral stability of clopidogrel is also a key consideration, with studies showing that the active (S)-enantiomer can undergo slow chiral inversion to the inactive (R)-enantiomer under certain conditions.[3][4]
Prasugrel: A More Complex Stereochemical Landscape
Prasugrel, a third-generation thienopyridine, also undergoes metabolic activation to exert its antiplatelet effect. Its active metabolite, R-138727, possesses two chiral centers, giving rise to four possible stereoisomers: (RS), (RR), (SS), and (SR).[5] The metabolic formation of R-138727 is stereoselective, with the pharmacologically potent (RS) and (RR) isomers being the predominant forms found in human plasma, accounting for approximately 84% of the active metabolite.[5][6] The (SS) and (SR) isomers are significantly less active. This demonstrates a more intricate SAR compared to clopidogrel, where the activity is confined to a single enantiomer.
Comparative Efficacy and Safety: A Stereochemical Perspective
The differences in the stereochemistry and metabolic activation of clopidogrel and prasugrel translate into distinct clinical profiles. Prasugrel generally exhibits a more potent and consistent antiplatelet effect than clopidogrel.[7][8] This is partly attributed to its more efficient metabolic activation to its active stereoisomers.[8] However, this increased potency comes at the cost of a higher risk of bleeding events.[2][9]
| Parameter | Clopidogrel | Prasugrel | References |
| Active Stereoisomer(s) | (S)-enantiomer | (RS)- and (RR)-diastereomers | [3][5] |
| Inactive/Less Active Stereoisomer(s) | (R)-enantiomer | (SS)- and (SR)-diastereomers | [3][5] |
| Relative Potency | Less potent | More potent (approx. 10-fold) | [7] |
| Onset of Action | Slower | Faster | [7] |
| Inter-patient Variability | Higher | Lower | [10] |
| Risk of Major Bleeding | Lower | Higher | [2][9] |
Experimental Protocols for Chiral Analysis
The evaluation of the stereochemistry-activity relationship in chiral thienopyridines necessitates robust analytical methods for the separation and quantification of individual stereoisomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most commonly employed techniques for this purpose.
Protocol 1: Chiral HPLC Separation of Clopidogrel Enantiomers
This protocol outlines a method for the baseline separation of (S)-clopidogrel and its (R)-enantiomer using a cellulose-based chiral stationary phase.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm) or equivalent
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Clopidogrel reference standards ((S)- and (R)-enantiomers)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water in a ratio of 100:15 (v/v).[11] Degas the mobile phase prior to use.
-
Standard Solution Preparation: Prepare standard solutions of (S)-clopidogrel and (R)-clopidogrel in the mobile phase at a concentration of approximately 0.2 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water (100:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm[12]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms. The (S)- and (R)-enantiomers should be baseline resolved.
Protocol 2: Chiral Analysis of Prasugrel Stereoisomers by LC-MS/MS
This protocol describes a method for the separation and quantification of the four stereoisomers of the active metabolite of prasugrel (R-138727) in human plasma.
Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Chiral stationary phase HPLC column (e.g., polysaccharide-based)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Bromomethoxyacetophenone (derivatizing agent)
-
Human plasma samples
Procedure:
-
Sample Preparation and Derivatization:
-
To stabilize the thiol-containing active metabolite, derivatize the plasma samples with bromomethoxyacetophenone.[5]
-
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column capable of separating the four stereoisomers. A detailed screening of columns may be necessary.[13][14]
-
Mobile Phase: A gradient of acetonitrile and water with formic acid. The specific gradient will need to be optimized for the chosen column.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Controlled, e.g., 35°C.[13]
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify each of the four derivatized stereoisomers.
-
-
Data Analysis:
-
Determine the relative peak areas of each stereoisomer to calculate their respective contributions in the plasma sample.[5]
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic activation pathways of clopidogrel and prasugrel, highlighting the stereoselective formation of their active metabolites.
Caption: A generalized experimental workflow for evaluating the stereochemistry-activity relationship of chiral thienopyridines.
Conclusion: The Path Forward in Thienopyridine Development
The evidence presented in this guide unequivocally demonstrates that the stereochemistry of thienopyridine antiplatelets is a paramount factor governing their pharmacological activity and clinical utility. For clopidogrel, the therapeutic benefit is exclusively derived from the (S)-enantiomer, while for prasugrel, a specific pair of diastereomers is responsible for its potent antiplatelet effects. This profound stereoselectivity has significant implications for drug development, emphasizing the need for the synthesis and evaluation of enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects.
The experimental protocols provided offer a starting point for researchers to rigorously assess the chiral purity and stereoselective activity of novel thienopyridine derivatives. As the field of cardiovascular medicine continues to evolve, a deep understanding of the stereochemistry-activity relationship will be indispensable for the rational design of the next generation of safer and more effective antiplatelet therapies.
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Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC - NIH. [Link]
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Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed. [Link]
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Enantioseparation of clopidogrel by use of: (a) RP-18 F 254 plate and methanol. [Link]
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Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive - ResearchGate. [Link]
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Analysis of prasugrel by chromatography - Review. [https://www.researchgate.net/publication/311578332_Analysis_of_prasugrel_by_chromatography_-Review]([Link] chromatography_-_Review)
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Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its - Journal of Applied Pharmaceutical Science. [Link]
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Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - NIH. [Link]
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comparative study of the anticancer activity of novel thienopyridine derivatives
In the landscape of modern oncology, the quest for targeted, potent, and selective anticancer agents is relentless. Among the privileged scaffolds in medicinal chemistry, the thienopyridine core has emerged as a versatile platform for designing novel therapeutics. This guide provides a comparative study of two distinct, novel thienopyridine derivatives that have shown significant promise in preclinical studies. We will objectively compare their performance against relevant standard-of-care agents, delve into their mechanisms of action, and provide the detailed experimental methodologies required to validate these findings in your own research.
Introduction: The Thienopyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine nucleus, a heterocyclic system that has proven to be a rich source of pharmacologically active compounds. While historically recognized for antiplatelet agents like clopidogrel, recent explorations have unveiled its potential in oncology. By modifying the core structure, medicinal chemists have developed derivatives that potently inhibit key players in cancer progression, such as protein kinases and molecular chaperones. This guide will focus on two such innovative derivatives: a thieno[2,3-b]pyridine designed as a potent RON kinase inhibitor for colorectal cancer, and a thieno[2,3-c]pyridine that functions as an Hsp90 inhibitor with broad-spectrum activity.
Part 1: Head-to-Head Comparison: Thieno[2,3-b]pyridine vs. Standard of Care in Colorectal Cancer
A recently developed thieno[2,3-b]pyridine, compound 15f , has demonstrated remarkable potency against splice variants of the recepteur d'origine nantais (RON) tyrosine kinase, a key driver in several cancers, including colorectal cancer.[1] Its performance is critically evaluated against oxaliplatin, a platinum-based cornerstone of standard colorectal cancer chemotherapy regimens like FOLFOX.[2][3][4]
Comparative Efficacy: In Vitro Antiproliferative Activity
The antiproliferative effects of compound 15f were evaluated against colorectal cancer cell lines known to express tumorigenic RON splice variants. The data clearly indicates sub-micromolar to nanomolar potency, significantly outperforming the typical effective concentrations of oxaliplatin.
| Compound | Target | Cell Line (Cancer Type) | GI₅₀ / IC₅₀ (µM) | Source |
| Thieno[2,3-b]pyridine 15f | RON Kinase | KM12C (Colorectal) | 0.007 | [1] |
| Thieno[2,3-b]pyridine 15f | RON Kinase | HT29 (Colorectal) | 0.609 | [1] |
| Thieno[2,3-b]pyridine 15f | RON Kinase | SW620 (Colorectal) | 0.420 | [1] |
| Oxaliplatin (Reference) | DNA Synthesis | SW620 (Colorectal) | 1.13 | [5] |
| Oxaliplatin (Reference) | DNA Synthesis | HT29 (Colorectal) | 0.33 | [5] |
| Oxaliplatin (Reference) | DNA Synthesis | HCT116 (Colorectal) | 0.49 | [6] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are both measures of drug potency. Data for different compounds are from separate studies and serve as a benchmark comparison.
Mechanistic Insight: Inhibition of the RON Signaling Pathway
RON is a receptor tyrosine kinase that, upon aberrant activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[7][8][9][10] Compound 15f acts as a potent ATP-competitive inhibitor of the RON kinase domain. This blockade prevents the autophosphorylation of the receptor, effectively shutting down the signal transduction through critical pathways like PI3K/AKT and MAPK/ERK, ultimately leading to cell cycle arrest and apoptosis.[8][10][11]
Caption: Inhibition of the RON signaling pathway by Thienopyridine 15f.
Part 2: Head-to-Head Comparison: Thieno[2,3-c]pyridine vs. Established Inhibitors
A novel series of thieno[2,3-c]pyridine derivatives , exemplified by compound 6i , has been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[12][13][14] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. We compare compound 6i to the well-characterized Hsp90 inhibitor Tanespimycin (17-AAG) and the conventional chemotherapeutic agent, cisplatin.
Comparative Efficacy: Broad Spectrum In Vitro Activity
Compound 6i was screened against a panel of cancer cell lines, demonstrating a broad spectrum of activity. Its potency is compared here with reference agents against relevant breast cancer cell lines (MCF7 and T47D are ER-positive).
| Compound | Target | Cell Line (Cancer Type) | IC₅₀ (µM) | Source |
| Thieno[2,3-c]pyridine 6i | Hsp90 | T47D (Breast) | 11.7 | [12][13] |
| Thieno[2,3-c]pyridine 6i | Hsp90 | MCF7 (Breast) | 16.4 | [12] |
| Thieno[2,3-c]pyridine 6i | Hsp90 | HSC3 (Head & Neck) | 10.8 | [12][13] |
| Thieno[2,3-c]pyridine 6i | Hsp90 | RKO (Colorectal) | 12.4 | [12][13] |
| Tanespimycin (17-AAG) | Hsp90 | General Assay | 0.005 | [9][11] |
| Tanespimycin (17-AAG) | Hsp90 | Prostate Cancer Cells | 0.025 - 0.045 | [10] |
| Cisplatin (Reference) | DNA Synthesis | MCF7 (Breast) | ~10.0 | [14] |
Note: While Tanespimycin (17-AAG) shows higher potency in cell-free assays, its clinical development has been hampered by factors like poor solubility and toxicity. The novel thienopyridine derivatives represent an effort to develop Hsp90 inhibitors with improved pharmacological properties.
Mechanistic Insight: Hsp90 Inhibition and Cell Cycle Arrest
Hsp90 is essential for maintaining the conformational stability of a wide array of "client" proteins, many of which are critical for cell cycle progression and survival.[7][15] Key regulators of the G2/M checkpoint, such as Cdc25C and Cdk1 (Cdc2), are Hsp90 client proteins. Inhibition of Hsp90 by compounds like 6i leads to the misfolding and subsequent proteasomal degradation of these client proteins.[7][16] The loss of Cdc25C and Cdk1 prevents the cell from entering mitosis, causing a definitive arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[7][8][17]
Caption: Hsp90 inhibition by Thienopyridine 6i leads to G2/M arrest.
Part 3: Essential Experimental Protocols
To ensure the reproducibility and validation of anticancer activity, standardized protocols are paramount. Below are detailed, step-by-step methodologies for the core assays discussed in this guide.
Experimental Workflow Overview
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A Researcher's Guide to Validating the In Vitro Antifungal Activity of Novel 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
Introduction: A Promising Scaffold for Novel Antifungals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a compelling heterocyclic scaffold that has garnered attention for its diverse biological activities.[1][2] Recent investigations have highlighted its potential as a promising lead for the development of new fungicides, particularly against plant pathogenic fungi.[1][3][4] Notably, certain derivatives have demonstrated significant efficacy, with a suggested mode of action involving the disruption of crucial cellular processes such as nitrogen metabolism and the proteasome pathway.[1][3][4]
This guide provides a comprehensive framework for the in vitro validation of the antifungal activity of novel 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. We will delve into the rationale behind experimental design, present detailed, step-by-step protocols for key assays, and offer a comparative analysis against established antifungal agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this chemical series against clinically relevant fungal pathogens. While existing data focuses on plant pathogens, the structural novelty of this scaffold warrants its investigation against human fungal pathogens. A recent study on thienopyridine 1,2,3-triazole derivatives has shown activity against a range of human pathogenic fungi, providing a strong rationale for evaluating the broader class of thienopyridine compounds.[5][6][7][8]
Comparative Experimental Design: A Three-Pronged Approach
To comprehensively assess the antifungal potential of novel 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, a robust experimental design is paramount. This involves a careful selection of fungal strains, appropriate positive controls, and standardized testing methodologies.
Selection of Clinically Relevant Fungal Strains
The choice of fungal strains is critical for determining the spectrum of activity. We recommend a panel of clinically significant yeasts and molds, including:
-
Candida albicans : The most common cause of opportunistic fungal infections in humans.
-
Aspergillus fumigatus : A primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.
-
Cryptococcus neoformans : The causative agent of cryptococcal meningitis, a severe infection of the central nervous system.
Utilizing well-characterized reference strains from recognized culture collections (e.g., ATCC) is essential for reproducibility.
Establishing a Benchmark: Positive Control Antifungals
To contextualize the activity of the novel derivatives, it is crucial to include established antifungal drugs as positive controls. The selection should span different drug classes to provide a broad comparative landscape. Recommended controls and their typical Minimum Inhibitory Concentration (MIC) ranges are presented in Table 1.
| Antifungal Agent | Drug Class | Target Pathogen | Typical MIC Range (µg/mL) |
| Fluconazole | Azole | Candida albicans | 0.25 - 2.0[9][10][11][12][13] |
| Voriconazole | Azole | Candida albicans | ≤ 0.03 - 0.25[14][15][16] |
| Aspergillus fumigatus | 0.25 - 1.0[14][17][18] | ||
| Amphotericin B | Polyene | Aspergillus fumigatus | 0.5 - 2.0[19][20][21][22][23] |
| Cryptococcus neoformans | ≤ 1.0[24] |
Standardized Methodologies for Susceptibility Testing
Adherence to standardized protocols is non-negotiable for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antifungal susceptibility testing. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal activity of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 guidelines.
Materials:
-
Test compounds (4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives)
-
Positive control antifungals (Fluconazole, Voriconazole, Amphotericin B)
-
Fungal strains (C. albicans, A. fumigatus, C. neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Humidified incubator
Step-by-Step Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans, C. neoformans): Culture on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds (A. fumigatus): Culture on Potato Dextrose Agar (PDA) for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and controls in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Inoculation: Add the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds in a humidified atmosphere.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Step-by-Step Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a sterile SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.
Data Presentation and Interpretation
The results of the in vitro antifungal susceptibility testing should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the MIC and MFC values of the novel derivatives with the positive controls.
Table 2: Hypothetical In Vitro Antifungal Activity of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) | C. albicans MFC (µg/mL) |
| Derivative 1 | 4 | 8 | 2 | 8 |
| Derivative 2 | 2 | 4 | 1 | 4 |
| Fluconazole | 0.5 | N/A | N/A | >64 |
| Voriconazole | 0.125 | 0.5 | 0.25 | 2 |
| Amphotericin B | 0.5 | 1 | 0.5 | 1 |
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further enhance the understanding of the experimental process and the potential biological pathways involved, we utilize Graphviz for visualization.
Caption: Experimental workflow for in vitro antifungal activity validation.
Based on preliminary studies on plant pathogenic fungi, a plausible mechanism of action for 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives involves the inhibition of nitrogen metabolism and the proteasome pathway.[1][3][4] This hypothesis provides a solid starting point for mechanistic studies in clinically relevant fungi.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Based Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives have yielded clinically significant drugs, including antiplatelet agents, and have shown promise as potent inhibitors of various targets such as kinases, Hsp90, and Hedgehog acyltransferase.[1][2][3] This chemical tractability, however, presents a significant challenge: the potential for unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in late-stage clinical trials.[4][5]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target liabilities of this compound-based compounds. We will move beyond simple checklists, explaining the causality behind experimental choices to build a robust, self-validating system for lead candidate selection and optimization.
Pillar 1: The Rationale for a Multi-Tiered Assessment Strategy
Relying on a single assay is insufficient for a comprehensive off-target profile. A robust assessment strategy is hierarchical, moving from broad, predictive methods to highly specific, biologically relevant validation. This approach allows for the efficient use of resources, enabling a fast fail/fast follow model where compounds with significant liabilities are eliminated early.[4][5] Our recommended workflow integrates computational, biochemical, and cell-based methods to build a complete picture of a compound's specificity.
Caption: A hierarchical workflow for assessing off-target effects.
Pillar 2: Executing the Assessment - Core Methodologies
Tier 1: In Silico and In Vitro Profiling - Casting a Wide Net
The initial step involves using computational models and broad biochemical screens to identify potential off-target interactions. This stage is crucial for early hazard identification.[6][7]
1. Computational Prediction: Before committing to expensive wet-lab experiments, in silico methods can predict potential off-target interactions based on the compound's structure.[4][7] Techniques like molecular docking and pharmacophore modeling screen the compound against databases of known protein structures, flagging proteins with binding sites that could accommodate the tetrahydrothienopyridine scaffold. This approach is particularly useful for kinase inhibitors, given the conserved nature of the ATP-binding pocket.[8]
2. Large-Scale Biochemical Profiling: This is the cornerstone of off-target assessment. The compound is tested against a large panel of purified proteins, most commonly kinases, but also including G-protein coupled receptors (GPCRs), ion channels, and other enzymes known to be frequent sources of adverse effects.[6][9]
-
Why it's authoritative: These assays provide direct, quantitative evidence of interaction (or lack thereof) between the compound and a purified protein. Data is typically generated as percent inhibition at a fixed concentration (e.g., 1 or 10 µM) for an initial screen, followed by IC50 value determination for any significant "hits."
-
Experimental Causality: Screening against a broad panel (e.g., Eurofins' SAFETYscan47 or Reaction Biology's full kinome scan) is essential because even minor structural changes to the tetrahydrothienopyridine core can dramatically alter the selectivity profile.[5][10] This unbiased approach prevents false assumptions about a compound's specificity.
Tier 2: Cellular Assays - Confirming Biological Relevance
A compound that binds to a purified protein in vitro may not necessarily engage that target in a complex cellular environment due to factors like cell permeability, efflux pumps, or competition with endogenous ligands. Therefore, cellular assays are critical to confirm that a potential off-target interaction is relevant in a biological system.[11]
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or cell lysates.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than an unbound protein.[13][14]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By performing CETSA for both the intended on-target and the suspected off-target (identified from biochemical screens), one can definitively confirm which proteins the compound engages within the cell. A significant thermal shift for an off-target protein is a major red flag that warrants further investigation or chemical modification to improve selectivity.
Pillar 3: Data Interpretation and Comparative Analysis
Data from these assays must be synthesized to make informed decisions. A key metric is the Selectivity Score , often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.
Comparative Data Table: Tetrahydrothienopyridine vs. Alternative Scaffold
Let's consider a hypothetical scenario where two kinase inhibitors are being compared. "THP-A" is a this compound derivative, and "ALT-B" is a compound with an alternative chemical scaffold. Both are designed to inhibit Kinase X.
| Compound | On-Target IC50 (Kinase X) | Off-Target 1 IC50 (Kinase Y) | Off-Target 2 IC50 (Kinase Z) | Selectivity Score (vs. Kinase Y) |
| THP-A | 15 nM | 250 nM | >10,000 nM | 16.7 |
| ALT-B | 25 nM | 5,500 nM | 8,000 nM | 220 |
Analysis and Causality:
-
On-Target Potency: THP-A is slightly more potent against the intended target, Kinase X.
-
Off-Target Liability: However, the in vitro kinase panel revealed that THP-A has a significant off-target liability against Kinase Y, with an IC50 of 250 nM. This level of activity could translate to undesired biological effects in vivo.
-
Selectivity: ALT-B is significantly more selective. Its selectivity score of 220 against Kinase Y is over 10-fold better than that of THP-A.
-
Decision: Despite its slightly lower on-target potency, ALT-B presents a much safer profile. The next step for the THP-A chemical series would be to initiate a structure-activity relationship (SAR) study to identify modifications to the tetrahydrothienopyridine core that disrupt binding to Kinase Y while preserving affinity for Kinase X.[6]
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinase Panel Screening (General Workflow)
This protocol outlines the general steps for screening a compound against a large kinase panel, a service typically performed by specialized contract research organizations (CROs).
-
Compound Preparation: Solubilize the test compound (e.g., THP-A) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the primary screen.
-
Kinase Reaction: For each kinase in the panel, a reaction is prepared containing the specific kinase, its substrate (peptide or protein), and ATP. The reaction is initiated by adding the test compound.
-
Detection: Kinase activity is measured by quantifying substrate phosphorylation. Common detection methods include radiometric assays (using ³³P-ATP) or fluorescence/luminescence-based assays.[10]
-
Data Analysis: The activity in the presence of the test compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.
-
Follow-up (IC50 Determination): For any kinase inhibited by more than a predefined threshold (e.g., >50% inhibition), a dose-response experiment is performed. The compound is tested across a range of concentrations (e.g., 10-point curve) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a detailed workflow for performing a Western blot-based CETSA experiment.[12][15]
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., K562 cells) to approximately 80% confluency.
-
Harvest and resuspend the cells in culture medium. Divide the cell suspension into two tubes: one for the test compound treatment (e.g., 30 µM THP-A) and one for the vehicle control (e.g., 0.1% DMSO).[12]
-
Incubate the cells for the desired time (e.g., 1-2 hours) at 37°C to allow for compound uptake.[15]
-
-
Heat Challenge:
-
Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Heat the tubes in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling to room temperature.[15]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12] This step is crucial for releasing cellular proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12] This pellets the heat-denatured, aggregated proteins and other cellular debris.
-
-
Sample Preparation and Detection:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with primary antibodies specific to the on-target protein and the suspected off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate the protein "melting curves" for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]
-
Conclusion
Assessing the off-target effects of this compound-based compounds is not merely a regulatory hurdle but a fundamental component of rational drug design. By employing a systematic, multi-tiered approach that combines predictive in silico tools, broad in vitro profiling, and definitive cellular validation assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity. This rigorous, evidence-based process is paramount for identifying candidates with the highest probability of success, ultimately leading to the development of safer and more effective medicines.
References
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- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
- How can off-target effects of drugs be minimised?
- Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
- Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
- Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace by Typeset.
- Thermal shift assay. Wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
As researchers and developers in the pharmaceutical landscape, our work with novel heterocyclic compounds like 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is foundational to innovation. This compound, a structural analog of biologically significant thienopyridines such as the antiplatelet agent clopidogrel, represents a key building block in medicinal chemistry.[1][2][3] However, its full toxicological and ecotoxicological profile remains largely uninvestigated.[4][5][6]
This lack of comprehensive data necessitates a conservative and rigorous approach to its handling and disposal. This guide provides a procedural framework grounded in the precautionary principle, ensuring that laboratory operations involving this compound prioritize the safety of personnel and environmental stewardship. We will move beyond simple checklists to explain the causality behind each procedural step, creating a self-validating system of safety and compliance.
Part 1: Hazard Assessment and Risk Mitigation
Understanding the risk profile of a substance is the critical first step in developing safe handling and disposal protocols. For this compound, the primary challenge is the absence of extensive hazard data.
Known and Inferred Hazards
While specific toxicity data for this compound is limited, safety data sheets (SDS) for it and its isomers provide crucial guidance.[4][5]
-
Unknown Potency: The compound is classified as a "Pharmaceutical related compound of unknown potency".[4] This is the most critical piece of information; its biological effects have not been thoroughly investigated, and it must be handled as if it were potently bioactive.
-
Irritation Potential: The structurally similar isomer, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, is known to cause skin irritation and serious eye irritation.[7][8][9] Therefore, it is prudent to assume this compound presents similar risks.
-
Combustion Hazards: Under fire conditions, this compound and its hydrochloride salt can decompose to produce highly toxic and irritating fumes, including carbon oxides, nitrogen oxides (NOx), sulphur oxides (SOx), and hydrogen chloride.[4][5]
Regulatory Framework: The RCRA Precautionary Principle
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[10] While this compound is not explicitly a "listed" hazardous waste (i.e., not on the F, K, P, or U lists), any solid waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity is defined as a "characteristic" hazardous waste.[11][12]
Given the unknown toxicological properties, the scientifically sound and legally defensible approach is to manage all waste streams containing this compound as hazardous waste. This ensures compliance and minimizes risk.
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. All handling, including disposal preparation, must be performed within a certified laboratory chemical fume hood.[4][13]
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and potential dust, which may cause serious eye irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile), inspected prior to use.[4][6] | Prevents skin contact and potential irritation. Proper glove removal technique is essential to avoid cross-contamination.[6] |
| Body | Laboratory coat. Fire/flame resistant and impervious clothing should be worn for larger quantities.[4] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Work must be conducted in a laboratory fume hood or with other appropriate local exhaust ventilation.[4] | Prevents inhalation of dust or aerosols from a compound with unknown inhalation toxicity. |
Part 2: Spill Management and Decontamination
Accidents can happen, and a clear, pre-defined emergency plan is essential for mitigating their impact.
Immediate Spill Response
-
Evacuate & Secure: Keep unnecessary personnel away from the spill area.[4]
-
Ventilate: Ensure the fume hood is operating correctly. If the spill is outside a hood, ensure the area is well-ventilated.
-
Don PPE: Wear all required PPE before approaching the spill.[4]
-
Avoid Dust: Do not use methods that create airborne dust.[5][14]
Spill Cleanup Protocol
-
Containment: Cover the spill with an inert, dry absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated, sealable, and clearly labeled hazardous waste container.[5][9]
-
Final Cleaning: Decontaminate the spill surface with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department and your direct supervisor.[13]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that this material must not enter the general waste stream or sanitary sewer system.[4][5] The only acceptable endpoint is destruction by a licensed professional waste disposal service.
Waste Segregation and Containment
Proper segregation at the point of generation is crucial for a safe and compliant disposal process.
-
Step 1: Identify Waste Streams.
-
Pure Compound: Unused, expired, or surplus this compound.
-
Grossly Contaminated Labware: Items like weigh boats, pipette tips, and gloves with visible powder.
-
Contaminated Sharps: Needles or razor blades used to handle the solid compound.
-
Rinsate: Solvents used to decontaminate glassware or equipment.
-
-
Step 2: Select and Label Containers.
-
Use sealable, airtight, and chemically compatible containers.[13]
-
Attach a "Hazardous Waste" label as soon as the first drop or gram of waste is added.
-
Clearly list all contents, including the full chemical name: "this compound".
-
-
Step 3: Store Properly.
Final Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the final disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of all waste streams.
Execution of Final Disposal
-
Engage Professionals: Offer all surplus materials and contaminated waste to a licensed hazardous material disposal company.[4][5] Do not attempt to treat or dispose of this chemical on-site.
-
Recommended Destruction Method: The most effective and environmentally sound method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber.[4][5] This ensures the complete breakdown of the heterocyclic structure and captures hazardous combustion byproducts.
-
Dispose of Contaminated Packaging: Any packaging that has been in contact with the substance, such as the original bottle, must be disposed of in the same manner as the chemical itself.[4][5]
-
Maintain Records: Always retain copies of waste manifests and disposal records. This documentation is essential for regulatory compliance and demonstrates a commitment to responsible chemical management.
By adhering to this comprehensive guide, researchers can confidently manage this compound from acquisition to disposal, ensuring a safe laboratory environment and upholding the highest standards of scientific and environmental responsibility.
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound HYDROCHLORIDE.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4,5,6,7-Tetrahydro-thieno[2,3-C]pyridine.
- National Center for Biotechnology Information. (n.d.). 4H,5H,6H,7H-thieno(2,3-c)pyridine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1). PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem Compound Database.
- University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. EH&S.
- ChemicalBook. (2025). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride.
- Angene Chemical. (2024). Safety Data Sheet.
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
For researchers and drug development professionals, the frontier of novel chemical entities is both exciting and fraught with unknowns. 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine represents one such frontier. As a pharmaceutical-related compound, its full toxicological profile remains largely uncharacterized. This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this compound, grounding our recommendations in established safety principles and data from structurally similar molecules. Our core philosophy is one of proactive caution: in the absence of complete data, we must treat the compound as potentially hazardous.
The Challenge: A Compound of Unknown Potency
The primary challenge in establishing a definitive PPE protocol for this compound is the lack of comprehensive hazard data. One available Safety Data Sheet (SDS) for its hydrochloride salt explicitly states "NO DATA AVAILABLE" for GHS classification and hazard statements, yet crucially notes it is a "Pharmaceutical related compound of unknown potency"[1]. This single phrase dictates our entire safety paradigm. The potential for unforeseen physiological effects necessitates a higher level of precaution than one might afford a well-characterized reagent.
While direct toxicological data is sparse, information on a closely related isomer, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, and its hydrochloride salt, offers valuable surrogate information. These compounds are known to cause skin and eye irritation, are harmful if swallowed, and may cause respiratory irritation[2][3][4][5]. Given the structural similarities, it is prudent to assume that this compound may exhibit similar hazardous properties.
Core PPE Recommendations: A Multi-Layered Defense
A robust PPE strategy is not merely a checklist but a system of overlapping safeguards. For this compound, this system must protect against dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against potential skin irritants and absorption. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Protects against splashes and airborne particles, crucial given the potential for serious eye irritation[1][2]. |
| Body Protection | Laboratory coat, long-sleeved and flame-resistant | Prevents incidental skin contact and protects street clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | Engineering controls are the primary defense against inhalation of dust or aerosols. For situations where a fume hood is not feasible (e.g., weighing), a NIOSH-approved respirator with appropriate cartridges should be used[6][7]. |
Procedural Guidance: From Donning to Disposal
The efficacy of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to minimize the risk of exposure at every stage of handling.
Pre-Operational Workflow: Preparation is Paramount
Caption: Pre-operational safety workflow.
-
Engineering Control Verification : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and has a current certification.
-
Material Staging : Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers, and place them within the fume hood.
-
PPE Inspection : Carefully inspect all PPE for tears, cracks, or other signs of wear. Discard and replace any compromised items.
-
Donning Sequence :
-
Wash and dry hands thoroughly.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles or a face shield.
-
Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves. If double-gloving, don the first pair, then the second.
-
Handling and Experimental Workflow
All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation risk[1]. Use caution to avoid generating dust.
Post-Operational Workflow: Decontamination and Disposal
Caption: Post-operational safety workflow.
-
Waste Segregation : All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste. Place them in a designated, sealed container.
-
Workspace Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Doffing Sequence (to avoid cross-contamination) :
-
If double-gloved, remove the outer pair of gloves.
-
Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety goggles or face shield.
-
Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.
-
-
Final Hand Hygiene : Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][6][7].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6][7].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][6].
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][5][7].
Disposal Plan: Environmental Responsibility
Surplus or expired this compound and its contaminated packaging must be treated as hazardous waste. The recommended disposal method is to engage a licensed professional waste disposal service or to use a chemical incinerator equipped with an afterburner and scrubber[1][6][7]. Adherence to all federal, state, and local environmental regulations is mandatory[8]. Do not allow the product to enter drains[6][7].
Conclusion: A Culture of Safety
Handling compounds with incomplete toxicological data, such as this compound, demands a heightened sense of awareness and a steadfast commitment to safety. The guidelines presented here are based on the precautionary principle, leveraging available data from structural analogs to build a robust defense against potential hazards. By integrating these PPE and handling protocols into your standard operating procedures, you can foster a laboratory environment that prioritizes the well-being of its researchers while enabling the pursuit of scientific discovery.
References
- MATERIAL SAFETY DATA SHEETS this compound HYDROCHLORIDE. (n.d.).
- MSDS of 4,5,6,7-Tetrahydro-thieno[2,3-C]pyridine. (n.d.).
-
MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. (2013-11-07). Capot Chemical. Retrieved from [Link]
-
4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. (n.d.). PubChem. Retrieved from [Link]
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4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
